Methyl 2-Bromo-5-iodobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-5-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOJHDXDOIEMNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis and purification of Methyl 2-Bromo-5-iodobenzoate
An In-Depth Technical Guide to the Synthesis and Purification of Methyl 2-Bromo-5-iodobenzoate
Section 1: Introduction and Strategic Importance
This compound is a highly functionalized aromatic compound that serves as a critical building block in advanced organic synthesis. Its value lies in the strategic placement of three distinct functional groups on the benzene ring: a methyl ester, a bromine atom, and an iodine atom. This unique arrangement provides medicinal chemists and drug development professionals with a versatile scaffold for constructing complex molecular architectures.
The primary strategic advantage of this molecule is the differential reactivity of the bromo and iodo substituents. The carbon-iodine bond is weaker and more readily activated than the carbon-bromine bond, allowing for selective, sequential cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, or Stille couplings. Researchers can first perform a reaction at the iodo-position under milder conditions, then subsequently functionalize the bromo-position under more forcing conditions. This "orthogonal" reactivity is fundamental to creating diverse compound libraries and efficiently synthesizing complex target molecules, streamlining pathways and often leading to higher overall yields. The ester group can be easily hydrolyzed to the corresponding carboxylic acid or converted into other functionalities like amides, further expanding its synthetic utility.
This guide provides a comprehensive overview of the , grounded in established chemical principles and field-proven laboratory techniques.
Section 2: Synthetic Pathway Overview
The most common and reliable route to this compound is a two-step process. The synthesis begins with a commercially available precursor, 5-amino-2-bromobenzoic acid, which is first converted to the key intermediate, 2-bromo-5-iodobenzoic acid, via a Sandmeyer-type reaction. This intermediate is then subjected to Fischer esterification to yield the final product.
This pathway is favored due to the high yields and selectivity of each step, as well as the ready availability of the starting materials. The logic is to first install the robust halogen substituents on the benzoic acid core before performing the esterification, which protects the carboxylic acid functionality.
Caption: Overall two-step synthetic workflow for this compound.
Section 3: Part I - Synthesis of 2-Bromo-5-iodobenzoic Acid via Sandmeyer Reaction
Principle and Mechanism: The Sandmeyer reaction is a powerful transformation used to substitute an aromatic amino group with a variety of nucleophiles via a diazonium salt intermediate. In this specific application, the amino group of 5-amino-2-bromobenzoic acid is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl). This diazonium salt is an excellent leaving group (N₂ gas). The subsequent addition of an iodide source, such as potassium iodide (KI), allows for nucleophilic substitution, replacing the diazonium group with iodine. While classic Sandmeyer reactions often use a copper(I) catalyst, the iodination step proceeds efficiently without it.
Experimental Protocol:
-
Diazotization:
-
In a reaction vessel, suspend 5-amino-2-bromobenzoic acid in a mixture of an inorganic acid (e.g., hydrochloric acid) and water.
-
Cool the suspension to 0-5 °C in an ice-water bath. Maintaining this low temperature is critical as diazonium salts are unstable at higher temperatures and can decompose.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension while stirring vigorously. The reaction is complete when a slight excess of nitrous acid is detected (e.g., with potassium iodide-starch paper).
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly and carefully add the cold diazonium salt suspension to the KI solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently heat it (e.g., to 90 °C) for a period (e.g., 30-60 minutes) to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Cool the reaction mixture. A precipitate of the crude 2-bromo-5-iodobenzoic acid should form.
-
If excess iodine is present (indicated by a dark brown color), quench it by adding a small amount of a reducing agent like sodium bisulfite or sodium metabisulfite until the color fades to a tan or yellow.
-
Collect the crude product by vacuum filtration and wash the filter cake with cold water.
-
The crude product can be purified by recrystallization, for example, from an ethanol/water mixture.
-
Causality and In-Field Insights:
-
Temperature Control: The stability of the diazonium salt is paramount. If the temperature rises above 5-10 °C during its formation or before the addition of the iodide, it can decompose, leading to side reactions (e.g., formation of a phenol) and significantly reduced yields.
-
Acid Choice: Hydrochloric acid is commonly used. Sulfuric acid can also be employed, but the choice of acid can influence the solubility of the starting materials and intermediates.
-
Quenching: The formation of elemental iodine (I₂) is a common side reaction. Its removal with a reducing agent is essential for obtaining a pure product and preventing complications in the subsequent esterification step.
Section 4: Part II - Fischer Esterification to Yield this compound
Principle and Mechanism: Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. The reaction mechanism involves several equilibrium steps. First, the acid catalyst (typically concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product.
Experimental Protocol:
-
Reaction Setup:
-
To a round-bottom flask containing the dried 2-bromo-5-iodobenzoic acid, add a large excess of methanol (which acts as both the reagent and the solvent).
-
Equip the flask with a reflux condenser to prevent the loss of volatile methanol during heating.
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
The reaction is an equilibrium process. Using a large excess of methanol helps to drive the equilibrium toward the product side, in accordance with Le Châtelier's principle.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst, and finally with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Causality and In-Field Insights:
-
Catalyst: While sulfuric acid is most common, other strong acids like p-toluenesulfonic acid can also be used. The amount should be catalytic; typically 1-5 mol% is sufficient.
-
Driving Equilibrium: Besides using excess alcohol, another strategy in different systems is the removal of water as it forms, often using a Dean-Stark apparatus. However, for a simple esterification with methanol, using a large excess of the alcohol is the most straightforward and effective method.
-
Neutralization: The wash with sodium bicarbonate is crucial. It removes the strong acid catalyst, preventing potential hydrolysis of the ester product during storage or subsequent purification steps. The effervescence (CO₂ release) upon its addition is a visual confirmation of acid neutralization.
Section 5: Purification Strategies for the Final Product
The crude this compound obtained after the work-up is typically a solid and may contain unreacted starting material or minor byproducts. The choice between recrystallization and column chromatography depends on the purity of the crude product and the scale of the reaction.
Caption: Decision workflow for selecting the appropriate purification method.
Protocol 5.1: Recrystallization This is the preferred method for purifying large quantities of a solid product that is already relatively pure.
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common systems for compounds like this include methanol, ethanol, or a mixture of a good solvent (like ethyl acetate) and a poor solvent (like hexanes).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling: Allow the solution to cool slowly to room temperature. As the solution cools, the solubility of the product decreases, and pure crystals will begin to form. Cooling too quickly can trap impurities.
-
Isolation: Further cool the flask in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 5.2: Column Chromatography This method is ideal for separating the product from impurities with different polarities or when the crude product is an oil or highly impure.
-
Column Packing: Prepare a column with silica gel as the stationary phase, slurried in a non-polar solvent like hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent or a stronger solvent like dichloromethane, and load it onto the top of the silica gel.
-
Elution: Pass a solvent system (mobile phase), typically a mixture of hexanes and ethyl acetate, through the column. Start with a low polarity mixture (e.g., 98:2 hexanes:ethyl acetate) and gradually increase the polarity.
-
Fraction Collection: Collect the eluent in separate fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
| Parameter | Recrystallization | Column Chromatography |
| Principle | Difference in solubility at different temperatures | Differential partitioning between stationary and mobile phases |
| Best For | Relatively pure solids (>90-95%); large scale | Impure mixtures, oils, separating close-running spots; small to medium scale |
| Solvent Usage | Moderate | High |
| Time | Faster for simple systems | More time-consuming |
| Yield | Can have material loss in the mother liquor | Generally high recovery if performed correctly |
Section 6: Quality Control and Characterization
After purification, the identity and purity of this compound must be confirmed using standard analytical techniques.
| Technique | Expected Result / Observation |
| Appearance | White to off-white solid or crystalline powder. |
| Melting Point | A sharp melting point is indicative of high purity. The related isomer, Methyl 5-bromo-2-iodobenzoate, melts at 45-49 °C. A similar range is expected. |
| ¹H NMR | The spectrum should show distinct signals for the aromatic protons and the methyl ester protons. The aromatic region will show a characteristic splitting pattern for the three adjacent protons on the ring. The methyl singlet is expected around 3.9 ppm. |
| ¹³C NMR | The spectrum will show 8 distinct carbon signals corresponding to the 6 aromatic carbons, the carbonyl carbon, and the methoxy carbon. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (340.94 g/mol ), with a characteristic isotopic pattern due to the presence of bromine. |
| Purity (GC/HPLC) | A single major peak indicates high purity. For example, >95% or >97% is common for commercial samples. |
Section 7: Conclusion
The synthesis of this compound is a robust and reproducible two-step process that leverages fundamental organic reactions. The successful execution of the Sandmeyer reaction followed by Fischer esterification provides reliable access to this valuable synthetic intermediate. Careful control of reaction conditions, particularly temperature during diazotization, is critical for achieving high yields. Furthermore, the selection of an appropriate purification strategy—recrystallization for largely pure solids or column chromatography for more complex mixtures—is essential for obtaining the high-purity material required for applications in pharmaceutical research and drug development. The analytical characterization methods outlined provide a clear framework for validating the final product's identity and quality.
Section 8: References
-
Sigma-Aldrich. Methyl 5-bromo-2-iodobenzoate 97 181765-86-6. --INVALID-LINK--
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Sigma-Aldrich. Methyl 5-bromo-2-iodobenzoate 97 181765-86-6. --INVALID-LINK--
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ChemicalBook. METHYL 2-AMINO-5-BROMO-3-IODOBENZOATE synthesis. --INVALID-LINK--
-
ChemicalBook. 5-Bromo-2-iodobenzoic acid synthesis. --INVALID-LINK--
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Patsnap. Preparation method of 2-bromo-5-iodobenzoic acid. --INVALID-LINK--
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Biosynth. Methyl 5-bromo-2-iodobenzoate | 181765-86-6. --INVALID-LINK--
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Benchchem. Methyl 2-bromo-4-iodobenzoate | 1261588-35-5. --INVALID-LINK--
-
Pharmaffiliates. The Role of 2-Bromo-5-iodobenzoic Acid in Pharmaceutical Intermediate Synthesis. --INVALID-LINK--
-
Google Patents. A kind of preparation method of the iodo-benzoic acid of 2 bromine 5. --INVALID-LINK--
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Organic Chemistry Portal. Sandmeyer Reaction. --INVALID-LINK--
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Royal Society of Chemistry. Supplementary Information. --INVALID-LINK--
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ChemicalBook. Methyl 2-bromobenzoate(610-94-6) 1H NMR spectrum. --INVALID-LINK--
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ChemicalBook. methyl 2-(bromomethyl)-5-iodobenzoate(1310377-56-0) 1H NMR spectrum. --INVALID-LINK--
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ChemicalBook. METHYL 5-BROMO-2-IODOBENZOATE(181765-86-6) 1H NMR. --INVALID-LINK--
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ChemScene. 717880-58-5 | this compound. --INVALID-LINK--
-
Google Patents. CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol. --INVALID-LINK--
-
YouTube. Sandmeyer reaction (synthesis of 2-Iodobenzoic acid). --INVALID-LINK--
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ChemicalBook. Methyl 2-iodobenzoate | 610-97-9. --INVALID-LINK--
-
Chemistry LibreTexts. Fischer Esterification. --INVALID-LINK--
-
Texium. Preparation of 2-iodobenzoic acid. --INVALID-LINK--
-
UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Fischer esterification. --INVALID-LINK--
-
ChemicalBook. 188813-07-2(Methyl 3-bromo-5-iodobenzoate) Product Description. --INVALID-LINK--
-
BLD Pharm. 25252-00-0|2-Bromo-5-iodobenzoic acid. --INVALID-LINK--
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CymitQuimica. Methyl 5-Bromo-2-iodobenzoate. --INVALID-LINK--
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University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. --INVALID-LINK--
Methyl 2-Bromo-5-iodobenzoate spectroscopic data (NMR, IR, MS)
As a Senior Application Scientist, this guide provides an in-depth analysis of the expected spectroscopic data for Methyl 2-Bromo-5-iodobenzoate (CAS No. 717880-58-5). The characterization of such highly functionalized aromatic compounds is critical for researchers in medicinal chemistry and materials science, where precise structural confirmation is paramount for subsequent synthetic steps and biological evaluation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, we will analyze the predicted ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of chemically distinct protons, their electronic environment, and their proximity to neighboring protons. The aromatic region is of particular interest.
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 8.10 | Doublet (d) | 1H | H-6 | Deshielded by the adjacent iodine and the ester group's anisotropic effect. Shows coupling to H-4. |
| ~ 7.85 | Doublet of Doublets (dd) | 1H | H-4 | Coupled to both H-3 and H-6. Deshielded by the para-iodine and ortho-bromine. |
| ~ 7.55 | Doublet (d) | 1H | H-3 | Coupled to H-4. Least deshielded aromatic proton, ortho to the bromine atom. |
| ~ 3.95 | Singlet (s) | 3H | -OCH₃ | Typical chemical shift for a methyl ester group. No adjacent protons, hence a singlet. |
Expertise & Experience in Interpretation: The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring. The electron-withdrawing nature of the halogens (Iodine and Bromine) and the carbonyl group of the ester deshields the aromatic protons, shifting them downfield.
-
H-6: This proton is ortho to the iodine atom. Iodine's deshielding effect, combined with the anisotropic effect of the nearby ester carbonyl, places this proton at the most downfield position. It appears as a doublet due to coupling with H-4 (a small meta-coupling, J ≈ 2.0 Hz).
-
H-4: This proton is ortho to the iodine and meta to the bromine and the ester group. It will be split into a doublet of doublets by H-3 (ortho-coupling, J ≈ 8.5 Hz) and H-6 (meta-coupling, J ≈ 2.0 Hz).
-
H-3: Being ortho to the bromine atom and meta to the ester, this proton is expected to be the most upfield of the aromatic signals. It will appear as a doublet due to ortho-coupling with H-4 (J ≈ 8.5 Hz).
-
-OCH₃: The methyl protons of the ester are isolated and thus appear as a sharp singlet. Their chemical shift is characteristic of methyl esters.
Workflow for ¹H NMR Spectral Analysis
Caption: Workflow for ¹H NMR analysis of this compound.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic state.
Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 165 | C=O | Typical range for an ester carbonyl carbon. |
| ~ 142 | C-5 (C-I) | Carbon attached to iodine is significantly deshielded. |
| ~ 139 | C-4 | Deshielded due to proximity to two electronegative halogens. |
| ~ 133 | C-1 | Ipso-carbon to the ester group. |
| ~ 131 | C-6 | Deshielded by ortho-iodine. |
| ~ 122 | C-2 (C-Br) | Carbon attached to bromine. |
| ~ 94 | C-3 | Shielded due to ortho-bromine and para-ester group. |
| ~ 53 | -OCH₃ | Typical chemical shift for a methyl ester carbon. |
Expertise & Experience in Interpretation: The chemical shifts are predicted based on established substituent effects on aromatic rings.
-
Carbonyl Carbon (C=O): Expected around 165 ppm, typical for aromatic esters.
-
Halogenated Carbons: The carbon attached to iodine (C-5) will be significantly downfield due to the heavy atom effect and electronegativity. The carbon attached to bromine (C-2) will also be downfield but less so than the C-I carbon.
-
Other Aromatic Carbons: The remaining aromatic carbons are influenced by the electronic effects of all three substituents, leading to a complex but predictable pattern of shielding and deshielding.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a probe temperature of 298 K.
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Use a standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A relaxation delay of 2-5 seconds is recommended.
-
Accumulate several hundred to a few thousand scans to obtain a high-quality spectrum.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate it to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| ~ 3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| ~ 2960-2850 | Weak | C-H Stretch | Aliphatic C-H (-OCH₃) |
| ~ 1725 | Strong, Sharp | C=O Stretch | Ester Carbonyl |
| ~ 1580, 1470 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~ 1280 | Strong | C-O Stretch (Asymmetric) | Ester |
| ~ 1120 | Strong | C-O Stretch (Symmetric) | Ester |
| ~ 820 | Strong | C-H Bend (Out-of-plane) | 1,2,4-Trisubstituted Ring |
| Below 700 | Medium | C-Br, C-I Stretch | Aryl Halides |
Expertise & Experience in Interpretation: The IR spectrum of an aromatic ester is typically dominated by three strong peaks, often referred to as the "Rule of Three".[1]
-
C=O Stretch: The most prominent peak will be the sharp, strong carbonyl stretch. For an aromatic ester, this is expected around 1725 cm⁻¹, a slightly lower frequency than aliphatic esters due to conjugation with the benzene ring.[2]
-
C-O Stretches: Two strong C-O stretching bands are characteristic of esters. The asymmetric C-C-O stretch appears at a higher wavenumber (~1280 cm⁻¹) and the symmetric O-C-C stretch at a lower one (~1120 cm⁻¹).[1]
-
Aromatic Signals: The C-H stretches above 3000 cm⁻¹ and the C=C ring stretches in the 1600-1450 cm⁻¹ region confirm the aromatic nature of the compound.
-
Substitution Pattern: A strong out-of-plane C-H bending vibration around 820 cm⁻¹ is indicative of the 1,2,4-trisubstitution pattern on the benzene ring.
-
Halogen Stretches: The C-Br and C-I stretching vibrations occur at low frequencies, typically below 700 cm⁻¹, and may be difficult to assign definitively in the fingerprint region.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: As the compound is likely a solid at room temperature, prepare a KBr (potassium bromide) pellet. Mix a small amount (~1-2 mg) of the sample with ~100 mg of dry KBr powder and press it into a transparent disk using a hydraulic press. Alternatively, for a liquid sample or a solution, a thin film can be prepared between two salt (NaCl or KBr) plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern gives valuable clues about the molecule's structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z (mass-to-charge ratio) | Predicted Relative Intensity | Assignment |
|---|---|---|
| 340/342 | High | [M]⁺˙ (Molecular Ion) |
| 309/311 | Medium | [M - OCH₃]⁺ |
| 281/283 | Low | [M - COOCH₃]⁺ |
| 214 | Medium | [M - I]⁺ |
| 184 | High | [M - Br - I]⁺ (Benzoyl cation) |
| 153/155 | Medium | [C₆H₃BrO]⁺ |
| 127 | Low | [I]⁺ |
| 59 | Medium | [COOCH₃]⁺ |
Expertise & Experience in Interpretation: The molecular formula is C₈H₆BrIO₂. The molecular weight is approximately 340.94 g/mol .
-
Molecular Ion [M]⁺˙: The key feature will be the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 340 and 342. This M/M+2 pattern is a definitive indicator of a single bromine atom.
-
Key Fragmentations:
-
Loss of Methoxy Radical (-•OCH₃): A common fragmentation for methyl esters is the alpha-cleavage leading to the loss of the methoxy radical, resulting in a strong acylium ion peak at [M-31]⁺ (m/z 309/311).
-
Loss of Halogens: Cleavage of the relatively weak C-I bond can lead to a fragment at [M-127]⁺. Subsequent or direct loss of the C-Br bond is also possible.
-
Benzoyl Cation Fragment: A peak at m/z 184 would correspond to the [C₆H₄COOCH₃]⁺ fragment after the loss of both halogens, or more likely, a fragment corresponding to the benzoyl cation ([C₆H₄CO]⁺) after loss of halogens and the methoxy group.
-
Logical Flow for Mass Spectrum Interpretation
Caption: Predicted fragmentation pathway for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their mass-to-charge ratio.
-
Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z. For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR analyzer can be used to determine the exact mass and confirm the elemental composition.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The outlined ¹H NMR, ¹³C NMR, IR, and MS data are based on the foundational principles of chemical spectroscopy and provide a robust framework for the structural verification of this compound. For any drug development or materials science application, it is imperative to validate these predictions with experimentally acquired data. The protocols described herein represent standard, reliable methods for obtaining high-quality spectra for such characterization.
References
An In-Depth Technical Guide to the Chemoselective Reactivity of the C-Br vs. C-I Bond in Methyl 2-Bromo-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds within Methyl 2-Bromo-5-iodobenzoate. This bifunctional aromatic compound serves as a valuable building block in organic synthesis, offering the potential for sequential and site-selective functionalization. This document elucidates the fundamental principles governing the chemoselectivity of these carbon-halogen bonds and provides field-proven insights and detailed experimental protocols for leveraging this reactivity in palladium-catalyzed cross-coupling reactions. The content herein is designed to empower researchers in the rational design of synthetic routes for the construction of complex, polysubstituted aromatic scaffolds, which are of significant interest in medicinal chemistry and materials science.
Introduction: The Principle of Differential Halogen Reactivity
In the realm of synthetic organic chemistry, the ability to selectively functionalize one position on a molecule in the presence of other reactive sites is a cornerstone of efficient and elegant synthesis. Dihaloarenes, such as this compound, are powerful synthons that epitomize this principle. The key to unlocking their synthetic potential lies in understanding and exploiting the inherent differences in reactivity between the carbon-halogen bonds.
The reactivity of aryl halides in many common synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, is inversely proportional to the carbon-halogen bond dissociation energy (BDE). The general trend for the BDE of carbon-halogen bonds is:
C-F > C-Cl > C-Br > C-I
Consequently, the order of reactivity is typically the reverse:
C-I > C-Br > C-Cl > C-F [1]
This differential reactivity is primarily attributed to two key factors:
-
Bond Strength: The C-I bond is the weakest among the carbon-halogen bonds, requiring less energy to cleave. This facilitates the initial and often rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions.[1]
-
Leaving Group Ability: Iodide (I⁻) is an excellent leaving group due to its large atomic radius, high polarizability, and the fact that it is the conjugate base of a strong acid (hydroiodic acid, HI).
While bond polarity, which is higher for the C-Br bond than the C-I bond due to the greater electronegativity of bromine, can influence reactivity, experimental evidence overwhelmingly indicates that the lower bond enthalpy of the C-I bond is the dominant factor in dictating the chemoselectivity in cross-coupling reactions.
For this compound, this intrinsic difference in reactivity allows for the selective functionalization of the C-I bond at the 5-position while leaving the C-Br bond at the 2-position intact for subsequent transformations. This guide will explore the practical applications of this principle in several key cross-coupling reactions.
Mechanistic Underpinnings of Chemoselectivity in Palladium-Catalyzed Cross-Coupling
The selective reaction at the C-I bond in this compound is rooted in the mechanism of palladium-catalyzed cross-coupling reactions, which generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
The Critical Role of Oxidative Addition
The catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) species. The rate of this step is highly dependent on the nature of the halogen, with the reaction being significantly faster for aryl iodides than for aryl bromides.
dot graph "Oxidative_Addition" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"Pd(0)L2" [label="Pd(0)L₂"]; "Ar-I" [label="this compound (Ar-I)"]; "Ar-Br" [label="this compound (Ar-Br)"]; "Pd(II)_I" [label="Ar-Pd(II)(I)L₂"]; "Pd(II)_Br" [label="Ar-Pd(II)(Br)L₂"]; "Catalytic_Cycle" [label="To Catalytic Cycle"];
"Pd(0)L2" -> "Pd(II)_I" [label="k_I (fast)"]; "Ar-I" -> "Pd(II)_I"; "Pd(0)L2" -> "Pd(II)_Br" [label="k_Br (slow)"]; "Ar-Br" -> "Pd(II)_Br"; "Pd(II)_I" -> "Catalytic_Cycle"; } caption: "Preferential Oxidative Addition at the C-I Bond."
The significantly lower bond dissociation energy of the C-I bond compared to the C-Br bond leads to a lower activation energy for the oxidative addition at the 5-position of this compound. This kinetic preference is the primary determinant of the observed chemoselectivity, allowing for reactions to be performed under conditions where the C-Br bond remains largely unreacted.
Experimental Protocols for Selective Functionalization
The following sections provide detailed, step-by-step methodologies for the selective functionalization of the C-I bond in this compound via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These protocols are based on established procedures for similar dihaloaromatic substrates and are designed to serve as a robust starting point for experimental work.
Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. By carefully controlling the reaction conditions, selective coupling at the C-I position of this compound can be achieved with high efficiency.
Table 1: Reagents and Conditions for Selective Suzuki-Miyaura Coupling
| Reagent/Parameter | Role | Typical Conditions |
| This compound | Substrate | 1.0 equiv |
| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 equiv |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-3 mol%) |
| Base | Activator | K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv) |
| Solvent | Reaction Medium | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) |
| Temperature | Reaction Rate | 80 - 100 °C |
| Reaction Time | Completion | 4 - 16 hours |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1, 10 mL) to the reaction flask via syringe.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 2-bromo-5-arylbenzoate.
dot graph "Suzuki_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
subgraph "cluster_setup" { label="Reaction Setup"; bgcolor="#E8F0FE"; "Combine_Reagents" [label="Combine Substrate,\nBoronic Acid, & Base"]; "Inert_Atmosphere" [label="Establish Inert\nAtmosphere"]; "Add_Solvent" [label="Add Degassed\nSolvent"]; "Add_Catalyst" [label="Add Pd Catalyst"]; }
subgraph "cluster_reaction" { label="Reaction"; bgcolor="#E6F4EA"; "Heat_Stir" [label="Heat and Stir"]; "Monitor" [label="Monitor Progress\n(TLC, LC-MS)"]; }
subgraph "cluster_workup" { label="Workup & Purification"; bgcolor="#FEF7E0"; "Cool_Quench" [label="Cool and Quench"]; "Extract" [label="Extract with\nOrganic Solvent"]; "Purify" [label="Purify by\nChromatography"]; }
"Combine_Reagents" -> "Inert_Atmosphere" -> "Add_Solvent" -> "Add_Catalyst" -> "Heat_Stir" -> "Monitor" -> "Cool_Quench" -> "Extract" -> "Purify"; } caption: "General Workflow for Selective Suzuki-Miyaura Coupling."
Selective Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, a transformation of great importance for the synthesis of conjugated materials and complex natural products. The higher reactivity of the C-I bond allows for selective alkynylation at the 5-position of this compound.[2]
Table 2: Reagents and Conditions for Selective Sonogashira Coupling
| Reagent/Parameter | Role | Typical Conditions |
| This compound | Substrate | 1.0 equiv |
| Terminal Alkyne | Coupling Partner | 1.1 - 1.5 equiv |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) or Pd(PPh₃)₄ (2-5 mol%) |
| Copper(I) Salt | Co-catalyst | CuI (2-5 mol%) |
| Base | Activator | Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv) |
| Solvent | Reaction Medium | Anhydrous THF or DMF |
| Temperature | Reaction Rate | Room Temperature to 60 °C |
| Reaction Time | Completion | 2 - 12 hours |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) iodide (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF, 10 mL) and the base (e.g., Et₃N, 2.5 mmol) via syringe. Stir the mixture for 10 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at the desired temperature (e.g., room temperature or 50 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the precipitated salts.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired methyl 2-bromo-5-alkynylbenzoate.
Selective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The selective amination of this compound at the C-I position provides a direct route to 5-amino-2-bromobenzoate derivatives, which are valuable intermediates in pharmaceutical synthesis.
Table 3: Reagents and Conditions for Selective Buchwald-Hartwig Amination
| Reagent/Parameter | Role | Typical Conditions |
| This compound | Substrate | 1.0 equiv |
| Amine (Primary or Secondary) | Coupling Partner | 1.1 - 1.5 equiv |
| Palladium Pre-catalyst | Catalyst Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) |
| Ligand | Catalyst Activator | Xantphos, RuPhos, or other biarylphosphine ligands (2-8 mol%) |
| Base | Activator | NaOt-Bu or Cs₂CO₃ (1.5 - 2.5 equiv) |
| Solvent | Reaction Medium | Anhydrous Toluene or 1,4-Dioxane |
| Temperature | Reaction Rate | 90 - 110 °C |
| Reaction Time | Completion | 6 - 24 hours |
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and the base (e.g., NaOt-Bu, 1.8 mmol) to a dry Schlenk tube equipped with a stir bar.
-
Reagent Addition: Add this compound (1.0 mmol) and the anhydrous solvent (e.g., Toluene, 8 mL).
-
Amine Addition: Add the amine (1.2 mmol) to the mixture.
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to obtain the desired methyl 5-amino-2-bromobenzoate derivative.
dot graph "Buchwald_Hartwig_Cycle" { rankdir="TB"; node [shape=ellipse, style=filled, fontcolor="#FFFFFF"]; edge [color="#202124"];
"Pd0" [label="Pd(0)L", fillcolor="#4285F4"]; "OxAdd" [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "PdII_Intermediate" [label="Ar-Pd(II)(I)L", fillcolor="#EA4335"]; "Amine_Coord" [label="Amine\nCoordination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "PdII_Amine" [label="[Ar-Pd(II)(I)L(HNR¹R²)]", fillcolor="#FBBC05"]; "Deprotonation" [label="Deprotonation\n(Base)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "PdII_Amido" [label="Ar-Pd(II)(NR¹R²)L", fillcolor="#34A853"]; "RedElim" [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
"ArI" [label="Ar-I", shape=plaintext, fontcolor="#202124"]; "HNR1R2" [label="HNR¹R²", shape=plaintext, fontcolor="#202124"]; "Product" [label="Ar-NR¹R²", shape=plaintext, fontcolor="#202124"];
"Pd0" -> "OxAdd" [dir=none]; "ArI" -> "OxAdd" [dir=none]; "OxAdd" -> "PdII_Intermediate"; "PdII_Intermediate" -> "Amine_Coord" [dir=none]; "HNR1R2" -> "Amine_Coord" [dir=none]; "Amine_Coord" -> "PdII_Amine"; "PdII_Amine" -> "Deprotonation"; "Deprotonation" -> "PdII_Amido"; "PdII_Amido" -> "RedElim"; "RedElim" -> "Pd0" [label="Regeneration"]; "RedElim" -> "Product" [style=dashed]; } caption: "Catalytic Cycle for Buchwald-Hartwig Amination."
Conclusion and Future Outlook
The differential reactivity of the C-I and C-Br bonds in this compound provides a powerful and predictable handle for the selective synthesis of complex polysubstituted aromatic compounds. By leveraging the weaker bond strength and superior leaving group ability of iodide, the C-I bond can be selectively functionalized in a variety of palladium-catalyzed cross-coupling reactions under conditions that leave the C-Br bond intact. This chemoselectivity enables a modular and efficient approach to building molecular complexity, which is of paramount importance in the fields of drug discovery and materials science. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers seeking to exploit this fundamental principle of organic reactivity. Future work in this area will likely focus on the development of even more selective and efficient catalytic systems, as well as the application of this strategy to a broader range of di- and polyhalogenated substrates.
References
An In-Depth Technical Guide to the Selective Functionalization of Methyl 2-Bromo-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern synthetic organic chemistry, the precise and predictable construction of complex molecular architectures is paramount. Polysubstituted aromatic rings are foundational motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the tools available to the synthetic chemist, palladium-catalyzed cross-coupling reactions stand out for their versatility and functional group tolerance. This guide provides an in-depth exploration of the selective functionalization of Methyl 2-Bromo-5-iodobenzoate, a versatile building block that offers a gateway to intricate molecular designs through the strategic and differential reactivity of its carbon-halogen bonds.
This document moves beyond a simple recitation of protocols. It is designed to provide a deep, mechanistic understanding of the principles governing selectivity, empowering researchers to not only apply existing methods but also to innovate and adapt these strategies for their unique synthetic challenges. We will delve into the causality behind experimental choices, ensuring that each step is understood, and each protocol is a self-validating system.
The Principle of Selective Functionalization: A Tale of Two Halogens
The capacity to selectively functionalize one halogen in the presence of another on an aromatic ring is a powerful tool in multistep synthesis. This selectivity is primarily governed by the difference in bond dissociation energies of the carbon-halogen bonds and, consequently, their reactivity in the rate-determining oxidative addition step of the palladium catalytic cycle.
The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is:
C-I > C-Br > C-Cl > C-F
This hierarchy is rooted in the bond strengths; the weaker C-I bond is more readily cleaved by the palladium(0) catalyst than the stronger C-Br bond. This inherent difference in reactivity is the cornerstone of the selective functionalization of this compound. By carefully controlling reaction conditions, one can orchestrate the exclusive reaction at the more labile C-I bond, leaving the C-Br bond intact for subsequent transformations. This allows for a stepwise and controlled introduction of different functionalities onto the aromatic scaffold.
The molecular architecture of this compound, with its ortho-bromo and meta-iodo substituents relative to the electron-withdrawing ester group, makes it a particularly valuable intermediate for the synthesis of complex, polysubstituted benzoic acid derivatives.[1]
The Catalytic Cycle: Where Selectivity is Dictated
The palladium-catalyzed cross-coupling reaction proceeds through a well-established catalytic cycle. Understanding this cycle is crucial to appreciating how selectivity is achieved.
Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling reactions. The oxidative addition step is where the selective reaction of the C-I over the C-Br bond occurs.
Practical Applications: Selective Cross-Coupling Reactions
The differential reactivity of the C-I and C-Br bonds in this compound can be exploited in a variety of powerful palladium-catalyzed cross-coupling reactions. Below, we explore the application of Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions for the selective functionalization of the C-I bond.
Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis. For this compound, this reaction can be tuned to selectively couple at the C-I position.
General Reaction Scheme:
| Parameter | Condition | Rationale and Field Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Tetrakis(triphenylphosphine)palladium(0) is a classic and reliable choice for Suzuki couplings. The use of ligands like dppf can enhance catalyst stability and activity. |
| Ligand | SPhos, XPhos (for Pd(OAc)₂) | Bulky, electron-rich phosphine ligands can accelerate the rate of oxidative addition and improve yields, especially for less reactive bromides in a subsequent step. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An aqueous solution of a mild inorganic base is typically sufficient. The choice of base can influence the reaction rate and side product formation. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is common to dissolve both the organic substrate and the inorganic base. |
| Temperature | Room Temperature to 80 °C | The higher reactivity of the C-I bond often allows for milder reaction temperatures, further enhancing selectivity over the C-Br bond. |
Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Bubble the inert gas through the solution for 15-20 minutes to ensure complete degassing.
-
Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Heat the reaction mixture to 80 °C and stir.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Methyl 2-Bromo-5-phenylbenzoate.
Selective Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes. The high reactivity of the C-I bond in this compound allows for a highly selective Sonogashira reaction under mild conditions.
General Reaction Scheme:
| Parameter | Condition | Rationale and Field Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Dichlorobis(triphenylphosphine)palladium(II) is a common and effective pre-catalyst that is reduced in situ to the active Pd(0) species. |
| Co-catalyst | Copper(I) iodide (CuI) | The copper(I) co-catalyst is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | An amine base is required to deprotonate the terminal alkyne and also serves as a solvent in some cases. |
| Solvent | THF, DMF, Toluene | Anhydrous solvents are typically used to prevent unwanted side reactions. |
| Temperature | Room Temperature to 60 °C | The C-I bond's high reactivity allows for low reaction temperatures, preserving the C-Br bond. |
Detailed Experimental Protocol: Selective Sonogashira Coupling of this compound with Phenylacetylene
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Add anhydrous triethylamine (5 mL) and anhydrous tetrahydrofuran (5 mL).
-
Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the precipitated salts.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Methyl 2-Bromo-5-(phenylethynyl)benzoate.
Selective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. By carefully selecting the catalyst system and reaction conditions, a selective amination at the C-I position of this compound can be achieved.
General Reaction Scheme:
| Parameter | Condition | Rationale and Field Insights |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These palladium sources are common pre-catalysts for Buchwald-Hartwig amination. |
| Ligand | Xantphos, BINAP, Josiphos | The choice of ligand is critical for a successful Buchwald-Hartwig amination and can influence both reactivity and selectivity. Bulky, electron-rich ligands are often preferred. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is typically required. Sodium tert-butoxide is a common choice, but milder bases can sometimes be used to enhance selectivity. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential for this reaction. |
| Temperature | 80 °C to 110 °C | Amination reactions often require higher temperatures than Suzuki and Sonogashira couplings. Careful temperature control is key to maintaining selectivity. |
Detailed Experimental Protocol: Selective Buchwald-Hartwig Amination of this compound with Morpholine
-
To a dry Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous toluene (5 mL).
-
Add morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir.
-
Monitor the reaction by GC-MS or LC-MS. The reaction is typically complete in 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography to yield Methyl 2-bromo-5-(morpholino)benzoate.
Sequential Functionalization: A Gateway to Molecular Diversity
The true synthetic power of this compound is realized in sequential functionalization strategies. After the selective reaction at the C-I position, the remaining C-Br bond can be functionalized in a second, distinct cross-coupling reaction. This orthogonal reactivity allows for the controlled, stepwise construction of highly substituted and complex aromatic compounds.
Illustrative Sequential Functionalization Workflow:
Figure 2: A representative workflow for the sequential functionalization of this compound, first at the C-I bond and subsequently at the C-Br bond.
To functionalize the less reactive C-Br bond, more forcing conditions are typically required. This may include:
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy for the oxidative addition at the C-Br bond.
-
More Active Catalyst Systems: Employing more electron-rich and bulky ligands can enhance the reactivity of the palladium catalyst, facilitating the cleavage of the stronger C-Br bond.
-
Different Coupling Partners: The nature of the coupling partner in the second step can also influence the required reaction conditions.
By judiciously choosing the reaction conditions for each step, a diverse array of trisubstituted benzene derivatives can be synthesized from a single, readily available starting material.
Conclusion and Future Outlook
This compound is a powerful and versatile building block in organic synthesis. The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds provides a reliable handle for selective and sequential functionalization. By mastering the principles of palladium-catalyzed cross-coupling and carefully controlling reaction conditions, researchers can unlock the full potential of this substrate to construct complex and novel molecular architectures.
The continued development of more active and selective catalyst systems will undoubtedly further expand the utility of dihaloarenes in organic synthesis. As our understanding of the subtle interplay between ligands, substrates, and reaction conditions deepens, so too will our ability to design and execute ever more sophisticated and efficient synthetic strategies. The principles and protocols outlined in this guide provide a solid foundation for both current applications and future innovations in this exciting field.
References
An In-Depth Technical Guide to the Thermodynamic and Kinetic Properties of Methyl 2-Bromo-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-Bromo-5-iodobenzoate is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its dihalogenated aromatic structure, featuring both a bromine and an iodine atom at strategic positions, offers a platform for selective functionalization, making it a valuable building block for complex molecular architectures. The presence of two different halogens on the benzene ring, coupled with an electron-witting methyl ester group, imparts distinct thermodynamic and kinetic properties that govern its stability, reactivity, and potential applications.
This technical guide provides a comprehensive overview of the thermodynamic and kinetic profiles of this compound. In the absence of extensive direct experimental data for this specific molecule, this guide leverages established principles of physical organic chemistry, data from analogous compounds, and computational chemistry methodologies to provide a robust framework for understanding and utilizing this compound in research and development. We will delve into its thermodynamic stability and explore its kinetic behavior in key synthetic transformations, offering both theoretical insights and practical experimental protocols.
Part 1: Thermodynamic Properties
Computational Determination of Thermodynamic Parameters
Modern quantum chemical methods, such as those implemented in software packages like Gaussian, can predict thermodynamic properties with a high degree of accuracy.[1][2][3] The Gaussian-4 (G4) theory is a composite method known for its reliability in calculating thermochemical data for organic molecules.
The following workflow outlines the computational approach to determine the key thermodynamic parameters for this compound:
Caption: Computational workflow for determining thermodynamic properties.
Estimated Thermodynamic Data
Based on computational studies of similar dihalogen-substituted benzenes, we can estimate the thermodynamic properties of this compound. The values presented in the table below are theoretical estimates and should be considered as such in the absence of experimental verification.
| Thermodynamic Property | Estimated Value | Units |
| Enthalpy of Formation (ΔHf°) | Value | kJ/mol |
| Gibbs Free Energy of Formation (ΔGf°) | Value | kJ/mol |
| Standard Entropy (S°) | Value | J/(mol·K) |
| Heat Capacity (Cp) | Value | J/(mol·K) |
Note: Specific numerical values are not provided as they would require performing dedicated quantum chemical calculations which are beyond the scope of this guide. The table serves as a template for the type of data that can be obtained through the described computational workflow.
Thermal Stability and Decomposition
The thermal stability of halogenated aromatic compounds is a critical consideration in their handling and application.[4][5][6] The degradation of these molecules can proceed through various pathways, including the cleavage of carbon-halogen and carbon-carbon bonds. For this compound, the C-I bond is expected to be the weakest due to the lower bond dissociation energy of iodine compared to bromine. Therefore, thermal decomposition is likely to initiate with the homolytic cleavage of the C-I bond, followed by further degradation of the aromatic ring and the ester functionality at higher temperatures.[7][8]
Experimental Protocol for Thermogravimetric Analysis (TGA):
Thermogravimetric analysis can be employed to experimentally determine the thermal stability and decomposition profile of this compound.
-
Instrument Setup: Calibrate the TGA instrument according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Experimental Conditions:
-
Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air) at a constant flow rate.
-
Heating Rate: A linear heating rate, typically 10 °C/min, is applied.
-
Temperature Range: From ambient temperature to a temperature at which complete decomposition is observed (e.g., 25 °C to 800 °C).
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) will indicate the onset of decomposition and the temperature ranges of different decomposition stages. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Part 2: Kinetic Properties and Reactivity
The kinetic properties of this compound dictate its reactivity in chemical transformations. The presence of two different halogen atoms offers the potential for selective reactions, a highly desirable feature in multistep organic synthesis. The general reactivity trend for halogens in many catalytic cross-coupling and nucleophilic substitution reactions is I > Br > Cl > F.[9] This differential reactivity is a key aspect of the kinetic profile of this molecule.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for the formation of C-C bonds. For this compound, the greater reactivity of the C-I bond compared to the C-Br bond allows for selective coupling at the 5-position.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol for Selective Suzuki-Miyaura Coupling:
This protocol outlines a general procedure for the selective coupling of an arylboronic acid at the 5-position of this compound.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 10 mL).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[10][11]
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is another important class of reactions for functionalizing aromatic rings.[9][12][13] The rate of SNAr reactions is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. The methyl ester group at the 2-position acts as a moderate electron-withdrawing group, activating the ring towards nucleophilic attack. Similar to the Suzuki-Miyaura coupling, the C-I bond is expected to be more labile than the C-Br bond in SNAr reactions.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Experimental Protocol for Kinetic Analysis of SNAr:
This protocol describes a method for studying the kinetics of the reaction between this compound and a nucleophile.
-
Stock Solutions: Prepare stock solutions of known concentrations of this compound and the nucleophile (e.g., a sodium alkoxide) in a suitable aprotic solvent (e.g., DMSO or DMF).
-
Reaction Initiation: In a thermostated reaction vessel, mix the reactant solutions to initiate the reaction. The concentrations should be chosen to ensure pseudo-first-order conditions if desired (i.e., a large excess of one reactant).
-
Reaction Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a dilute acid). Analyze the composition of the quenched aliquots using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) to determine the concentration of the reactant and product(s).[10]
-
Data Analysis: Plot the concentration of the reactant versus time. From this data, determine the order of the reaction and the rate constant (k) using appropriate integrated rate laws or by analyzing the initial rates.[14][15]
-
Activation Parameters: Repeat the kinetic runs at different temperatures to determine the activation energy (Ea) and other activation parameters (ΔH‡, ΔS‡) from an Arrhenius or Eyring plot.
Hydrolysis of the Ester Group
The methyl ester functionality of this compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. The rate of this reaction is influenced by the electronic effects of the halogen substituents. Both bromine and iodine are electron-withdrawing through induction, which can increase the electrophilicity of the carbonyl carbon and thus enhance the rate of hydrolysis compared to unsubstituted methyl benzoate.[16][17][18]
Experimental Protocol for Monitoring Ester Hydrolysis:
-
Reaction Setup: Dissolve a known amount of this compound in a suitable solvent mixture (e.g., aqueous ethanol).
-
Reaction Initiation: Add a known concentration of acid (e.g., HCl) or base (e.g., NaOH) to initiate the hydrolysis.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by HPLC to quantify the disappearance of the ester and the appearance of the carboxylic acid. Alternatively, for basic hydrolysis, the reaction can be monitored by titration of the remaining base.
-
Kinetic Analysis: Determine the rate constant for the hydrolysis reaction from the concentration versus time data.
Conclusion
This compound is a valuable synthetic intermediate with a rich and nuanced reactivity profile. While direct experimental thermodynamic data remains elusive, computational chemistry offers a powerful avenue for estimating its fundamental properties. The kinetic behavior of this molecule is dominated by the differential reactivity of its two halogen substituents, enabling selective functionalization through well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution.
The experimental protocols and theoretical frameworks presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary tools to effectively utilize this compound in their synthetic endeavors. A thorough understanding of its thermodynamic and kinetic properties is paramount for the rational design of synthetic routes and the optimization of reaction conditions, ultimately paving the way for the discovery and development of novel molecules with significant applications.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. gaussian.com [gaussian.com]
- 4. Flame retardant - Wikipedia [en.wikipedia.org]
- 5. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. shoko-sc.co.jp [shoko-sc.co.jp]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. ch.ic.ac.uk [ch.ic.ac.uk]
- 16. zenodo.org [zenodo.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 2-bromo-5-iodobenzoate (CAS No. 717880-58-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of Methyl 2-bromo-5-iodobenzoate, a key chemical intermediate in organic synthesis and pharmaceutical development. We will delve into its chemical and physical properties, discuss plausible synthetic routes, and provide essential guidance on its safe handling, storage, and disposal. The information presented herein is curated to empower researchers and drug development professionals in leveraging this versatile building block for their scientific endeavors.
Chemical Identity and Physicochemical Properties
This compound is a halogenated aromatic ester. Its structure features a benzene ring substituted with a bromine atom, an iodine atom, and a methyl ester group. This trifunctional nature makes it a valuable synthon in medicinal chemistry and materials science.
Table 1: Chemical Identifiers and Computed Properties
| Identifier | Value | Source |
| CAS Number | 717880-58-5 | ChemScene[1] |
| Chemical Name | This compound | ChemScene[1] |
| Synonyms | 2-bromo-5-iodobenzoic acid methyl ester | ChemScene[1] |
| Molecular Formula | C₈H₆BrIO₂ | ChemScene[1] |
| Molecular Weight | 340.94 g/mol | ChemScene[1] |
| SMILES | COC(=O)C1=C(C=CC(=C1)I)Br | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | ChemScene[1] |
| logP | 2.8403 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 1 | ChemScene[1] |
Note on Isomers: It is crucial to distinguish CAS No. 717880-58-5 from its isomer, Methyl 5-bromo-2-iodobenzoate (CAS No. 181765-86-6). While they share the same molecular formula and weight, the positions of the halogen substituents are different, leading to distinct chemical reactivity and physical properties. The latter has a reported melting point of 45-49 °C[2].
At room temperature, this compound is expected to be a solid[3]. Specific experimental data on its melting point, boiling point, and solubility are not widely available in the public domain, which is common for specialized chemical intermediates. However, based on its structure, it is predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, with low solubility in water.
Synthesis and Purification
While a specific, detailed synthesis protocol for this compound is not readily found in peer-reviewed literature, a highly plausible synthetic route can be inferred from the synthesis of its carboxylic acid precursor, 2-bromo-5-iodobenzoic acid. This precursor is a key intermediate in the synthesis of the anti-hepatitis C drug, velpatasvir[4].
A patented method for the synthesis of 2-bromo-5-iodobenzoic acid involves a multi-step process starting from 5-amino-2-bromobenzoic acid. This process includes a diazotization reaction followed by an iodination reaction[4].
Once 2-bromo-5-iodobenzoic acid is obtained, it can be converted to this compound via a standard esterification reaction. A common method for this transformation is Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, and heating the mixture under reflux.
Caption: Inferred synthetic pathway for this compound.
Experimental Protocol: Esterification of 2-bromo-5-iodobenzoic acid (General Procedure)
-
To a solution of 2-bromo-5-iodobenzoic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Handling, Storage, and Safety
As a halogenated aromatic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely available, data from closely related compounds can provide valuable guidance.
Hazard Identification (based on related compounds):
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled[3][5].
-
Skin Corrosion/Irritation: May cause skin irritation[6].
-
Eye Damage/Irritation: May cause serious eye irritation[6].
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area[7].
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Some suppliers recommend storage at 2-8°C, in a dark place, and sealed in a dry environment[7].
Disposal:
-
Dispose of this chemical in accordance with federal, state, and local regulations.
-
It should not be released into the environment.
Applications in Research and Drug Development
This compound is primarily utilized as a building block in organic synthesis. The differential reactivity of the bromo and iodo substituents, along with the methyl ester, allows for selective chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.
The bromine and iodine atoms can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.
A significant application of the parent carboxylic acid, 2-bromo-5-iodobenzoic acid, is as a starting material for the synthesis of velpatasvir, a potent inhibitor of the hepatitis C virus NS5A protein[4]. This highlights the importance of this structural motif in the development of novel therapeutics.
Caption: Synthetic utility of this compound.
Conclusion
This compound (CAS No. 717880-58-5) is a valuable and versatile chemical intermediate for researchers and professionals in drug development and materials science. Its trifunctional nature allows for a wide range of chemical modifications, making it a key building block in the synthesis of complex target molecules. While detailed experimental data for this specific compound is limited, a clear understanding of its chemical properties, plausible synthetic routes, and safe handling practices can be established from available information and data on closely related compounds. Its connection to the synthesis of important pharmaceuticals underscores its relevance in modern medicinal chemistry.
References
- 1. chemscene.com [chemscene.com]
- 2. Methyl 5-bromo-2-iodobenzoate 97 181765-86-6 [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Preparation method of 2-bromo-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Methyl 5-bromo-2-iodobenzoate 97 181765-86-6 [sigmaaldrich.com]
Authored by: Dr. Evelyn Reed, Senior Application Scientist
An In-Depth Technical Guide to the Structural Elucidation of Methyl 2-Bromo-5-iodobenzoate
Foreword: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and potential applications, particularly in the realm of drug development and materials science. Halogenated aromatic compounds, such as this compound, are of significant interest due to the unique non-covalent interactions—notably halogen bonding—that they can form. These interactions are increasingly recognized as powerful tools for designing crystal architectures and modulating biological activity.
This guide provides a comprehensive, field-proven framework for the structural elucidation of this compound. While a publicly deposited crystal structure for this specific molecule is not available as of this writing, this document presents a complete workflow, combining predictive computational methods with established experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis. This dual approach provides a robust pathway for researchers to both hypothesize and empirically validate the molecule's crystal structure, offering insights into its potential for rational drug design and crystal engineering.
Part 1: Theoretical Framework and Computational Prediction
The first step in understanding the crystal structure of a novel compound often involves building a predictive model. This not only provides a hypothetical structure for initial analysis but also guides the subsequent experimental design.
Molecular Geometry Optimization
Before predicting how molecules will pack in a crystal lattice, it is essential to determine the most stable conformation of an individual molecule. This is typically achieved using computational chemistry methods.
An essential precursor to predicting crystal packing is establishing the lowest-energy conformation of the molecule. This is a routine task in computational chemistry.[1] High-quality geometry optimizations can be readily performed using various computational methods, including Density Functional Theory (DFT) and semiempirical methods.[1][2] For a molecule like this compound, these calculations would reveal the planarity of the benzene ring and the preferred orientations of the methyl ester, bromo, and iodo substituents.
Crystal Structure Prediction (CSP)
Predicting how optimized molecules will arrange themselves in a crystal lattice is a formidable challenge due to the vast search space of possible packing arrangements and the small energy differences between polymorphs.[3][4] Modern CSP methods combine lattice energy calculations with sophisticated search algorithms to identify energetically favorable crystal structures.[5][6]
Predicted Intermolecular Interactions: For this compound, the dominant intermolecular interactions guiding crystal packing are predicted to be:
-
Halogen Bonding: The iodine and bromine atoms possess an electrophilic region (σ-hole) and can engage in directional halogen bonds with nucleophilic atoms, such as the carbonyl oxygen of the ester group.[7][8][9] These C–I···O and C–Br···O interactions are powerful tools in crystal engineering.[10][11]
-
Hydrogen Bonding: Weak C–H···O hydrogen bonds involving the aromatic and methyl protons are also expected to contribute to the overall stability of the crystal lattice.
-
π–π Stacking: The aromatic rings may engage in offset stacking interactions, further stabilizing the structure.
A hypothetical representation of the key intermolecular interactions is presented below.
Caption: Predicted intermolecular interactions in the crystal lattice.
Part 2: Experimental Validation Workflow
The following sections detail the necessary steps to synthesize, crystallize, and definitively determine the crystal structure of this compound using single-crystal X-ray diffraction. This empirical data is required to validate or refute any computational predictions.
Synthesis of this compound
While several suppliers offer this compound, for purity control, an in-house synthesis is often preferred. A reliable method involves the esterification of 2-Bromo-5-iodobenzoic acid.
Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask, dissolve 2-Bromo-5-iodobenzoic acid (1.0 eq) in methanol (approx. 20 mL per gram of acid).
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the acid with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Single Crystal Growth
Obtaining a high-quality single crystal is often the most challenging step in structure determination.[12][13] The crystal should ideally be 0.1-0.3 mm in all dimensions, transparent, and free of visible defects.[14]
Table 1: Recommended Crystallization Techniques
| Technique | Description | Key Parameters |
| Slow Evaporation | A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The solvent evaporates slowly, increasing the concentration and inducing crystallization. | Solvent choice, temperature, rate of evaporation. |
| Vapor Diffusion [15] | A concentrated solution of the compound in a relatively non-volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and promoting crystal growth. | Solvent/anti-solvent pair, temperature, diffusion rate. |
| Solvent Layering [15] | A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution. | Solvent/anti-solvent miscibility and density difference. |
Starting Solvent Systems for Screening:
-
Dichloromethane/Hexane
-
Ethyl Acetate/Heptane
-
Acetone/Water
-
Toluene
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the three-dimensional atomic arrangement in a crystal.[12][14][16] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[14]
The experimental workflow for SC-XRD is outlined in the diagram below.
Caption: Standard workflow for Single-Crystal X-ray Diffraction.
Structure Solution and Refinement
Once diffraction data is collected, the raw intensities must be processed to determine the crystal structure.
Protocol: Structure Solution and Refinement using SHELX
-
Data Reduction: Raw diffraction images are processed to integrate the intensities of each reflection and apply corrections (e.g., for Lorentz and polarization effects).
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.
-
Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, direct methods, as implemented in programs like SHELXT, are highly effective.
-
Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined against the experimental data using a least-squares minimization process with a program like SHELXL.[17][18][19] This iterative process involves adjusting atomic coordinates, occupancies, and displacement parameters to improve the agreement between the calculated and observed diffraction patterns.[20]
-
Validation: The final refined structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure the model is chemically sensible and accurately represents the data. The final output is a Crystallographic Information File (CIF).
Table 2: Key Crystallographic Parameters from a Hypothetical Refinement
| Parameter | Description | Typical Value |
| Formula | C₈H₆BrIO₂ | - |
| Formula Weight | 340.94 | - |
| Crystal System | Monoclinic | (Predicted) |
| Space Group | P2₁/c | (Predicted) |
| a, b, c (Å) | Unit cell lengths | To be determined |
| β (°) | Unit cell angle | To be determined |
| Volume (ų) | Volume of the unit cell | To be determined |
| Z | Molecules per unit cell | 4 (Predicted) |
| R1, wR2 | Agreement factors | < 0.05 for good data |
| Goodness-of-fit (GooF) | Indicator of refinement quality | ~1.0 |
Conclusion
This guide has outlined a comprehensive, dual-pronged approach for determining the crystal structure of this compound. By integrating computational prediction with a rigorous experimental workflow—from synthesis and crystallization to single-crystal X-ray diffraction and refinement—researchers can achieve a definitive structural elucidation. The resulting atomic-level insights into molecular conformation and intermolecular interactions, particularly the role of halogen bonding, are invaluable for applications in rational drug design, polymorphism screening, and the broader field of crystal engineering.
References
- 1. Geometry Optimization in Rowan | Rowan [rowansci.com]
- 2. researchgate.net [researchgate.net]
- 3. A test of crystal structure prediction of small organic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. annualreviews.org [annualreviews.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Halogen bonds in crystal engineering: like hydrogen bonds yet different. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rigaku.com [rigaku.com]
- 17. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. An Easy Structure - Sucrose [xray.uky.edu]
- 20. isis.stfc.ac.uk [isis.stfc.ac.uk]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of Methyl 2-Bromo-5-iodobenzoate
This guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of Methyl 2-Bromo-5-iodobenzoate, a versatile building block in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced reactivity of this multi-halogenated aromatic ester, offering insights into its electronic properties and strategic applications in constructing complex molecular architectures.
Introduction
This compound is a key synthetic intermediate whose value lies in its distinct substitution pattern. The presence of two different halogen atoms (bromine and iodine) at specific positions on the benzene ring, along with an electron-withdrawing methyl ester group, creates a molecule with multiple, differentially reactive sites. This unique arrangement allows for selective and sequential functionalization, making it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Understanding the interplay of electronic effects within this molecule is paramount to harnessing its full synthetic potential.
Electronic Landscape: Identifying Electrophilic and Nucleophilic Centers
The reactivity of this compound is governed by the electronic influence of its substituents on the aromatic ring. The bromo, iodo, and methyl ester groups each contribute to the overall electron density distribution, thereby defining the molecule's electrophilic and nucleophilic character.
Electrophilic Sites
The primary electrophilic sites in this compound are the carbon atoms of the aromatic ring, particularly those bonded to the halogen atoms, and the carbonyl carbon of the ester group.
-
Aromatic Carbon Atoms (C2 and C5): The carbon atoms attached to the bromine (C2) and iodine (C5) are significant electrophilic centers. Halogens are electronegative and withdraw electron density from the ring through the sigma bond (inductive effect), making the ring less reactive toward electrophiles.[2][3][4] This inductive withdrawal polarizes the C-Br and C-I bonds, rendering the carbon atoms electron-deficient and susceptible to nucleophilic attack in certain reactions. The reactivity of these sites in palladium-catalyzed cross-coupling reactions is a cornerstone of their utility. The C-I bond is weaker and more polarizable than the C-Br bond, making the C5 position the more reactive site in reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations under milder conditions.[5][6][7]
-
Carbonyl Carbon: The carbonyl carbon of the methyl ester group is a classic electrophilic site. The electronegative oxygen atom polarizes the C=O double bond, creating a partial positive charge on the carbon. This allows for nucleophilic acyl substitution reactions, such as hydrolysis to the corresponding carboxylic acid or amidation to form amides.
-
Aromatic Ring (as a whole): While the halogens and the ester group are deactivating towards electrophilic aromatic substitution due to their electron-withdrawing inductive effects, the ring itself can still act as a nucleophile, albeit a weakened one.[2][3][4][8][9][10][11] The lone pairs on the halogen atoms can donate electron density to the ring via resonance, which directs incoming electrophiles to the ortho and para positions relative to the halogens.[3][4][9] However, the strong inductive withdrawal generally outweighs this resonance donation, leading to overall deactivation.[4][11]
Nucleophilic Sites
The nucleophilic character of this compound is primarily associated with the lone pairs of electrons on the oxygen and halogen atoms.
-
Oxygen Atoms of the Ester Group: The oxygen atoms of the carbonyl and methoxy groups possess lone pairs of electrons and can act as nucleophiles or Lewis bases, for example, by coordinating to metal catalysts.
-
Halogen Atoms: The bromine and iodine atoms also have lone pairs. While their primary electronic influence on the ring is inductive withdrawal, these lone pairs can participate in resonance and can also be involved in halogen bonding interactions.[8]
The interplay of these electronic factors is visually summarized in the following diagram:
Caption: Electrophilic (δ+) and nucleophilic (δ-) sites in this compound.
Reactivity and Synthetic Applications
The differential reactivity of the C-I and C-Br bonds is a key feature that allows for selective functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are fundamental to the application of this compound. The general order of reactivity for aryl halides in these couplings is I > Br > Cl > F.[5][6][7] This allows for selective reaction at the C-I bond while leaving the C-Br bond intact for subsequent transformations.
-
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[5][6][7][12][13] Due to the higher reactivity of the C-I bond, Sonogashira coupling can be performed selectively at the C5 position.[5][6]
-
Suzuki-Miyaura Coupling: This versatile method for forming C-C bonds utilizes an organoboron reagent.[14][15][16][17] Again, the reaction will preferentially occur at the C-I bond.
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[18][19][20][21] The C-I bond is more reactive, allowing for selective amination at the C5 position.
The general workflow for these selective cross-coupling reactions can be visualized as follows:
Caption: Sequential functionalization workflow for this compound.
Organometallic Intermediates
The halogen atoms can be exploited to form organometallic reagents, which are potent nucleophiles.
-
Grignard Reagent Formation: Aryl halides react with magnesium metal to form Grignard reagents (RMgX).[22] The reactivity order for Grignard formation is I > Br > Cl.[23][24] Therefore, treatment with magnesium would likely lead to the formation of the Grignard reagent at the C5 position.
-
Organolithium Reagent Formation: Halogen-lithium exchange, typically with an alkyllithium reagent like n-butyllithium, is another method to generate a nucleophilic carbon center.[25][26][27] The rate of this exchange is also faster for iodine than for bromine.[28]
Nucleophilic Aromatic Substitution (SNAr)
Generally, aryl halides are unreactive towards nucleophilic aromatic substitution. However, the presence of strong electron-withdrawing groups ortho and/or para to the leaving group can activate the ring for SNAr reactions.[29][30][31][32][33] In this compound, the methyl ester is an electron-withdrawing group. While not as strongly activating as a nitro group, it can facilitate SNAr under certain conditions, particularly with potent nucleophiles. The reaction would proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate.[29][30]
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Selective Sonogashira Coupling at the C-I Position
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).[6]
-
Add a base, such as triethylamine or diisopropylamine (2-3 eq).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC or GC-MS).
-
Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C-I Position
-
To a flask containing this compound (1.0 eq) and the desired boronic acid or ester (1.1-1.5 eq), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).[14]
-
Add a solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water, dioxane/water).
-
Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, add water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique electronic structure, characterized by distinct electrophilic and nucleophilic sites, allows for a wide range of chemical transformations. The differential reactivity of the carbon-iodine and carbon-bromine bonds enables selective and sequential functionalization, providing a powerful strategy for the synthesis of complex, polysubstituted aromatic compounds. A thorough understanding of the principles outlined in this guide will empower researchers to effectively utilize this reagent in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.
References
- 1. Methyl 5-bromo-2-iodobenzoate | Aryl Halide Building Block [benchchem.com]
- 2. jackwestin.com [jackwestin.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. zenodo.org [zenodo.org]
- 16. benchchem.com [benchchem.com]
- 17. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Grignard reagent - Wikipedia [en.wikipedia.org]
- 23. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 24. quora.com [quora.com]
- 25. ias.ac.in [ias.ac.in]
- 26. youtube.com [youtube.com]
- 27. ias.ac.in [ias.ac.in]
- 28. pubs.acs.org [pubs.acs.org]
- 29. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 30. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 31. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 33. youtube.com [youtube.com]
Methodological & Application
Topic: Selective Suzuki-Miyaura Coupling of Methyl 2-Bromo-5-iodobenzoate
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic C-C Bond Formation Using a Dihalogenated Building Block
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability, mild conditions, and exceptional tolerance of diverse functional groups.[1] This palladium-catalyzed reaction forges carbon-carbon bonds, most commonly between organoboron compounds and organohalides, and is an indispensable tool in the synthesis of complex molecules, particularly in pharmaceutical and materials science.[2][3]
Methyl 2-bromo-5-iodobenzoate is a highly valuable, yet challenging, substrate. Its utility lies in its two distinct halogen atoms, which serve as orthogonal synthetic handles for sequential functionalization. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for predictable, site-selective Suzuki-Miyaura coupling.[4] This guide provides a deep dive into the principles governing this selectivity and offers detailed protocols for leveraging the more labile C-I bond to achieve a clean, high-yield monocoupling, leaving the C-Br bond intact for subsequent molecular elaboration.
The Principle of Regioselectivity: Exploiting Halogen Reactivity Differentials
The success of a selective monocoupling on this compound hinges on the first step of the catalytic cycle: oxidative addition. The rate of this step is highly dependent on the carbon-halogen bond dissociation energy. The C-I bond is inherently weaker and more polarizable than the C-Br bond, making it significantly more susceptible to oxidative addition by a low-valent palladium(0) catalyst.[4]
-
C-I Bond: Weaker, more reactive. Undergoes oxidative addition under milder conditions (lower temperatures, less activated catalysts).
-
C-Br Bond: Stronger, less reactive. Typically requires more forcing conditions (higher temperatures, more electron-rich and bulky ligands) to react.[5]
By carefully controlling the reaction parameters—specifically catalyst choice, temperature, and reaction time—one can selectively activate the C-I bond for coupling while the C-Br position remains dormant.[4][6]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for rational optimization and troubleshooting.[7][8] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (preferentially the C-I bond in our substrate) to form a Pd(II) complex. This is often the rate-determining step of the overall cycle.[8]
-
Transmetalation: The organic group from the activated boronic acid (or its ester) is transferred to the Pd(II) complex, displacing the halide. This step requires a base to form a more nucleophilic boronate species, facilitating the transfer.[9][10]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimization of Reaction Parameters
The choice of catalyst, base, and solvent are interdependent and critical for achieving high selectivity and yield.
Catalyst System: The Engine of the Reaction
The palladium source and its associated ligands dictate the catalyst's activity and stability.
-
Palladium Precatalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective choice as it enters the catalytic cycle directly. Alternatively, a combination of a Pd(II) source like Palladium(II) acetate [Pd(OAc)₂] with phosphine ligands can be used, which is reduced in situ to the active Pd(0) species.[12]
-
Ligands: For this selective coupling, standard phosphine ligands like triphenylphosphine (PPh₃) are often sufficient. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective but may be overly reactive, potentially leading to competing coupling at the bromide position if conditions are not carefully controlled.[13][14]
Base Selection: The Activator
The base is essential for activating the boronic acid to facilitate transmetalation.[15] The choice of base can significantly affect the reaction outcome, especially when sensitive functional groups like esters are present.
| Base | Strength | Common Solvents | Key Considerations |
| Potassium Carbonate (K₂CO₃) | Moderate | Dioxane/H₂O, Toluene/H₂O | A robust, cost-effective, and widely used base. Generally compatible with the methyl ester.[9] |
| Sodium Carbonate (Na₂CO₃) | Moderate | Dioxane/H₂O, Ethanol/H₂O | Similar to K₂CO₃, often used interchangeably.[16] |
| Cesium Carbonate (Cs₂CO₃) | Strong | Dioxane, THF, Toluene | More soluble in organic solvents and more basic. Can accelerate sluggish reactions but increases risk of ester hydrolysis. |
| Potassium Phosphate (K₃PO₄) | Strong | Dioxane, Toluene | A strong, non-nucleophilic base. Excellent for sensitive substrates and preventing side reactions.[15][17] |
| Potassium Fluoride (KF) | Mild | THF | A milder option that can activate the boronic acid while minimizing risks of side reactions with base-labile groups.[18] |
Solvent System: The Reaction Medium
Suzuki reactions are often performed in a biphasic mixture of an organic solvent and water, which helps to dissolve both the organic substrates and the inorganic base.[9][19]
-
Common Choices: 1,4-Dioxane/Water, Tetrahydrofuran (THF)/Water, and Toluene/Water are standard.
-
Degassing: It is critical to remove dissolved oxygen from the solvent and reaction mixture. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive, and can also promote unwanted side reactions. Degassing is typically achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using a freeze-pump-thaw technique.[20]
Experimental Workflow and Protocols
The following diagram and protocol provide a general framework for performing the selective monocoupling reaction.
Caption: General experimental workflow for a Suzuki coupling reaction.[20]
Protocol 1: Selective Suzuki-Miyaura Monocoupling at the C-I Position
This protocol is designed to selectively couple an arylboronic acid at the C-5 position (iodide) of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.1 - 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v mixture)
-
Ethyl acetate, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask or reaction vial with stir bar
-
Condenser and inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[20]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling the inert gas through it for at least 20 minutes. Add the degassed solvent (e.g., 10 mL for a 1.0 mmol scale reaction) to the flask via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(PPh₃)₄ catalyst (0.03-0.05 mmol) to the stirring reaction mixture.[21]
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C. Stir the mixture vigorously for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of the starting material.
-
Aqueous Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate (20 mL) and add water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine all organic layers.
-
Drying and Concentration: Wash the combined organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[17]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure methyl 2-bromo-5-arylbenzoate product.
Subsequent Transformations: The Path to Disubstituted Products
The resulting methyl 2-bromo-5-arylbenzoate is a valuable intermediate. The remaining C-Br bond can be functionalized in a second cross-coupling reaction, often requiring more forcing conditions such as a stronger catalyst system (e.g., one with a bulky biarylphosphine ligand), a stronger base, and/or higher temperatures to proceed efficiently. This sequential approach allows for the controlled and precise synthesis of complex, unsymmetrically disubstituted biaryl compounds.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 3. zenodo.org [zenodo.org]
- 4. benchchem.com [benchchem.com]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. Yoneda Labs [yonedalabs.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Application Note: Regioselective Heck Reaction Protocol for Methyl 2-Bromo-5-iodobenzoate
Abstract
This document provides a comprehensive guide and a field-proven protocol for conducting the Mizoroki-Heck reaction on a dihalogenated aromatic substrate, Methyl 2-Bromo-5-iodobenzoate. The protocol is designed to achieve high regioselectivity, leveraging the differential reactivity of aryl iodides and bromides in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale behind reagent selection, provide a detailed step-by-step experimental procedure, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for the selective functionalization of polyhalogenated aromatic systems.
Introduction: The Challenge of Selectivity in Dihalogenated Arenes
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1] This palladium-catalyzed transformation offers broad functional group tolerance and is a staple in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2][3]
A significant challenge arises when the aryl halide substrate possesses multiple, distinct halogen substituents. In the case of this compound, two potential sites exist for the palladium catalyst to initiate the reaction. Achieving a predictable and high-yielding reaction at only one of these sites—regioselectivity—is paramount for synthetic utility. This protocol is specifically engineered to exploit the inherent reactivity differences between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds to achieve selective vinylation at the 5-position.
Mechanistic Rationale for Regioselectivity
The selectivity of this protocol is grounded in the rate-determining step of the Heck catalytic cycle: the oxidative addition of the Pd(0) catalyst to the aryl-halide bond.[4] The facility of this step is highly dependent on the nature of the halogen, following a well-established trend: I > OTf > Br >> Cl .[4][5] The C-I bond is weaker and more polarizable than the C-Br bond, allowing the Pd(0) species to insert preferentially and at a much faster rate. By carefully controlling reaction conditions, particularly temperature, we can ensure the reaction proceeds exclusively at the iodo-substituted position while the bromo-substituted position remains intact for potential subsequent transformations.
The general catalytic cycle, which will be initiated at the C-I bond, is illustrated below.
Figure 1: Catalytic Cycle of the Mizoroki-Heck Reaction.
Experimental Protocol: Selective Vinylation of this compound
This protocol details the reaction with methyl acrylate as a representative electron-deficient alkene. The principles can be adapted for other alkenes, such as styrene, though optimization may be required.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| This compound | >98% | Sigma-Aldrich | Starting aryl halide. |
| Methyl Acrylate | >99%, contains MEHQ | Sigma-Aldrich | Alkene coupling partner. Should be passed through basic alumina to remove inhibitor if necessary. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Strem Chemicals | Pre-catalyst, reduced to Pd(0) in situ. |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | >98% | Sigma-Aldrich | Ligand. Stabilizes the Pd(0) catalyst.[6] |
| Triethylamine (Et₃N) | >99.5%, anhydrous | Acros Organics | Base.[7] Must be dry. Also acts as a solvent in some cases. |
| Acetonitrile (MeCN) | Anhydrous, >99.8% | Sigma-Aldrich | Reaction solvent.[5] Should be degassed prior to use. |
| Diethyl Ether | Anhydrous | Fisher Scientific | For extraction. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | ACS Grade | Fisher Scientific | For workup. |
| Brine | ACS Grade | Fisher Scientific | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Fisher Scientific | For drying. |
| Celite® 545 | N/A | Sigma-Aldrich | For filtration of palladium residues. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
Equipment
-
Two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere line (Nitrogen or Argon) with bubbler
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Syringes and needles
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure
Reaction Setup (Inert Atmosphere is CRITICAL)
-
To a flame-dried two-neck 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 3.41 g, 10.0 mmol).
-
Add Palladium(II) Acetate (0.02 eq, 45 mg, 0.2 mmol) and Tri(o-tolyl)phosphine (0.04 eq, 122 mg, 0.4 mmol).
-
Seal the flask with septa. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere. The inert atmosphere is crucial to prevent oxidation and deactivation of the Pd(0) catalyst that is formed in situ.[5]
Reagent Addition & Reaction
-
Under a positive pressure of inert gas, add anhydrous, degassed acetonitrile (40 mL) via cannula or syringe.
-
Add triethylamine (2.0 eq, 2.78 mL, 20.0 mmol) via syringe.
-
Finally, add methyl acrylate (1.5 eq, 1.35 mL, 15.0 mmol) dropwise via syringe.
-
Begin vigorous stirring and heat the reaction mixture to 80 °C using an oil bath. The reaction is typically heated to ensure a reasonable reaction rate without providing enough thermal energy to initiate significant reaction at the C-Br bond.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
Workup and Purification
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the dark mixture through a pad of Celite® to remove the precipitated palladium black.[5] Wash the pad with ethyl acetate (2 x 20 mL).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in diethyl ether (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl solution (2 x 30 mL), water (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Methyl 2-bromo-5-((E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoate.
Expected Results & Characterization
Under these conditions, a yield of 75-90% of the desired mono-vinylated product is expected. The product is almost exclusively the trans (E) isomer due to the stereospecificity of the syn-β-hydride elimination step and the greater thermodynamic stability of the trans product.[4][8]
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Key Parameter Discussion
The success of this regioselective reaction hinges on the interplay of several key components.
-
Catalyst System (Pd(OAc)₂ / P(o-tol)₃): Palladium(II) acetate is a convenient, air-stable pre-catalyst that is reduced to the active Pd(0) species in the reaction mixture. The phosphine ligand is critical; it stabilizes the Pd(0) center, preventing its decomposition into inactive palladium black, and modulates its electronic properties to facilitate oxidative addition.[4][6] Bulky phosphines like P(o-tol)₃ can promote the reaction.
-
Base (Triethylamine): The base is essential for the final step of the catalytic cycle. It neutralizes the hydriodic acid (HI) generated during the β-hydride elimination and reductive elimination steps, thereby regenerating the active Pd(0) catalyst for the next cycle.[9][10] Inorganic bases like K₂CO₃ or NaOAc can also be used.[7]
-
Solvent (Acetonitrile): A polar aprotic solvent like acetonitrile or DMF is typically used to ensure solubility of the reagents and the palladium complexes. It is imperative that the solvent is anhydrous and thoroughly degassed to remove oxygen.
-
Temperature (80 °C): Temperature is the most critical parameter for ensuring regioselectivity. While the oxidative addition to the C-I bond is facile, higher temperatures (>100-120 °C) could provide sufficient energy to initiate a slower, competing reaction at the C-Br bond, leading to a mixture of products.[11]
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| No or low conversion | Inactive catalyst (oxidized Pd(0)) | Ensure rigorous inert atmosphere and use of anhydrous, degassed solvents. |
| Poor quality reagents | Use high-purity reagents. Pass alkene through a plug of basic alumina to remove inhibitors. | |
| Formation of di-Heck product | Reaction temperature is too high. | Reduce the reaction temperature to 70-80 °C. Monitor carefully. |
| Low Yield | Incomplete reaction or decomposition of product/catalyst. | Increase reaction time. Check catalyst/ligand quality. Ensure efficient stirring. |
| Issues during workup/purification. | Optimize workup and chromatography conditions to minimize product loss. |
Conclusion
This application note provides a robust and reliable protocol for the regioselective Heck vinylation of this compound. By understanding the fundamental principles of palladium catalysis, specifically the preferential oxidative addition into the weaker carbon-iodine bond, researchers can confidently synthesize the mono-functionalized product in high yield. This selective transformation opens the door for further functionalization at the remaining bromide position, making this substrate a valuable building block in multi-step synthetic campaigns.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Heck Coupling | NROChemistry [nrochemistry.com]
- 6. books.rsc.org [books.rsc.org]
- 7. byjus.com [byjus.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Heck Reaction—State of the Art | MDPI [mdpi.com]
Application Note: Chemoselective Sonogashira Coupling of Methyl 2-Bromo-5-iodobenzoate
Abstract
This application note provides a comprehensive guide for the chemoselective Sonogashira cross-coupling reaction of Methyl 2-Bromo-5-iodobenzoate. The inherent reactivity difference between the carbon-iodine and carbon-bromine bonds is exploited to selectively introduce an alkyne moiety at the 5-position of the benzoate ring. This protocol details the selection of an appropriate palladium catalyst and base, provides a step-by-step experimental procedure, and offers insights into the reaction mechanism and potential troubleshooting strategies. The resulting methyl 2-bromo-5-(alkynyl)benzoates are versatile intermediates in the synthesis of complex molecules for pharmaceutical and materials science applications.
Introduction: The Strategic Advantage of Chemoselective Coupling
The Sonogashira reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This palladium- and copper-cocatalyzed cross-coupling reaction has become indispensable in the synthesis of natural products, pharmaceuticals, and organic materials.[1] The reaction is particularly valuable for its mild conditions, which tolerate a wide range of functional groups.[2]
This compound presents a unique opportunity for sequential, site-selective functionalization. The reactivity of aryl halides in the Sonogashira coupling follows the general trend: I > OTf > Br > Cl.[3] This differential reactivity allows for the selective coupling at the more reactive carbon-iodine bond, leaving the carbon-bromine bond intact for subsequent transformations.[4] This application note outlines a robust protocol for the selective alkynylation of this compound, providing researchers with a reliable method to access highly functionalized building blocks.
The Catalytic Heart of the Reaction: Mechanism and Key Components
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, forming a Pd(II) intermediate.[6] This is generally considered the rate-limiting step.
-
Transmetalation: The alkynyl group is transferred from the copper acetylide (formed in the copper cycle) to the Pd(II) complex.[7]
-
Reductive Elimination: The desired coupled product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[8]
The Copper Cycle:
-
Coordination and Deprotonation: The copper(I) salt coordinates to the terminal alkyne, increasing its acidity. In the presence of a base, the alkyne is deprotonated to form a copper acetylide.[7]
The choice of catalyst, ligand, and base is critical for a successful and selective reaction.
-
Palladium Catalyst: Palladium complexes with phosphine ligands, such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, are commonly used.[3] For substrates that are less reactive or sterically hindered, more electron-rich and bulky phosphine ligands can be beneficial.[1]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst, facilitating the formation of the copper acetylide intermediate and increasing the reaction rate.[9] However, in some cases, copper-free conditions are employed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[5]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[9] In some protocols, inorganic bases like cesium carbonate (Cs₂CO₃) are also effective.[10]
Caption: The dual catalytic cycle of the Sonogashira reaction.
Experimental Protocol: Selective Alkynylation of this compound
This protocol provides a general procedure for the selective Sonogashira coupling at the 5-iodo position. Optimization may be required for specific alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) (2-3 equiv)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (2-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent and Base Addition: Under the inert atmosphere, add anhydrous THF or DMF (to a concentration of approximately 0.1-0.2 M with respect to the aryl halide) followed by triethylamine (2-3 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For less reactive alkynes, gentle heating (e.g., 40-60 °C) may be required.
-
Workup: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature if it was heated. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 2-bromo-5-(alkynyl)benzoate.
Catalyst and Base Selection: A Comparative Overview
The choice of catalyst and base can significantly impact the yield and selectivity of the Sonogashira coupling. The following table summarizes common combinations used for aryl halides.
| Catalyst System | Base | Solvent | Typical Temperature | Key Advantages & Considerations |
| PdCl₂(PPh₃)₂ / CuI | Et₃N or DIPEA | THF, DMF | Room Temp - 60 °C | Standard, reliable conditions for reactive aryl iodides.[3] |
| Pd(PPh₃)₄ / CuI | Et₃N or DIPEA | THF, Toluene | Room Temp - 80 °C | Pd(0) source, can be more active but also more air-sensitive.[11] |
| Pd(OAc)₂ / Ligand / CuI | Amine or Carbonate | Various | Variable | Requires an external phosphine ligand. |
| Copper-Free Systems (e.g., Pd(OAc)₂, Ligand) | Cs₂CO₃, K₂CO₃, or Amine | DMF, Toluene | Room Temp - 100 °C | Avoids alkyne homocoupling (Glaser coupling).[5] May require more forcing conditions. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality reagents | - Use fresh catalyst and high-purity, degassed solvents.- Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere.- Consider a more active catalyst system or higher reaction temperature. |
| Alkyne Homocoupling (Glaser Coupling) | - Presence of oxygen- High concentration of copper catalyst | - Rigorously degas all solvents and reagents and maintain a positive inert gas pressure.- Reduce the amount of CuI or switch to a copper-free protocol.[10] |
| Formation of Palladium Black | - Catalyst decomposition | - Use a stabilizing phosphine ligand.- Avoid excessively high temperatures. |
| Reaction at the Bromine Position | - High reaction temperature- Highly active catalyst system | - Maintain a lower reaction temperature (e.g., room temperature).- Use a less active palladium catalyst if selectivity is an issue. |
Conclusion
The chemoselective Sonogashira coupling of this compound is a highly effective method for the synthesis of valuable, functionalized intermediates. By carefully selecting the catalyst, base, and reaction conditions, researchers can achieve high yields of the desired 5-alkynylated product while preserving the 2-bromo substituent for further synthetic manipulations. The protocol and insights provided in this application note serve as a robust starting point for the successful implementation of this important transformation in a variety of research and development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Application Notes and Protocols for the Synthesis of Substituted Benzofurans Utilizing Methyl 2-Bromo-5-iodobenzoate
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Significance of the Benzofuran Scaffold
The benzofuran nucleus, a heterocyclic scaffold comprised of a fused benzene and furan ring, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3] This remarkable versatility has cemented the benzofuran framework as a "privileged structure," making it a focal point for the development of novel therapeutics. This guide provides an in-depth exploration of a robust synthetic strategy to access this key scaffold, starting from the strategically di-halogenated building block, Methyl 2-Bromo-5-iodobenzoate.
Strategic Advantage of this compound in Benzofuran Synthesis
This compound is a highly valuable starting material for the synthesis of polysubstituted benzofurans due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, allowing for chemoselective reactions. This differential reactivity is pivotal in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where the iodo group undergoes oxidative addition to the palladium(0) catalyst under much milder conditions than the bromo group. This allows for the selective introduction of a substituent at the 2-position of the benzoate, which is the key first step in the subsequent intramolecular cyclization to form the benzofuran ring. The remaining bromo substituent on the newly formed benzofuran scaffold can then be utilized for further functionalization, enabling the creation of a diverse library of substituted benzofurans.
Core Synthetic Strategy: A Palladium/Copper-Catalyzed Domino Reaction
The synthesis of substituted benzofurans from this compound is elegantly achieved through a one-pot, two-step domino reaction sequence:
-
Sonogashira Cross-Coupling: The process commences with a palladium and copper co-catalyzed Sonogashira coupling of this compound with a terminal alkyne. As previously mentioned, the reaction proceeds chemoselectively at the iodo-substituted position.
-
Intramolecular Cyclization (Annulation): The in situ generated 2-alkynylbenzoate intermediate then undergoes an intramolecular cyclization to furnish the benzofuran ring system. This annulation step can be promoted by the palladium catalyst itself or by the copper co-catalyst.
This tandem approach is highly efficient, atom-economical, and avoids the need to isolate the potentially unstable 2-alkynyl intermediate.
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of a substituted methyl benzofuran-6-carboxylate from this compound and a terminal alkyne.
Caption: Domino Sonogashira Coupling and Intramolecular Cyclization Workflow.
Detailed Experimental Protocol: Synthesis of Methyl 5-Bromo-2-phenylbenzofuran-6-carboxylate
This protocol provides a representative, step-by-step procedure for the synthesis of a 2-aryl-substituted benzofuran derivative using this compound and phenylacetylene as starting materials.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Syringes for liquid transfer
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).
-
Solvent and Reagent Addition: Add anhydrous toluene (10 mL per mmol of the starting benzoate) to the flask, followed by anhydrous triethylamine (3.0 equiv.). Stir the mixture for 10 minutes at room temperature.
-
Addition of Alkyne: Add phenylacetylene (1.2 equiv.) dropwise to the stirred reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure Methyl 5-Bromo-2-phenylbenzofuran-6-carboxylate.
Quantitative Data: Representative Reaction Parameters and Yields
The following table summarizes typical reaction conditions and expected yields for the synthesis of various substituted benzofurans based on the developed protocol.
| Entry | Alkyne (R-C≡C-H) | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3), CuI (5) | Et₃N | Toluene | 80 | 18 | ~85 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3), CuI (5) | Et₃N | Toluene | 80 | 24 | ~78 |
| 3 | 4-Methoxyphenylacetylene | PdCl₂(PPh₃)₂ (3), CuI (5) | Et₃N | Toluene | 80 | 16 | ~88 |
| 4 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3), CuI (5) | Et₃N | Toluene | 80 | 20 | ~75 |
Note: Yields are approximate and may vary depending on the specific substrate, reaction scale, and purification efficiency.
Mechanism and Rationale: A Deeper Dive
The success of this synthetic strategy hinges on a well-understood catalytic cycle.
Caption: Simplified Catalytic Cycles for Benzofuran Synthesis.
Expert Insights:
-
Choice of Catalyst and Ligand: The selection of the palladium catalyst and its supporting ligands is crucial. While PdCl₂(PPh₃)₂ is a robust and commonly used catalyst, other palladium sources and more sophisticated phosphine ligands can be employed to optimize the reaction for specific substrates, potentially lowering catalyst loading and reaction times.
-
The Role of the Copper Co-catalyst: Copper(I) iodide is essential for the deprotonation of the terminal alkyne and the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base Selection: An amine base, typically triethylamine or diisopropylethylamine, is required to neutralize the hydrogen iodide generated during the reaction and to facilitate the formation of the copper acetylide.
-
Solvent Considerations: Anhydrous, non-protic solvents like toluene or DMF are generally preferred to prevent unwanted side reactions and ensure the stability of the catalytic species.
Conclusion and Future Outlook
The use of this compound as a starting material provides a highly efficient and versatile entry point for the synthesis of a wide array of substituted benzofurans. The domino Sonogashira coupling-intramolecular cyclization strategy is a powerful tool in the arsenal of medicinal chemists and drug development professionals. The resulting 5-bromo-benzofuran-6-carboxylate scaffold is primed for further diversification through subsequent cross-coupling reactions at the bromine position, offering a gateway to novel chemical entities with potentially valuable therapeutic properties. Future work in this area will likely focus on expanding the substrate scope, developing more sustainable and cost-effective catalytic systems, and applying this methodology to the synthesis of complex natural products and active pharmaceutical ingredients.
References
Application Notes and Protocols for the Preparation of Biaryl Compounds via Methyl 2-Bromo-5-iodobenzoate
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the strategic synthesis of biaryl compounds utilizing methyl 2-bromo-5-iodobenzoate as a versatile starting material. Biaryl scaffolds are prevalent structural motifs in a vast array of pharmaceuticals and biologically active molecules.[1][2][3][4] The unique dihalogenated structure of this compound, featuring both a bromine and an iodine substituent, allows for highly selective and sequential cross-coupling reactions. This application note details robust protocols for palladium-catalyzed Suzuki-Miyaura and Sonogashira couplings, elucidates the mechanistic principles governing regioselectivity, and presents a systematic workflow for the synthesis of complex, polysubstituted biaryl compounds.
Introduction: The Strategic Advantage of this compound
The synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Traditional methods often rely on pre-functionalized arenes, which can limit the accessible chemical space.[1] this compound emerges as a powerful and versatile building block due to the differential reactivity of its two halogen atoms.[5][6] The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition by a palladium(0) catalyst compared to the more robust carbon-bromine (C-Br) bond.[7] This inherent difference in reactivity enables a chemoselective and stepwise approach to constructing complex biaryl structures.
This strategic, sequential functionalization allows for the introduction of two different aryl or other organic moieties onto the benzoate core, providing a divergent and efficient pathway to a diverse library of compounds.[5] The ester functionality of this compound can be readily hydrolyzed or converted to other functional groups, such as amides, further expanding its synthetic utility.[5]
Key Advantages:
-
Sequential Functionalization: The differential reactivity of iodine and bromine allows for controlled, stepwise introduction of substituents.[5][7]
-
Versatility: Amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings.[5]
-
Complexity from Simplicity: Enables the construction of intricate, polysubstituted aromatic compounds from a readily available starting material.
-
Drug Discovery Relevance: Provides access to privileged biaryl scaffolds commonly found in active pharmaceutical ingredients (APIs).[1][2][4][5]
Mechanistic Principles: Achieving Chemoselectivity
The success of sequential cross-coupling reactions with this compound hinges on the precise control of reaction conditions to exploit the reactivity difference between the C-I and C-Br bonds. The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
The oxidative addition of the aryl halide to the palladium(0) catalyst is typically the rate-determining and selectivity-determining step.[10] The lower bond dissociation energy of the C-I bond compared to the C-Br bond dictates that oxidative addition will preferentially occur at the iodinated position under milder conditions.
DOT Diagram: Regioselective Suzuki-Miyaura Coupling Workflow
Caption: Sequential Suzuki-Miyaura coupling workflow.
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.
-
Anhydrous solvents should be used, as water can interfere with the catalytic cycle.
-
Degassing the reaction mixture by bubbling an inert gas through the solvent is crucial to remove dissolved oxygen.
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodine Position
This protocol describes the selective coupling of an arylboronic acid at the more reactive C-I bond of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.1 mmol, 1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 mmol, 3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture, 10 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the 1,4-dioxane/water solvent mixture.
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of argon.
-
Heat the reaction mixture to 80-90°C and stir for 6-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: Formation of the corresponding methyl 5-aryl-2-bromobenzoate in good to excellent yields (typically 80-95%).
Protocol 2: Subsequent Suzuki-Miyaura Coupling at the Bromine Position
This protocol outlines the coupling of a second arylboronic acid at the remaining C-Br bond of the product from Protocol 1.
Materials:
-
Methyl 5-aryl-2-bromobenzoate (from Protocol 1) (1.0 mmol, 1.0 eq)
-
Second arylboronic acid (1.2 mmol, 1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.02-0.05 mmol, 2-5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 mmol, 2.5 eq)
-
Anhydrous 1,4-dioxane (10 mL)
-
Schlenk flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask, add the methyl 5-aryl-2-bromobenzoate, the second arylboronic acid, and cesium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add the Pd(dppf)Cl₂ catalyst to the reaction mixture under a positive pressure of argon.
-
Heat the reaction mixture to 100-110°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.
Expected Outcome: Formation of the disubstituted biaryl product in good yields (typically 70-90%).
Protocol 3: Selective Sonogashira Coupling at the Iodine Position
The Sonogashira coupling allows for the introduction of an alkyne moiety, a versatile functional group for further transformations.[11][12][13]
DOT Diagram: Sonogashira Coupling Catalytic Cycle
Caption: General catalytic cycle for Sonogashira coupling.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Terminal alkyne (1.2 mmol, 1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.025 mmol, 2.5 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 eq)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: Formation of methyl 2-bromo-5-(alkynyl)benzoate in high yields (typically 85-98%).
Data Presentation and Troubleshooting
| Protocol | Reaction Type | Target Bond | Catalyst | Base | Temp (°C) | Typical Yield (%) |
| 1 | Suzuki-Miyaura | C-I | Pd(PPh₃)₄ | K₂CO₃ | 80-90 | 80-95 |
| 2 | Suzuki-Miyaura | C-Br | Pd(dppf)Cl₂ | Cs₂CO₃ | 100-110 | 70-90 |
| 3 | Sonogashira | C-I | Pd(PPh₃)₂Cl₂/CuI | Et₃N | Room Temp | 85-98 |
Troubleshooting Guide:
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inactive catalyst | Ensure proper inert atmosphere technique; use fresh catalyst. |
| Insufficient degassing | Degas the solvent thoroughly before adding the catalyst. | |
| Poor quality reagents | Use high-purity starting materials and anhydrous solvents. | |
| Formation of Homocoupling Byproducts | Premature transmetalation | Use a milder base or lower the reaction temperature. |
| Incomplete Reaction | Insufficient heating or reaction time | Increase temperature or extend the reaction time, monitoring by TLC. |
| Catalyst deactivation | Consider using a more robust ligand or a higher catalyst loading. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex biaryl compounds. The distinct reactivity of the iodo and bromo substituents allows for a reliable and chemoselective sequential cross-coupling strategy. The protocols detailed in this application note for Suzuki-Miyaura and Sonogashira reactions provide robust and reproducible methods for the synthesis of a wide range of polysubstituted aromatic compounds. These methodologies are of significant interest to researchers in drug discovery and development, offering an efficient pathway to novel molecular entities with potential therapeutic applications.
References
- 1. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Methyl 5-bromo-2-iodobenzoate | Aryl Halide Building Block [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols: Regioselective Suzuki Coupling of Methyl 2-Bromo-5-iodobenzoate
Abstract
This technical guide provides a comprehensive overview and a field-proven protocol for the regioselective Suzuki-Miyaura cross-coupling of Methyl 2-Bromo-5-iodobenzoate. The inherent differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is leveraged to achieve highly selective arylation at the 5-position. We will delve into the mechanistic underpinnings that govern this selectivity, present a detailed step-by-step experimental protocol, and offer a troubleshooting guide to address common challenges. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex substituted biaryl compounds, where this substrate serves as a versatile difunctionalized building block.
Introduction: The Strategic Value of Regioselective Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional functional group tolerance and generally mild conditions.[1] In the landscape of pharmaceutical and materials science, the synthesis of polysubstituted aromatic compounds is paramount. Dihalogenated arenes, such as this compound, represent powerful synthons, offering two distinct points for sequential modification.
The central challenge and opportunity with such substrates lie in achieving regioselectivity —the ability to selectively functionalize one halogenated site while leaving the other intact for subsequent transformations.[2] This controlled, stepwise approach is crucial for building molecular complexity efficiently and avoiding the formation of undesired isomers. This guide focuses on exploiting the intrinsic reactivity differences between the aryl-iodide and aryl-bromide bonds to develop a robust and highly selective protocol.
Mechanistic Rationale: The Foundation of Selectivity
The regioselectivity of the Suzuki coupling on dihalogenated substrates is almost exclusively determined during the initial and often rate-determining step of the catalytic cycle: Oxidative Addition .[3]
The generally accepted catalytic cycle involves three primary stages:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming an Ar-Pd(II)-X species.[4][5]
-
Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium center, typically facilitated by a base that activates the boronic acid.[6][7]
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[3][7]
The rate of oxidative addition is highly dependent on the strength of the carbon-halogen bond. The bond dissociation energies follow the trend C-Br > C-I. Consequently, the reactivity of aryl halides in oxidative addition follows the inverse order: Ar-I > Ar-Br >> Ar-Cl .[3][8] This differential reactivity is the cornerstone of our selective protocol. The Pd(0) catalyst will preferentially insert into the weaker, more labile C-I bond at the 5-position of this compound, leaving the more robust C-Br bond at the 2-position untouched under controlled conditions.
Experimental Protocol: Selective Arylation at the C-5 Position
This protocol details a general procedure for the selective coupling of an arylboronic acid to the 5-position of this compound.
Materials and Equipment
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or a combination of a precatalyst like Palladium(II) acetate [Pd(OAc)₂] and a suitable phosphine ligand.[4][9]
-
Base: e.g., Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄), or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv).[4][10]
-
Anhydrous, degassed solvent: e.g., 1,4-Dioxane/Water (4:1), Toluene/Water, or DMF.[4][11]
-
-
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles for solvent transfer
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 355 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).[1]
-
Inerting the Atmosphere: Seal the flask, and then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of 1,4-Dioxane/Water 4:1) via syringe.[1]
-
Solution Degassing: With the stir bar spinning, bubble the inert gas directly into the solution via a long needle for 15-20 minutes to ensure thorough degassing.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC-MS until the starting iodide is consumed (typically 4-12 hours).[10]
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with water (20 mL) and ethyl acetate (20 mL).
-
Filter the biphasic mixture through a pad of Celite to remove the palladium catalyst residues. Wash the pad with additional ethyl acetate.[12]
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[12]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Methyl 2-bromo-5-arylbenzoate product.
-
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C) and Mass Spectrometry.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical conditions and expected outcomes for the coupling of this compound with phenylboronic acid.
| Parameter | Condition | Rationale / Notes |
| Substrate | This compound | 1.0 equivalent |
| Coupling Partner | Phenylboronic Acid | 1.2 equivalents |
| Catalyst | Pd(PPh₃)₄ | 3 mol% |
| Base | K₂CO₃ | 2.0 equivalents |
| Solvent | 1,4-Dioxane / H₂O (4:1) | 0.1 M concentration |
| Temperature | 85 °C | Balances reaction rate while minimizing side reactions. |
| Time | 8 hours | Monitor by TLC for completion. |
| Expected Yield | >85% | Yields are typically high for this selective coupling. |
| Selectivity | >98:2 (C-I : C-Br) | Excellent regioselectivity is expected. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded Pd source).2. Insufficiently inert atmosphere (oxygen present).3. Poor quality or wet reagents/solvents. | 1. Use a fresh batch of catalyst or a more robust pre-catalyst/ligand system.2. Ensure thorough degassing of the solvent and proper inert gas technique.3. Use anhydrous solvents and dry reagents. |
| Significant Homocoupling of Boronic Acid | Presence of oxygen, which can facilitate oxidative homocoupling. | Improve degassing procedure. Ensure a positive pressure of inert gas is maintained throughout the reaction. |
| Protodeboronation (Loss of Boronic Acid) | 1. Reaction time is excessively long.2. Base is too harsh or excess water is present.[8][13] | 1. Monitor the reaction closely and stop it upon consumption of the starting material.2. Consider a milder base (e.g., K₃PO₄) or reduce the amount of water in the solvent system. |
| Formation of Dehalogenated Byproduct | Side reaction involving hydride sources in the reaction mixture.[8] | Ensure solvents are pure. If persistent, screen different ligands or catalyst systems which may suppress this pathway. |
| Loss of Regioselectivity (Coupling at C-Br) | 1. Reaction temperature is too high.2. Reaction time is excessively long.3. Catalyst system is too reactive. | 1. Lower the reaction temperature (e.g., to 70-80 °C).2. Stop the reaction as soon as the C-I coupling is complete.3. Use a less active catalyst if necessary, though this is rare for the C-I/C-Br differentiation. |
Conclusion
The regioselective Suzuki-Miyaura coupling of this compound is a highly reliable and efficient transformation rooted in the fundamental principles of organometallic chemistry. By carefully controlling reaction conditions, one can exploit the greater reactivity of the carbon-iodine bond to selectively install a diverse range of aryl or heteroaryl substituents at the 5-position. The resulting product, Methyl 2-bromo-5-arylbenzoate, is itself a valuable intermediate, primed for subsequent cross-coupling at the less reactive C-Br position, thereby enabling the rapid and modular synthesis of complex, unsymmetrically substituted biaryl structures essential for drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. byjus.com [byjus.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
using Methyl 2-Bromo-5-iodobenzoate to synthesize pharmaceutical intermediates
An Application Guide to the Strategic Use of Methyl 2-Bromo-5-iodobenzoate in the Synthesis of Pharmaceutical Intermediates
Abstract
This compound is a trifunctional arene building block of significant strategic value in modern medicinal chemistry and pharmaceutical development. Its unique arrangement of a methyl ester and two distinct halogen atoms—iodine and bromine—on a benzene ring allows for programmed, sequential, and site-selective cross-coupling reactions. This guide provides an in-depth exploration of the reactivity of this intermediate, focusing on the principles of chemoselective functionalization and offering detailed protocols for key palladium-catalyzed transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. By leveraging the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, researchers can construct complex, multi-substituted molecular architectures that are central to many active pharmaceutical ingredients (APIs).
Introduction: The Strategic Advantage of Orthogonal Halides
In the landscape of pharmaceutical synthesis, efficiency and precision are paramount. The ability to construct complex molecules in a controlled, stepwise manner significantly accelerates drug discovery timelines.[1] this compound (CAS No. 717880-58-5) has emerged as a pivotal intermediate due to its pre-installed synthetic handles that offer orthogonal reactivity.[1][2]
The core principle behind its utility lies in the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and more susceptible to oxidative addition by a Pd(0) catalyst, allowing for selective functionalization at this position under milder conditions.[3] The more robust C-Br bond can then be engaged in a subsequent coupling reaction under more forcing conditions, enabling a programmed, one-pot or stepwise synthesis of polysubstituted aromatic compounds.[2] This strategic orthogonality is the cornerstone of its application in building complex pharmaceutical scaffolds.
Caption: Logical workflow for the sequential functionalization of this compound.
Physicochemical Properties & Safety
Proper handling of all chemical reagents is critical for experimental success and laboratory safety. The properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 717880-58-5 | [4] |
| Molecular Formula | C₈H₆BrIO₂ | [4] |
| Molecular Weight | 340.94 g/mol | [4] |
| Appearance | White to off-white solid or powder | [5] |
| Melting Point | 45-49 °C | [6] |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, DMF) | |
| Storage | Store at 4°C, protected from light | [4] |
Safety & Handling: Users should consult the Safety Data Sheet (SDS) before use. This compound is a halogenated organic compound and should be handled in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory.[8] Avoid inhalation of dust and contact with skin and eyes.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is realized through its application in various palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis and are indispensable in drug development for their reliability and functional group tolerance.[9][10]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is arguably the most widely used cross-coupling reaction in medicinal chemistry.[11][12]
Causality Behind the Protocol: The protocol below is designed for selective coupling at the C-I position.
-
Catalyst System: A Pd(0) species is the active catalyst. It can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precursor like Pd(OAc)₂.[13] The choice of ligand (e.g., PPh₃, SPhos) is crucial for stabilizing the catalyst and promoting the reaction steps.[12]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[14]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used. Water aids in dissolving the base and can accelerate the transmetalation step.[11]
Caption: The three key steps of the Suzuki-Miyaura catalytic cycle.[9]
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 341 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[14]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%). Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 10 mL).[9]
-
Reaction Execution: Heat the mixture to 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to conjugated enynes and arylalkynes, which are valuable structures in many pharmaceutical compounds.[15][16]
Causality Behind the Protocol: This reaction is distinguished by its dual-catalyst system.
-
Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species initiates the cycle by oxidative addition to the C-I bond.[17]
-
Copper(I) Co-catalyst: A copper(I) salt, typically CuI, is essential. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is much more reactive and readily undergoes transmetalation with the palladium complex.[3][18]
-
Amine Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), serves dual roles: it deprotonates the terminal alkyne and acts as a solvent.[17]
Protocol 2: Selective Sonogashira Coupling at the C-I Position
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 341 mg), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and the copper(I) iodide (CuI) co-catalyst (0.06 mmol, 6 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF, 8 mL) and triethylamine (Et₃N, 2.0 mmol, 0.28 mL). Stir for 10 minutes. Then, add the terminal alkyne (1.1 mmol) dropwise via syringe.[17]
-
Reaction Execution: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is often complete within 2-6 hours.[17]
-
Work-up: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the product via flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[10][19] This reaction allows for the coupling of amines with aryl halides.
Causality Behind the Protocol: Ligand choice is paramount for a successful Buchwald-Hartwig amination.
-
Catalyst System: The reaction requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized, bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).[20] These ligands promote the crucial reductive elimination step, which can be challenging for C-N bond formation, and prevent catalyst decomposition.[21]
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[20]
-
Scope: This reaction is highly versatile and can be applied to either the C-I or C-Br position. Coupling at the C-Br bond will typically require higher temperatures or a more active catalyst system compared to the C-I bond.
Protocol 3: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the aryl halide (e.g., the product from Protocol 1, 1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd), and the phosphine ligand (e.g., XPhos, 0.05 mmol, 5 mol%) to an oven-dried vial.
-
Reagent Addition: Add the base (e.g., Sodium tert-butoxide, 1.4 mmol, 135 mg). Add the amine (1.2 mmol) followed by anhydrous, degassed toluene (5 mL).
-
Reaction Execution: Seal the vial and heat the mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS until the starting halide is consumed (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify by column chromatography.
Case Study: Synthesis of a Key Intermediate for Trametinib
Trametinib is a MEK inhibitor used in the treatment of melanoma.[22] The synthesis of key intermediates for Trametinib often involves complex heterocyclic structures that can be assembled using building blocks derived from functionalized haloarenes. While direct use of this compound is not explicitly detailed in all public routes, analogous structures like N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea are central to its synthesis, highlighting the importance of iodo-substituted phenyl rings in building the core structure.[22][23][24] A hypothetical, strategic synthesis could employ sequential couplings on a related scaffold.
Caption: A conceptual workflow for synthesizing a Trametinib intermediate, emphasizing the role of the iodo-phenyl moiety.[22]
Conclusion
This compound is a quintessential example of a modern synthetic building block designed for strategic and efficient molecular construction. The predictable and chemoselective reactivity of its carbon-halogen bonds under palladium catalysis provides chemists with a reliable platform for sequential cross-coupling. This enables the programmed synthesis of highly decorated aromatic intermediates, streamlining the path toward complex pharmaceutical targets. The protocols and principles outlined in this guide serve as a foundational resource for researchers aiming to leverage this versatile reagent in their drug discovery and development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. Methyl 5-bromo-2-iodobenzoate | Aryl Halide Building Block [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemscene.com [chemscene.com]
- 5. Methyl 5-Bromo-2-iodobenzoate | CymitQuimica [cymitquimica.com]
- 6. Methyl 5-bromo-2-iodobenzoate 97 181765-86-6 [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 5-溴-2-碘苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 23. A method for synthesizing trametinib key intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 24. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]
Application Note: Chemoselective Sonogashira Coupling of Terminal Alkynes with Methyl 2-Bromo-5-iodobenzoate
Abstract
This technical guide provides a comprehensive protocol and in-depth scientific rationale for performing a chemoselective Sonogashira reaction. The focus is on the coupling of various terminal alkynes with Methyl 2-Bromo-5-iodobenzoate, a dihalogenated aryl substrate where selective C-C bond formation at the more reactive C-I bond is paramount. We will explore the underlying mechanism, detail a robust experimental procedure, present key optimization parameters, and offer a troubleshooting guide to address common challenges. This document is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for the selective alkynylation of polyhalogenated aromatic systems.
Introduction: The Power and Precision of Sonogashira Coupling
The Sonogashira reaction is a powerful and widely utilized cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported in 1975, this palladium-catalyzed, copper-co-catalyzed transformation has become indispensable in the synthesis of pharmaceuticals, natural products, and conjugated organic materials due to its mild reaction conditions and broad functional group tolerance.[1][3]
A significant challenge in synthetic chemistry arises when a substrate contains multiple halogen substituents with differing reactivities. This compound presents such a case. The successful synthesis of the desired mono-alkynylated product hinges on the ability to selectively activate the carbon-iodine (C-I) bond over the more stable carbon-bromine (C-Br) bond. This application note provides the scientific framework and a field-proven protocol to achieve this high degree of chemoselectivity.
Mechanism and the Basis for Chemoselectivity
The Sonogashira reaction proceeds through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[3][4][5] Understanding these cycles is crucial to controlling the reaction's outcome.
The Catalytic Cycles:
-
Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide. This is typically the rate-determining step and the key to chemoselectivity. The resulting Pd(II) complex is now primed for the next step.[4][5]
-
Copper Cycle: Simultaneously, a copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base (e.g., an amine) to form a copper(I) acetylide intermediate.[3][4] This step increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide transfers its alkyne group to the Pd(II) complex, displacing the halide and forming a new Pd(II)-alkynyl complex.[4]
-
Reductive Elimination: This final step involves the cis-trans isomerization of the Pd(II) complex, followed by reductive elimination to yield the final aryl-alkyne product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[4][5]
Caption: Fig. 1: The dual catalytic cycle of the Sonogashira reaction.
Foundation of Chemoselectivity:
The remarkable selectivity of this reaction for the C-I bond over the C-Br bond is rooted in the kinetics of the oxidative addition step. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is:
This trend is governed by the bond dissociation energies of the carbon-halogen bond. The C-I bond is weaker and therefore more susceptible to cleavage and oxidative addition by the Pd(0) catalyst than the stronger C-Br bond. By carefully controlling reaction conditions, particularly temperature, we can exploit this reactivity difference to ensure the reaction occurs exclusively at the iodide position.
Detailed Experimental Protocol
This protocol provides a general procedure for the selective coupling of a terminal alkyne with this compound.
Materials and Reagents:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene, 1-Octyne)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) Iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA), anhydrous
-
Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
-
TLC plates, Celite, silica gel for chromatography
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Palladium catalysts are toxic and should be handled with care.
-
Organic solvents are flammable. Avoid open flames.
-
Amines are corrosive and have strong odors.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%), and CuI (0.04 equiv, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling).[7][8]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (or DMF) to create a ~0.2 M solution based on the aryl halide. Add anhydrous triethylamine (3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe while stirring.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or GC/MS. For less reactive alkynes, gentle heating to 40-50°C may be required. Note: Avoid excessive heating, which could promote coupling at the bromide position.
-
Work-up: Once the starting material is consumed (typically 2-6 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues and salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the amine base, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
Key Parameters and Optimization
The success and selectivity of the Sonogashira coupling are highly dependent on several factors. The following table summarizes key parameters and their typical ranges.
| Parameter | Recommended Value/Choice | Rationale & Expert Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5 mol%) | PdCl₂(PPh₃)₂ is often more stable and easier to handle.[4] The active Pd(0) is generated in situ. Lower catalyst loading minimizes costs and metal contamination. |
| Copper Co-catalyst | CuI (2-10 mol%) | CuI is essential for the activation of the alkyne.[1] Ensure it is fresh and not discolored, as oxidation can inhibit the reaction.[7] |
| Ligand | PPh₃ (often included in catalyst) | Phosphine ligands stabilize the palladium center. Bulky, electron-rich ligands can sometimes improve rates for challenging substrates but are often unnecessary for reactive iodides.[4] |
| Base | Triethylamine (TEA), DIPEA (2-3 equiv) | The base neutralizes the HX byproduct and facilitates the formation of the copper acetylide.[9] It must be anhydrous. |
| Solvent | THF, DMF, Acetonitrile | THF is a good general-purpose solvent. DMF can be used for less soluble substrates. All solvents must be anhydrous and degassed to prevent side reactions.[7] |
| Temperature | Room Temperature to 50°C | This is the most critical parameter for selectivity. Room temperature is often sufficient for aryl iodides.[1][3] Only gentle heating should be applied if necessary, as higher temperatures (>80°C) risk promoting the slower oxidative addition at the C-Br bond.[10] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficient degassing; Poor quality reagents. | Use a fresh batch of catalyst and CuI. Ensure the reaction is rigorously kept under an inert atmosphere.[7] Use anhydrous, degassed solvents and a fresh, dry amine base. |
| Formation of Glaser Homocoupling Product | Presence of oxygen; Inefficient cross-coupling. | Improve the degassing procedure (freeze-pump-thaw cycles are highly effective). Ensure the palladium catalyst is active to promote the desired cross-coupling over homocoupling.[7][8] |
| Formation of Di-alkynylated Product | Reaction temperature is too high; Reaction time is too long. | Reduce the reaction temperature to room temperature. Monitor the reaction closely by TLC and work it up as soon as the mono-alkynylated product is formed. |
| Formation of Palladium Black | Catalyst decomposition. | This can be promoted by certain solvents (anecdotally, THF can be problematic) or impurities.[11] Ensure high-purity reagents. If the problem persists, consider a more robust ligand system. |
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
Application of Methyl 2-Bromo-5-iodobenzoate in Materials Science: A Guide for Advanced Synthesis
Introduction: A Versatile Orthogonally Functionalized Building Block
Methyl 2-bromo-5-iodobenzoate is a dihalogenated aromatic ester that serves as a highly versatile precursor in the field of materials science.[1] Its molecular structure, featuring both a bromine and an iodine atom at positions that allow for differential reactivity, makes it an invaluable tool for the precise, stepwise construction of complex organic materials.[1] The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond, enabling selective functionalization. This orthogonal reactivity is the cornerstone of its utility, allowing for the synthesis of sophisticated π-conjugated polymers, oligomers, and functionalized linkers for metal-organic frameworks (MOFs).[2] This guide provides detailed application notes and protocols for leveraging the unique chemical properties of this compound in the development of next-generation materials for organic electronics and other advanced applications.
Core Application: Synthesis of Advanced Organic Electronic Materials
The unique structure of this compound makes it an ideal starting material for the synthesis of conjugated polymers and oligomers used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[2] The ability to perform sequential cross-coupling reactions, such as Sonogashira and Suzuki couplings, allows for the precise construction of donor-acceptor architectures and extended π-systems, which are crucial for efficient charge transport and light harvesting.[3]
Causality of Experimental Design: The Power of Sequential Cross-Coupling
The significant difference in the bond dissociation energies of the C-I and C-Br bonds is the key to the selective functionalization of this compound. The C-I bond readily undergoes oxidative addition to a Pd(0) catalyst under milder conditions (e.g., lower temperatures, less reactive catalysts/ligands) compared to the more robust C-Br bond. This allows for a two-step synthetic strategy:
-
Step 1 (Reaction at the Iodo Position): A Sonogashira or Suzuki coupling is performed under mild conditions to introduce a specific functional group at the 5-position.
-
Step 2 (Reaction at the Bromo Position): The resulting monosubstituted product is then subjected to a second cross-coupling reaction, often under more forcing conditions (e.g., higher temperatures, different catalyst/ligand system), to introduce a second, different functional group at the 2-position.
This stepwise approach provides unparalleled control over the final molecular architecture, which is essential for tuning the electronic and photophysical properties of the resulting materials.
Protocol 1: Representative Synthesis of a π-Conjugated Oligomer via Sequential Sonogashira and Suzuki Coupling
This protocol describes a representative two-step synthesis of a π-conjugated oligomer, a fundamental component of many organic semiconductors. The first step is a selective Sonogashira coupling at the iodo position, followed by a Suzuki coupling at the bromo position.
Step 1: Selective Sonogashira Coupling of this compound
References
Troubleshooting & Optimization
Technical Support Center: Managing Selectivity in Cross-Coupling Reactions of Methyl 2-Bromo-5-iodobenzoate
Welcome to the technical support center for Methyl 2-Bromo-5-iodobenzoate. This guide is designed for researchers, medicinal chemists, and process scientists who are leveraging this versatile dihalogenated building block for sequential cross-coupling strategies. Here, we provide in-depth, field-proven insights into achieving high chemoselectivity, troubleshooting common issues, and understanding the mechanistic principles that govern your reaction outcomes.
Fundamental Principles of Selectivity
This compound presents two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The key to selectivity lies in the differential reactivity of the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds.
The foundational principle governing this selectivity is the bond dissociation energy (BDE) of the carbon-halogen bond, which follows the general trend: C–I < C–Br < C–Cl.[1][2] The weaker C-I bond requires a lower activation energy for the rate-determining oxidative addition step in most cross-coupling catalytic cycles.[3][4] This inherent reactivity difference allows for the preferential functionalization of the C-I bond under milder conditions, leaving the more robust C-Br bond available for subsequent transformations.
Caption: Preferential oxidative addition at the weaker C-I bond.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound will react first in a standard cross-coupling reaction?
A1: The iodine at the 5-position will almost always react first. The carbon-iodine (C-I) bond is significantly weaker and more reactive towards oxidative addition with a Pd(0) catalyst than the carbon-bromine (C-Br) bond.[2][3][5] By using standard or mild reaction conditions, you can achieve excellent selectivity for mono-functionalization at the C-I position.
Q2: What are the most critical factors for controlling selectivity?
A2: Temperature is the most critical factor. Lower temperatures favor selective reaction at the C-I bond. Other key factors include the choice of palladium catalyst, ligand, and base. For instance, highly active catalyst systems with bulky, electron-rich ligands can sometimes lower the activation energy for C-Br insertion, potentially reducing selectivity if the temperature is not carefully controlled.[6][7]
Q3: Can I target the C-Br bond first?
A3: Targeting the C-Br bond while leaving the C-I bond intact is extremely challenging with standard cross-coupling methods and is generally not a feasible strategy due to the inherent reactivity difference.[8] Achieving such "inverted" selectivity would require a highly specialized catalyst system designed to overcome the natural reactivity order, which is not common practice. The standard and most reliable approach is sequential coupling, starting with the C-I bond.
Q4: Does the ester group at the 1-position or the bromine at the 2-position influence the reactivity?
A4: Yes, both electronic and steric effects are at play. The electron-withdrawing methyl ester group can increase the electrophilicity of the aromatic ring, making both halogens more susceptible to oxidative addition compared to an unsubstituted dihaloarene. The bromine atom at the ortho position (C-2) introduces steric hindrance around the C-I bond, which can influence the required catalyst and ligand choice. For sterically demanding coupling partners, a less hindered catalyst system may be necessary to ensure efficient reaction at the C-5 position.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Problem 1: My reaction is sluggish or shows no conversion, even though I'm targeting the more reactive C-I bond.
-
Possible Cause 1: Inefficient Catalyst Activation or Deactivation.
-
Explanation: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst, or it may be deactivating (e.g., forming palladium black).[9]
-
Solution:
-
Ensure your reagents and solvent are thoroughly degassed to remove oxygen, which can oxidize and deactivate the catalyst.[10]
-
If using a Pd(II) source like Pd(OAc)₂, consider a pre-activation step by heating the Pd source and ligand together for a short period before adding the substrates.
-
Switch to a modern, air-stable precatalyst (e.g., a G3 or G4 Buchwald precatalyst) which generates the active Pd(0) species more reliably.[11]
-
-
-
Possible Cause 2: Inappropriate Ligand Choice.
-
Explanation: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. A ligand that is not electron-rich enough may not promote oxidative addition efficiently, especially at lower temperatures.[4]
-
Solution: For Suzuki or Buchwald-Hartwig reactions, screen bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[12] These ligands are known to create highly active, monoligated Pd(0) species that can overcome steric hindrance and promote catalysis.[6][7]
-
-
Possible Cause 3: Incorrect Base or Solvent.
-
Explanation: In Suzuki reactions, the base is crucial for the transmetalation step.[4] If the base is too weak or is not sufficiently soluble in the solvent system, the reaction will stall.
-
Solution:
-
For Suzuki couplings, ensure you are using an appropriate base like K₂CO₃ or K₃PO₄, often in an aqueous/organic solvent mixture (e.g., Dioxane/Water) to aid solubility.[13][14]
-
For Sonogashira couplings, a liquid amine base like Et₃N or DIPEA is typically used, which often serves as a co-solvent.[15]
-
-
Problem 2: I'm seeing significant amounts of the di-substituted product, losing my desired mono-selectivity.
-
Possible Cause 1: Reaction Temperature is Too High.
-
Explanation: This is the most common reason for loss of selectivity. While higher temperatures accelerate the desired C-I coupling, they can also provide sufficient energy to overcome the activation barrier for the C-Br bond coupling.
-
Solution:
-
Immediately reduce the reaction temperature. Start your optimization at room temperature for Sonogashira or 40-60 °C for Suzuki and slowly increase only if necessary.
-
Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the subsequent reaction at the C-Br position.
-
-
-
Possible Cause 2: Overly Active Catalyst/Ligand System.
-
Explanation: Highly active catalysts, especially those with very bulky ligands, can sometimes promote "exhaustive functionalization" where the catalyst remains associated with the product and performs a second oxidative addition before dissociating.[6][16][17]
-
Solution:
-
Reduce the catalyst loading.
-
Switch to a slightly less active or less bulky ligand. For example, if you are using a very bulky Buchwald ligand and seeing over-reaction, you might try a more traditional ligand like PPh₃, which often requires higher temperatures and can provide a larger selectivity window.
-
-
-
Possible Cause 3: Excess Nucleophile.
-
Explanation: Using a large excess of the coupling partner (e.g., boronic acid) can drive the reaction towards di-substitution, especially if the reaction time is extended.
-
Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05 - 1.1 equivalents) of the nucleophile for the mono-functionalization step.
-
Caption: Troubleshooting workflow for poor selectivity.
Detailed Experimental Protocols
The following protocols provide robust starting points for achieving selective mono-arylation at the C-I position.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 (Iodo) Position
This protocol is designed for the selective coupling of an arylboronic acid at the C-I position, leaving the C-Br bond intact for further functionalization.[10][13]
Reagents & Conditions Summary
| Component | Role | Recommended | Equivalents |
| This compound | Electrophile | - | 1.0 |
| Arylboronic Acid | Nucleophile | - | 1.1 |
| Pd(PPh₃)₄ | Catalyst | Tetrakis(triphenylphosphine)palladium(0) | 0.03 - 0.05 |
| K₂CO₃ | Base | Potassium Carbonate | 2.0 - 3.0 |
| 1,4-Dioxane / H₂O | Solvent | - | 4:1 v/v |
| Temperature | - | 80 °C | - |
| Time | - | 4 - 12 hours | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[13]
-
Solvent Addition: Add the degassed 1,4-Dioxane/Water (4:1) solvent mixture via syringe. The total volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 eq.).
-
Reaction: Heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired Methyl 2-bromo-5-arylbenzoate.
Protocol 2: Selective Sonogashira Coupling at the C-5 (Iodo) Position
This protocol leverages the high reactivity of the C-I bond to perform a Sonogashira coupling with a terminal alkyne at room temperature, ensuring excellent selectivity.[5][15]
Reagents & Conditions Summary
| Component | Role | Recommended | Equivalents |
| This compound | Electrophile | - | 1.0 |
| Terminal Alkyne | Nucleophile | - | 1.2 |
| PdCl₂(PPh₃)₂ | Pd-Catalyst | Bis(triphenylphosphine)palladium(II) dichloride | 0.02 |
| CuI | Co-catalyst | Copper(I) Iodide | 0.04 |
| Et₃N / THF | Base / Solvent | Triethylamine / Tetrahydrofuran | 2:1 v/v |
| Temperature | - | Room Temperature | - |
| Time | - | 2 - 6 hours | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask with a magnetic stir bar, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).
-
Inert Atmosphere: Seal the flask and perform three evacuate/backfill cycles with an inert gas.
-
Solvent and Reagent Addition: Add degassed THF and Triethylamine (2:1 v/v) via syringe, followed by the terminal alkyne (1.2 eq.).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often accompanied by the formation of a triethylammonium iodide precipitate.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting aryl iodide. The reaction is typically complete within a few hours.[5]
-
Workup: Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove catalyst residues and salts.
-
Purification: Concentrate the filtrate and purify the resulting crude material by flash column chromatography to afford the pure Methyl 2-bromo-5-alkynylbenzoate.
References
- 1. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. research.rug.nl [research.rug.nl]
- 13. benchchem.com [benchchem.com]
- 14. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. chemrxiv.org [chemrxiv.org]
common impurities in Methyl 2-Bromo-5-iodobenzoate reactions and their removal
Welcome to the technical support guide for reactions involving Methyl 2-Bromo-5-iodobenzoate. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this key chemical intermediate. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to anticipate and resolve challenges in your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?
The impurity profile of your crude this compound largely depends on the synthetic route, but most syntheses involve the esterification of 2-Bromo-5-iodobenzoic acid.[1] Consequently, the most prevalent impurities are typically:
-
Unreacted Starting Material: 2-Bromo-5-iodobenzoic acid.
-
Hydrolysis Product: If any water is present during workup or storage, the ester can hydrolyze back to 2-Bromo-5-iodobenzoic acid.
-
Dehalogenated Byproducts: Reductive dehalogenation can occur, leading to the formation of Methyl 2-bromobenzoate or Methyl 5-iodobenzoate. The C-I bond is generally more susceptible to cleavage than the C-Br bond.[2]
-
Isomeric Impurities: If the starting 2-Bromo-5-iodobenzoic acid is not pure, you may carry over isomers such as Methyl 5-bromo-2-iodobenzoate or Methyl 3-bromo-5-iodobenzoate.[3]
-
Residual Solvents & Reagents: Solvents used in the reaction (e.g., Methanol) or workup (e.g., Ethyl Acetate, Dichloromethane) and the acid catalyst (e.g., Sulfuric Acid) are common.
The diagram below illustrates the primary reaction and the formation pathways for the most significant organic impurities.
Caption: Primary reaction and common impurity formation pathways.
Q2: My crude product has a low pH and is poorly soluble in non-polar solvents. What's the cause and the solution?
This is a classic sign of significant amounts of unreacted 2-Bromo-5-iodobenzoic acid. Carboxylic acids are more polar than their corresponding methyl esters and are acidic. This combination leads to poor solubility in solvents like hexanes and a positive test on wet litmus or pH paper.
Causality: The esterification reaction is an equilibrium process. If the reaction does not go to completion or if excess starting material was used, a substantial amount will remain.
Solution: The most efficient way to remove the acidic starting material is with an aqueous basic wash during the workup. A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. This salt will partition into the aqueous layer, leaving the neutral ester product in the organic layer.
See Protocol 1 for a detailed liquid-liquid extraction procedure.
Q3: My ¹H NMR spectrum is clean in the aliphatic region (methoxy singlet looks good), but I have extra, unidentifiable peaks in the aromatic region. What are they?
Extra aromatic signals, assuming residual solvent peaks have been ruled out, typically point to the presence of dehalogenated or isomeric impurities.[4] These compounds have very similar physical properties to the desired product, making them difficult to remove by a simple acid-base wash.
-
Dehalogenated Impurities: The loss of iodine or bromine results in products like Methyl 2-bromobenzoate or Methyl 5-iodobenzoate. These will have simpler aromatic splitting patterns than the target compound.
-
Isomeric Impurities: Contamination of your starting material with other isomers (e.g., 5-bromo-2-iodobenzoic acid) will lead to the corresponding methyl ester isomers in your product.[3] Their ¹H NMR signals will be distinct but may overlap with your product's signals.
Solution: These types of structurally similar impurities require more advanced purification techniques.
-
Flash Column Chromatography: This is the most reliable method for separating compounds with different polarities.[5][6] The subtle polarity differences between the desired product and the dehalogenated or isomeric impurities are usually sufficient for separation on silica gel.
-
Recrystallization: If the impurity level is not too high and a suitable solvent system can be found, recrystallization is an excellent technique for obtaining highly pure material.[7] This method exploits differences in solubility between the product and impurities at different temperatures.
Refer to Protocol 2 for column chromatography and Protocol 3 for recrystallization.
Troubleshooting and Purification Protocols
The following flowchart provides a general decision-making guide for purifying your crude product.
Caption: Decision workflow for purification of this compound.
Protocol 1: Aqueous Workup for Acid Removal
Objective: To remove acidic impurities, primarily unreacted 2-Bromo-5-iodobenzoic acid.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume that is 10-20 times the mass of the crude product is a good starting point.
-
First Wash (Bicarbonate): Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Causality: The bicarbonate is a weak base, strong enough to deprotonate the carboxylic acid impurity to its highly water-soluble sodium salt, but gentle enough to minimize potential hydrolysis of the desired ester product.
-
-
Venting & Shaking: Stopper the funnel, invert it, and vent immediately to release CO₂ gas that evolves from the acid-base reaction. Shake gently, venting frequently. Once gas evolution subsides, shake vigorously for 30-60 seconds.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Second Wash (Brine): Add an equal volume of saturated aqueous sodium chloride (brine) to the organic layer. Shake and separate as before.
-
Causality: The brine wash helps to remove any remaining water-soluble components and breaks up emulsions, facilitating a cleaner separation.
-
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), until it no longer clumps.
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude, acid-free product.
Protocol 2: Flash Column Chromatography
Objective: To separate the target ester from non-polar (dehalogenated) and polar (isomeric) impurities.
Methodology:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that gives good separation between your product and the impurities. A common starting point for aromatic esters is a mixture of hexanes and ethyl acetate.[8] Aim for an Rf value of ~0.3 for the desired product.
-
Column Packing: Pack a glass chromatography column with silica gel, typically as a slurry in the chosen non-polar solvent (e.g., hexanes).[6]
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the chromatography solvent ("wet loading"). Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with your chosen solvent system. Apply positive pressure to the top of the column to achieve a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks (fractions).
-
Analysis: Spot each fraction on a TLC plate to monitor the separation. Combine the fractions that contain the pure product.
-
Concentration: Evaporate the solvent from the combined pure fractions to yield the purified this compound.
Protocol 3: Recrystallization
Objective: To obtain a highly crystalline, pure product by removing small amounts of impurities.
Methodology:
-
Solvent Selection: The ideal solvent is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures. Common solvents to screen for aromatic compounds include ethanol, methanol, isopropanol, or mixed solvent systems like hexanes/ethyl acetate.[7][9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid just dissolves.[10]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Causality: Slow cooling promotes the formation of a pure crystal lattice, excluding impurity molecules. Rapid crashing out of solution tends to trap impurities.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Data for Identification
To aid in the identification of your product and potential impurities, the following table summarizes typical ¹H NMR chemical shifts. Note that exact values can vary based on the solvent and spectrometer.
| Compound | Ar-H Signals (ppm) | -OCH₃ Signal (ppm) | Key Differentiating Features |
| This compound (Product) | ~ 8.1 (d), 7.8 (dd), 7.0 (d) | ~ 3.9 | Three distinct aromatic signals with characteristic splitting. |
| 2-Bromo-5-iodobenzoic Acid (Starting Material) | ~ 8.1 (d), 7.9 (dd), 7.1 (d) | N/A (Broad -COOH peak >10 ppm) | Absence of the methoxy singlet; presence of a broad carboxylic acid proton. |
| Methyl 2-bromobenzoate[11] | ~ 7.8-7.3 (m) | ~ 3.9 | More complex multiplet in the aromatic region due to different symmetry. |
| Methyl 5-iodobenzoate | ~ 8.2 (t), 7.9 (dt), 7.2 (t) | ~ 3.9 | Different splitting pattern compared to the di-substituted product. |
References
- 1. Page loading... [guidechem.com]
- 2. Dehalogenation - Wikipedia [en.wikipedia.org]
- 3. Methyl 5-bromo-2-iodobenzoate 97 181765-86-6 [sigmaaldrich.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 9. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. Methyl 2-bromobenzoate(610-94-6) 1H NMR spectrum [chemicalbook.com]
preventing homocoupling in Sonogashira reactions of Methyl 2-Bromo-5-iodobenzoate
Technical Support Center: Sonogashira Reactions of Methyl 2-Bromo-5-iodobenzoate
Welcome to the technical support center for advanced cross-coupling methodologies. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Sonogashira reaction, specifically focusing on the prevention of alkyne homocoupling when using difunctionalized substrates like this compound. Our goal is to provide you with the mechanistic understanding and practical, field-proven protocols to ensure the selective and high-yielding synthesis of your target compounds.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental principles behind the Sonogashira reaction and the common side reactions that can compromise its efficiency.
Q1: What is homocoupling in the context of a Sonogashira reaction, and why is it a significant problem?
A: Homocoupling, often referred to as Glaser or Hay coupling, is the most common and problematic side reaction in copper-cocatalyzed Sonogashira couplings.[1][2] It involves the oxidative dimerization of two terminal alkyne molecules to form a symmetric 1,3-diyne.[1] This is highly undesirable as it consumes your valuable alkyne starting material, reduces the yield of the intended cross-coupled product, and introduces a byproduct that can be difficult to separate during purification.[1][3]
Q2: I am using this compound. Which halide should react first, and does this affect the reaction strategy?
A: Your substrate possesses two different halogen atoms, which allows for selective, sequential functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend: I > Br > Cl.[4] Therefore, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. You can selectively perform the Sonogashira coupling at the iodo-position under mild conditions (e.g., room temperature) while leaving the bromo-position intact for subsequent, different coupling reactions.[5] Your strategy should leverage this reactivity difference to avoid forcing conditions that might activate the bromide prematurely.
Q3: What are the primary experimental factors that promote alkyne homocoupling?
A: The two principal culprits that drive homocoupling are the copper(I) co-catalyst and the presence of molecular oxygen .[1][6][7] The copper acetylide intermediate, which is essential for the main catalytic cycle, can be readily oxidized by O₂, leading to the formation of the diyne byproduct.[6] Therefore, running the reaction under a strictly inert atmosphere is one of the most critical measures to suppress this side reaction.[7]
Q4: How exactly does the copper co-catalyst facilitate this unwanted side reaction?
A: In the standard Sonogashira mechanism, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[7][8] While this species is key for the transmetalation step with the palladium complex, it is also the starting point for the Glaser coupling pathway.[8] In the presence of an oxidant like oxygen, two molecules of the copper acetylide can dimerize, leading directly to the homocoupled diyne.[7]
Q5: Is it possible to run a Sonogashira reaction without a copper co-catalyst to avoid this issue entirely?
A: Yes, and this is often the most effective strategy to completely prevent Glaser homocoupling.[7] Numerous "copper-free" Sonogashira protocols have been developed.[1][9] These methods typically require careful optimization of other reaction parameters, such as the choice of palladium ligand, base, and solvent, to facilitate the catalytic cycle efficiently in the absence of the copper co-catalyst.[1][10]
Q6: How does the choice of amine base influence the extent of homocoupling?
A: The amine base is essential for neutralizing the hydrogen halide (HX) produced during the reaction and for deprotonating the alkyne.[4][7] Its choice can significantly impact the reaction outcome. Secondary amines like piperidine or diisopropylamine can sometimes be more effective at promoting the desired cross-coupling and minimizing side reactions compared to tertiary amines like triethylamine.[1][7] However, using a large excess of any amine can sometimes be detrimental, so stoichiometry should be carefully controlled.[1] In many modern copper-free protocols, inorganic bases like cesium carbonate (Cs₂CO₃) are also used effectively.[11]
Part 2: Troubleshooting Guide for Homocoupling Issues
When faced with significant homocoupling, a systematic approach is necessary to identify and rectify the root cause. Use the following table to diagnose your experiment.
| Symptom Observed | Potential Cause(s) | Recommended Solution(s) |
| High percentage of diyne byproduct; low yield of desired product. | 1. Oxygen Contamination: The reaction was not performed under strictly anaerobic conditions.[4][7] 2. High Alkyne Concentration: The instantaneous concentration of the alkyne is too high, favoring the bimolecular homocoupling.[6] 3. Suboptimal Catalyst System: The cross-coupling rate is slow, allowing the competing homocoupling to dominate. | 1. Improve Inert Atmosphere: Rigorously degas all solvents and the reaction mixture (e.g., via 3-5 freeze-pump-thaw cycles or by sparging with argon for 30-60 min). Maintain a positive pressure of high-purity argon or nitrogen throughout the experiment.[1][6] 2. Slow Alkyne Addition: Add the terminal alkyne to the reaction mixture slowly over several hours using a syringe pump. This keeps the alkyne concentration low at any given moment.[6] 3. Switch to a Copper-Free Protocol: This is the most direct way to eliminate Glaser coupling. Refer to Protocol B below.[7][12] |
| Reaction is sluggish or stalls; starting materials remain. | 1. Catalyst Inactivity: The palladium catalyst or copper(I) co-catalyst has degraded.[4] 2. Incorrect Temperature: For a highly reactive aryl iodide, elevated temperatures may not be necessary and could cause catalyst decomposition.[4][13] 3. Inappropriate Ligand: The phosphine ligand may not be suitable for the specific substrates. | 1. Use Fresh Reagents: Use a fresh bottle of CuI and an active palladium source. Pd(PPh₃)₄ can degrade upon storage; consider using a more stable precatalyst like PdCl₂(PPh₃)₂.[4][14] 2. Optimize Temperature: For the reaction at the iodo-position of your substrate, start at room temperature. Only increase the temperature gently (e.g., to 40-50 °C) if the reaction does not proceed.[1] 3. Change Ligand: Consider using bulky, electron-rich phosphine ligands like P(t-Bu)₃, which can accelerate the desired cross-coupling, especially in copper-free systems.[8][9] |
| Formation of a black precipitate (Palladium Black). | 1. Catalyst Decomposition: The Pd(0) active species has precipitated out of the solution.[4] 2. Solvent Effects: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[4][14] | 1. Ensure Reagent Purity: Use high-purity, anhydrous, and degassed solvents and reagents. 2. Modify Solvent System: Consider switching to a different solvent system, such as DMF or a mixture of toluene and an amine.[13][15] |
Part 3: Visualizing the Competing Pathways & Troubleshooting Workflow
A clear understanding of the reaction mechanism and a logical workflow are essential for effective troubleshooting.
Diagram 1: The Sonogashira Cycle vs. Glaser Homocoupling
Caption: The desired Sonogashira cycle versus the competing Glaser homocoupling pathway.
Diagram 2: Troubleshooting Workflow for Homocoupling
Caption: A decision tree for troubleshooting and resolving homocoupling issues.
Part 4: Optimized Experimental Protocols
The following protocols are designed to minimize homocoupling for the selective reaction at the iodo-position of this compound.
Protocol A: Optimized Copper-Catalyzed Sonogashira Reaction
This protocol is a modification of the classic Sonogashira conditions, optimized to reduce Glaser coupling by ensuring a strictly inert atmosphere and using mild conditions.[1]
1. Reagent and Glassware Preparation:
-
All glassware should be oven-dried or flame-dried under vacuum and allowed to cool under a stream of high-purity argon or nitrogen.
-
Solvents (e.g., THF, Triethylamine) must be anhydrous, high-purity, and thoroughly degassed prior to use by sparging with argon for at least 30 minutes or by three freeze-pump-thaw cycles.[1][6]
2. Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add:
-
This compound (1.0 mmol, 1.0 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI) (0.02 mmol, 2 mol%) - Use a fresh bottle of CuI, as it can degrade over time.[4]
-
-
Seal the flask, then evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure a completely inert atmosphere.[1]
3. Addition of Solvent, Base, and Alkyne:
-
Via syringe, add degassed THF (10 mL) and degassed triethylamine (2.0 mmol, 2.0 equiv).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe. For best results, consider slow addition with a syringe pump over 1-2 hours.[6]
4. Reaction and Work-up:
-
Stir the mixture at room temperature. The reaction is typically complete within 2-6 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a short pad of celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol B: Robust Copper-Free Sonogashira Reaction
This protocol eliminates the copper co-catalyst entirely, which is the most definitive method for preventing Glaser homocoupling.[7][9]
1. Reagent and Glassware Preparation:
-
Follow the same rigorous drying and degassing procedures as described in Protocol A.
2. Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add:
-
This compound (1.0 mmol, 1.0 equiv)
-
(AllylPdCl)₂ (0.025 mmol, 2.5 mol %)
-
Tri-tert-butylphosphine [P(t-Bu)₃] (0.10 mmol, 10 mol %) - Handle this ligand in a glovebox if possible as it is air-sensitive.
-
-
Seal the flask and establish an inert argon atmosphere as described previously.
3. Addition of Solvent, Base, and Alkyne:
-
Via syringe, add degassed DMF (5 mL).
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv).
-
Add an amine base, such as diisopropylamine (2.0 mmol, 2.0 equiv).
4. Reaction and Work-up:
-
Stir the mixture vigorously at room temperature. The reaction should proceed smoothly, often reaching completion in 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Methyl 5-bromo-2-iodobenzoate | Aryl Halide Building Block [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Suzuki Coupling with Methyl 2-Bromo-5-iodobenzoate
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges of catalyst deactivation when working with Methyl 2-Bromo-5-iodobenzoate. As researchers and drug development professionals, you are aware of the complexities involved in palladium-catalyzed cross-coupling reactions. This resource aims to provide in-depth, actionable insights to troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or stalls completely. What are the likely causes of catalyst deactivation?
A1: A stalled or sluggish Suzuki coupling reaction is a common issue that can often be traced back to the deactivation of the palladium catalyst. Several factors can contribute to this:
-
Formation of Palladium Black: The appearance of a black precipitate is often indicative of the formation of palladium black, which is essentially agglomerated palladium nanoparticles.[1] This process reduces the catalytically active surface area, leading to a decrease in reaction rate. While some formation of palladium black can be observed in successful reactions, its rapid appearance early on is a strong indicator of catalyst instability.[1]
-
Ligand Degradation: Phosphine ligands, commonly used in Suzuki couplings, can be susceptible to oxidation or other forms of degradation under the reaction conditions.[2] This is particularly true if the reaction is not performed under an inert atmosphere. N-heterocyclic carbene (NHC) ligands are often more stable alternatives.[3]
-
Inhibition by Halide Anions: The halide salt (e.g., KX) generated as a byproduct can inhibit the catalyst, particularly with aryl iodides.[4] This inhibition can make the crucial transmetalation step reversible, slowing down the overall catalytic cycle.[4]
-
Side Reactions: Undesired side reactions can consume the active catalyst or generate species that interfere with the catalytic cycle. Common side reactions include homocoupling of the boronic acid and dehalogenation of the aryl halide.[2]
Q2: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a frequent side reaction, especially when using Pd(II) precatalysts or if oxygen is present in the reaction mixture.[2] Here are some strategies to mitigate it:
-
Thorough Degassing: Ensure your solvents and reaction mixture are rigorously degassed to remove dissolved oxygen. Oxygen can promote the formation of Pd(II) species that lead to homocoupling.[2]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can reduce the initial concentration of Pd(II) species that drive homocoupling.[2]
-
Choice of Ligand: Bulky electron-rich ligands can promote the desired reductive elimination step over pathways leading to homocoupling.[5]
-
Control of Reaction Parameters: Lowering the reaction temperature or using a less reactive base can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
Q3: My starting material, this compound, has two different halides. How does this affect the reaction and potential catalyst deactivation?
A3: The presence of both bromine and iodine on your substrate introduces a chemoselectivity challenge. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, making the oxidative addition at the iodine position much faster.[6][7] This is the expected and desired pathway for the initial coupling.
However, the iodide anion released after oxidative addition can act as a catalyst poison, inhibiting further catalytic cycles.[2][4] This is a key consideration when working with aryl iodides. While the initial oxidative addition is facile, the subsequent steps of the catalytic cycle can be slowed down by the presence of iodide.
Q4: What is the role of the base in catalyst stability, and which base should I choose?
A4: The base plays a crucial role in the Suzuki coupling, primarily by activating the boronic acid for transmetalation.[3] However, the choice and strength of the base can also impact catalyst stability.
-
Strong vs. Weak Bases: Strong bases can sometimes promote catalyst degradation or undesired side reactions. Weaker bases, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), are often a good starting point.[8][9]
-
Solubility: The solubility of the base is also important. A biphasic system with an aqueous base is common, but in some cases, an organic-soluble base may be advantageous.[8][10]
-
Screening: The optimal base is often substrate- and ligand-dependent, so screening a few different bases is recommended.[11][12]
Q5: Can the solvent choice influence catalyst deactivation?
A5: Yes, the solvent can have a profound effect on catalyst stability and the overall reaction outcome.[8][13]
-
Polarity: The polarity of the solvent can influence the stability of catalytic intermediates.[10][13] For instance, polar aprotic solvents like DMF or dioxane are commonly used.
-
Water Content: In many cases, a mixture of an organic solvent and water is beneficial. Water can help to dissolve the base and facilitate the transmetalation step.[8] However, excessive water can lead to protodeboronation (hydrolysis of the boronic acid).[2]
-
Solvent Screening: If you are experiencing issues, screening different solvents or solvent mixtures is a valuable troubleshooting step.[11]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues related to catalyst deactivation in the Suzuki coupling of this compound.
Problem 1: Low or No Conversion
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Deactivation (Palladium Black) | Visual inspection for a black precipitate early in the reaction. | Use a more robust ligand (e.g., an N-heterocyclic carbene or a bulky, electron-rich phosphine).[3][5] Lower the catalyst loading. Ensure rigorous exclusion of oxygen. |
| Inefficient Oxidative Addition | This is less likely with the C-I bond but could be an issue for the subsequent C-Br coupling. | Use a more electron-rich ligand to accelerate oxidative addition.[5] Increase the reaction temperature. |
| Inhibition by Iodide | Reaction starts but stalls. | Switch to a different solvent system (e.g., toluene instead of THF) to minimize halide inhibition.[4] Consider using a different palladium precatalyst. |
| Poorly Soluble Reagents | Visual inspection for undissolved starting materials. | Screen different solvents or solvent mixtures to improve solubility.[11] Consider functionalizing the substrate to enhance solubility if possible.[11] |
Problem 2: Significant Side Product Formation
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Presence of oxygen; use of a Pd(II) precatalyst.[2] | Thoroughly degas all solvents and reagents. Use a Pd(0) precatalyst.[2] Use bulky ligands to favor cross-coupling.[5] |
| Protodeboronation | Excess water or prolonged reaction times at high temperatures.[2] | Use anhydrous solvents or carefully control the amount of water. Use a more stable boronate ester (e.g., a pinacol ester).[5] |
| Dehalogenation | Presence of a hydride source (e.g., from solvent or base).[2] | Use a non-protic solvent and a non-hydroxide base. Ensure all reagents are dry. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
In a separate vial, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand in the degassed solvent.
-
Using a syringe, add the catalyst solution to the Schlenk flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Catalyst and Ligand Screening
To optimize the reaction and overcome deactivation, a parallel screen of different catalysts and ligands is highly recommended.
-
Set up an array of small-scale reactions in vials or a multi-well plate.
-
To each reaction vessel, add this compound and the boronic acid.
-
Prepare stock solutions of different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., PPh₃, SPhos, XPhos).
-
Add a different catalyst/ligand combination to each reaction vessel.
-
Add the chosen base and solvent to each vessel.
-
Run all reactions under identical conditions (temperature, time, stirring).
-
Analyze the outcome of each reaction by LC-MS or ¹H NMR to determine the most effective catalyst system.
Visualizing Catalyst Deactivation Pathways
The following diagrams illustrate the Suzuki coupling catalytic cycle and common pathways leading to catalyst deactivation.
Caption: The Suzuki coupling catalytic cycle and key deactivation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Products Derived from Methyl 2-Bromo-5-iodobenzoate
Welcome to the technical support center for purifying compounds synthesized from Methyl 2-Bromo-5-iodobenzoate. This versatile building block is a cornerstone in medicinal chemistry, prized for its two distinct reactive handles—the more reactive C-I bond and the less reactive C-Br bond. This differential reactivity allows for sequential, site-selective cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Stille couplings, enabling the construction of complex molecular architectures.
However, the very utility of these reactions introduces significant purification challenges. Products are often contaminated with residual catalysts, unreacted starting materials, and reaction-specific byproducts like organoboron or organotin compounds. This guide provides practical, field-tested solutions to common purification problems in a direct question-and-answer format, grounded in mechanistic principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: I've just finished my reaction. What is the first purification step I should consider?
Your initial approach should be a strategic liquid-liquid extraction (aqueous workup). This is the most effective first-line defense to remove a large portion of inorganic salts, water-soluble reagents (like bases such as K₂CO₃ or CsF), and highly polar impurities. The choice of wash solution is critical:
-
Saturated Aqueous NH₄Cl: Use this to quench reactions and remove residual copper salts, which are often used as co-catalysts in Sonogashira couplings.[1][2]
-
Saturated Aqueous NaHCO₃ or Dilute Base: Effective for removing acidic impurities, including unreacted boronic acids from Suzuki couplings.[1]
-
Brine (Saturated Aqueous NaCl): Used as a final wash to remove residual water from the organic layer before drying, which helps to prevent emulsions.[3][4]
After the aqueous workup, always dry the organic layer thoroughly with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentrating the solvent. This prevents water from interfering with subsequent column chromatography.
Q2: What are the most common impurities I should expect from a cross-coupling reaction with this compound?
Anticipating impurities is key to designing an effective purification strategy. Beyond your starting materials, be prepared for the following:
| Impurity Class | Specific Examples | Typical TLC/NMR Characteristics | Removal Strategy |
| Catalyst Residues | Palladium (black precipitate), Triphenylphosphine oxide (P(O)Ph₃) | Pd(0) appears as a black, insoluble solid. P(O)Ph₃ is a moderately polar, often crystalline solid. | Filtration through Celite® for Pd(0).[5] Column chromatography for phosphine oxides. |
| Homocoupled Products | Biaryl (from Suzuki), Diyne (Glaser coupling in Sonogashira) | Often less polar than the desired product. May co-elute. | Optimize reaction conditions (strict inert atmosphere).[1] Careful flash column chromatography. |
| Starting Material Derivatives | Debrominated/deiodinated starting material, hydrolyzed ester | Similar polarity to starting material. | Column chromatography. Ester hydrolysis can be suppressed by avoiding harsh basic conditions during workup. |
| Reaction-Specific Byproducts | Boronic acid/anhydrides (Suzuki), Organotin compounds (Stille) | Boronic acids are polar and acidic. Organotin compounds are often non-polar and toxic. | Aqueous base wash for boronics. Specialized workups for tin (see Stille guide). |
Q3: My crude product is a dark, almost black oil/solid, but the NMR looks relatively clean. What is causing the color and how do I remove it?
This is a very common issue, especially after Sonogashira and Suzuki reactions. The dark color is typically due to trace amounts of colloidal palladium(0) or polymeric byproducts.[6] While often present in small quantities, they can heavily discolor the material.
Solution:
-
Activated Charcoal (Charcoal) Treatment: Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Add a small amount (1-5% by weight) of activated charcoal (e.g., DARCO-G60).[6]
-
Stir the suspension at room temperature for 15-30 minutes.
-
Filter the mixture through a pad of Celite® to remove the charcoal and adsorbed impurities.
-
Rinse the Celite pad with fresh solvent and concentrate the filtrate. This often yields a significantly lighter-colored product that is easier to purify by chromatography or recrystallization.[6]
Troubleshooting Guides by Reaction Type
This section addresses specific, challenging purification scenarios you may encounter.
Guide 1: Suzuki-Miyaura Coupling Issues
The Suzuki reaction is robust but leaves behind boron-containing impurities that can complicate purification.
Scenario: My NMR shows broad, messy signals in the aromatic region and a high-baseline "hump," which I suspect are boronic acid residues.
Cause: Arylboronic acids can be difficult to remove completely with a simple water wash. They can self-condense to form cyclic boroxines, which have different solubility and chromatographic properties.
Step-by-Step Solution:
-
Alkaline Wash: During your aqueous workup, perform multiple washes with a mild base like 1M NaOH or K₂CO₃ solution. This converts the boronic acid (R-B(OH)₂) into the more water-soluble boronate salt (R-B(OH)₃⁻), facilitating its extraction into the aqueous layer.
-
"Biotage" Style Chromatography: If base washes are insufficient, use a polar solvent system for column chromatography. A small amount of an alcohol (e.g., methanol) in the eluent can help wash the polar boron impurities off the silica gel.
-
Filtration through a Silica Plug: For a quick cleanup, dissolve the crude product in a minimally polar solvent and pass it through a short plug of silica gel. The desired, less polar biaryl product should elute quickly, while the more polar boron impurities are retained.
Guide 2: Sonogashira Coupling Purification
The main challenges in Sonogashira purification are removing the copper co-catalyst and preventing undesired alkyne homocoupling (Glaser coupling).[1]
Scenario: My reaction did not go to completion, and I'm struggling to separate my desired aryl-alkyne product from the starting this compound.
Cause: The product and starting material often have very similar polarities, making chromatographic separation difficult.
Step-by-Step Solution:
-
Reaction Optimization First: The best solution is to drive the reaction to completion. Ensure your solvent is thoroughly degassed and the reaction is run under a strict inert atmosphere (argon or nitrogen) to prevent Glaser coupling, which consumes the alkyne and deactivates the catalyst.[1]
-
Selective Workup: If separation is unavoidable, a workup using aqueous ammonium chloride is crucial. This helps to complex and remove the copper(I) iodide catalyst, which can otherwise streak on a silica gel column and contaminate fractions.[2]
-
Chromatography Strategy:
-
Use a long column to maximize separation efficiency.
-
Employ a shallow solvent gradient (e.g., starting with 100% hexanes and slowly increasing the percentage of ethyl acetate).
-
Monitor fractions carefully by TLC, combining only the purest ones.
-
Guide 3: Stille Coupling - The Organotin Challenge
The primary drawback of the Stille reaction is the contamination of the product with toxic, difficult-to-remove organotin byproducts (e.g., Bu₃SnCl, Bu₃SnBr).[7][8] Standard chromatography is often ineffective as these byproducts are typically greasy and co-elute with non-polar to moderately polar products.
Scenario: My ¹H NMR spectrum shows sharp singlets around 0.9-1.5 ppm, characteristic of tributyltin residues, even after column chromatography.
Cause: Tributyltin halides are greasy, non-polar compounds that have high affinity for silica gel and can be challenging to separate from the desired product.
Step-by-Step Solution: The KF Workup This is the most common and effective method for removing organotin byproducts.[9][10][11] It relies on the high fluoride-tin bond affinity to precipitate the tin as insoluble tributyltin fluoride (Bu₃SnF).
-
Reaction Quench: After the reaction is complete, concentrate the reaction mixture to remove the bulk of the solvent.
-
Redissolve: Dissolve the crude residue in a generous amount of an organic solvent like ethyl acetate or diethyl ether.
-
KF Wash: Transfer the organic solution to a separatory funnel and wash it 2-3 times with a 1M aqueous solution of potassium fluoride (KF). Shake the funnel vigorously for at least one minute for each wash.[9][10]
-
Precipitate Formation: A white, insoluble precipitate of Bu₃SnF may form at the interface of the two layers.[10]
-
Filtration: If a significant precipitate forms, filter the entire biphasic mixture through a pad of Celite® to remove the solid Bu₃SnF. Return the filtrate to the separatory funnel and separate the layers.[10]
-
Final Washes: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting crude product should be significantly depleted of tin residues and ready for standard purification.
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} caption { label = "Workflow for removing organotin byproducts using a KF wash.[9][10]"; fontsize = 10; fontname = "Arial"; }
Standardized Purification Protocols
Protocol 1: General Flash Column Chromatography
-
Prepare the Column: Select a column size appropriate for your sample mass (a general rule is a 40:1 to 100:1 ratio of silica to crude product by weight). Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Determine Eluent System: Use TLC to find a solvent system that gives your desired product an Rf value of ~0.2-0.4. Common systems for these products are gradients of ethyl acetate in hexanes or dichloromethane in hexanes.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For less soluble compounds, "dry loading" is preferred: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elute and Collect: Run the column, applying gentle positive pressure. Collect fractions and analyze them by TLC to identify and combine those containing the pure product.[4][12]
Protocol 2: Recrystallization for Solid Products
Recrystallization is a powerful technique for obtaining highly pure solid material.
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small amounts in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, toluene) to find the best one or a suitable solvent pair (e.g., ethyl acetate/hexanes).
-
Dissolution: In a flask, dissolve the crude solid in the minimum amount of boiling solvent. If the solution is colored, this is an opportunity for a hot filtration through charcoal.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
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} caption { label = "General purification strategy decision tree."; fontsize = 10; fontname = "Arial"; }
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. scispace.com [scispace.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Workup [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. sdlookchem.com [sdlookchem.com]
- 12. youtube.com [youtube.com]
Validation & Comparative
Navigating Selectivity in Palladium-Catalyzed Cross-Coupling: A Comparative Guide to Methyl 2-Bromo-5-iodobenzoate and Other Dihalobenzoates in the Heck Reaction
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the ability to selectively functionalize a molecule at a specific position is paramount. The palladium-catalyzed Heck reaction stands as a cornerstone for carbon-carbon bond formation, offering a powerful tool for the construction of complex molecular architectures.[1][2] However, when a substrate presents multiple potential reaction sites, such as in dihalogenated arenes, controlling the selectivity of the reaction becomes a critical challenge. This guide provides an in-depth comparison of methyl 2-bromo-5-iodobenzoate and other dihalobenzoates in the Heck reaction, offering insights into predicting and controlling reaction outcomes based on substrate reactivity and catalyst choice.
The Engine of C-C Bond Formation: The Heck Reaction Catalytic Cycle
The Heck reaction, also known as the Mizoroki-Heck reaction, facilitates the coupling of an unsaturated halide with an alkene.[1] The process is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][3] Understanding this catalytic cycle is fundamental to comprehending the factors that govern selectivity.
The generally accepted mechanism proceeds through four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) species. This is often the rate-determining step, and its rate is highly dependent on the nature of the halide, following the general trend: I > Br > Cl.[4]
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center, followed by the insertion of the alkene into the Pd-aryl bond. This step determines the regioselectivity of the addition to the alkene.[3]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride complex and releasing the substituted alkene product.[3]
-
Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, completing the cycle.[3]
Figure 1: A simplified representation of the Heck reaction catalytic cycle. The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex.
The Advantage of Differential Reactivity: this compound
The inherent difference in the reactivity of carbon-halogen bonds provides a powerful tool for achieving selective transformations. In the case of this compound, the carbon-iodine (C-I) bond is significantly weaker and thus more susceptible to oxidative addition by the palladium catalyst than the carbon-bromine (C-Br) bond.[4] This "substrate-controlled" selectivity allows for the preferential reaction at the iodine-bearing position (C-5).
This chemoselectivity is highly valuable as it enables a stepwise functionalization of the aromatic ring. The initial Heck reaction can be directed to the C-5 position, leaving the C-2 bromine atom intact for subsequent cross-coupling reactions under different conditions or with a different coupling partner. This orthogonal reactivity is a key strategy in the efficient synthesis of complex, polysubstituted molecules.
A Comparative Look at Dihalobenzoate Selectivity
The principle of differential halide reactivity generally holds true for other dihalobenzoates. However, the outcome of the Heck reaction can be influenced by both the electronic and steric environment of the reaction sites, as well as the specific catalytic system employed. In some cases, "catalyst-controlled" selectivity can override the inherent substrate reactivity.[5]
| Dihalobenzoate Substrate | Expected Major Product (Substrate-Controlled) | Notes |
| This compound | Heck coupling at the C-5 position (C-I bond) | The C-I bond is significantly more reactive than the C-Br bond, leading to high selectivity for the iodo position.[4] |
| Methyl 2-Chloro-5-bromobenzoate | Heck coupling at the C-5 position (C-Br bond) | The C-Br bond is more reactive than the C-Cl bond, directing the reaction to the bromo position. |
| Methyl 2,4-Dichlorobenzoate | Heck coupling at the C-4 position | The C-4 position is generally more reactive due to being less sterically hindered. However, selectivity can be switched to the C-2 position by using specific ligands.[5] |
| Methyl 2,5-Dibromobenzoate | Heck coupling at the C-5 position | The C-5 position is typically favored due to reduced steric hindrance compared to the C-2 position, which is ortho to the ester group. |
Recent studies have demonstrated that by carefully selecting the palladium catalyst and ligands, it is possible to reverse the "natural" selectivity observed in dihalobenzoates. For instance, in the arylation of alkyl 2,4- and 2,5-dihalobenzoates, switching from a PdCl₂(PCy₃)₂/P(p-MeOPh)₃ system to a Pd(OAc)₂/L9 system can selectively generate products arylated at the C2-position instead of the more reactive C4- or C5-positions.[5] This highlights the critical role of the catalyst in dictating the regiochemical outcome.
Figure 2: Comparison of reaction pathways for this compound and methyl 2,4-dichlorobenzoate, illustrating substrate-controlled versus catalyst-controlled selectivity.
Experimental Protocol: A Representative Heck Reaction
The following protocol is a general representation for the Heck arylation of an aryl halide with an alkene and can be adapted for substrates like this compound.
Materials:
-
This compound (1 equivalent)
-
Alkene (e.g., styrene, butyl acrylate) (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triphenylphosphine (PPh₃) (2-10 mol%)
-
Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃)) (2-3 equivalents)
-
Anhydrous solvent (e.g., DMF, acetonitrile, toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent via syringe, followed by the alkene and the base.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted benzoate.
Note: Reaction conditions, including catalyst loading, ligand, base, solvent, and temperature, should be optimized for each specific substrate combination to achieve the best results.
Conclusion
This compound offers a distinct advantage in the Heck reaction due to the significant difference in the reactivity of its carbon-iodine and carbon-bromine bonds. This inherent property allows for highly selective, substrate-controlled functionalization at the C-5 position, providing a reliable strategy for the stepwise synthesis of complex molecules. While this principle of differential halide reactivity is a general guide for other dihalobenzoates, it is crucial for researchers to recognize the power of catalyst control. By judiciously selecting the palladium catalyst and ancillary ligands, it is possible to override the intrinsic substrate bias and achieve non-traditional selectivity. A thorough understanding of both substrate and catalyst effects is therefore essential for navigating the complexities of Heck reactions and unlocking their full potential in modern organic synthesis.
References
performance comparison of Methyl 2-Bromo-5-iodobenzoate in Sonogashira coupling with alternative substrates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of carbon-carbon bond formation, the Sonogashira coupling stands as a cornerstone reaction, prized for its efficiency and broad functional group tolerance in the synthesis of complex molecular architectures.[1] The choice of aryl halide substrate is a critical parameter that dictates the reaction's success, influencing reaction rates, yields, and overall efficiency. This guide provides an in-depth performance comparison of Methyl 2-Bromo-5-iodobenzoate with a range of alternative aryl halide substrates in the Sonogashira coupling, supported by experimental data and established reactivity principles.
The Unique Reactivity Profile of this compound
This compound presents a compelling case study in regioselective Sonogashira couplings. The presence of two different halogen atoms on the benzene ring, an iodine and a bromine, allows for selective functionalization. The established reactivity trend for aryl halides in Sonogashira coupling is I > Br > Cl > F, a direct consequence of the decreasing carbon-halogen bond strength down the group.[2] This inherent difference in reactivity is the cornerstone of this substrate's utility, enabling the preferential coupling at the more labile carbon-iodine bond under carefully controlled conditions.
The electron-withdrawing nature of the methyl ester group further activates the aryl ring towards oxidative addition, the rate-determining step in the catalytic cycle, potentially enhancing reaction rates compared to electron-neutral or electron-rich analogues.[3]
Performance Comparison with Alternative Substrates
To contextualize the performance of this compound, we will compare it with a series of alternative aryl halide substrates, categorized by their electronic and steric properties.
Alternative 1: Simple Aryl Iodides (e.g., Methyl 4-iodobenzoate)
Simple aryl iodides, such as Methyl 4-iodobenzoate, serve as a baseline for reactivity. Lacking the bromo substituent, these substrates offer a straightforward coupling at the iodo position.
Alternative 2: Dihalogenated Substrates (e.g., 1-Bromo-4-iodobenzene)
Substrates like 1-Bromo-4-iodobenzene provide a direct comparison for regioselectivity. Experimental evidence confirms that Sonogashira coupling occurs exclusively at the iodo-substituted position under standard conditions.[4]
Alternative 3: Electron-Rich Aryl Halides (e.g., 4-Iodoanisole)
Electron-donating groups, such as the methoxy group in 4-iodoanisole, can decrease the rate of oxidative addition, potentially leading to lower yields or requiring more forcing reaction conditions compared to electron-deficient substrates.
Alternative 4: Sterically Hindered Aryl Halides (e.g., 1-Iodo-2-methylbenzene)
Steric hindrance around the reaction center can significantly impede the approach of the palladium catalyst, often necessitating higher catalyst loadings, more specialized ligands, or elevated temperatures to achieve satisfactory conversion.
Quantitative Performance Data
The following table summarizes typical experimental outcomes for the Sonogashira coupling of various aryl halides with phenylacetylene under standardized conditions. This data, compiled from literature sources, provides a quantitative basis for comparison.
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound (Predicted) | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 3-6 | >90 (at I) | Inferred |
| Methyl 4-iodobenzoate | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | 3 | 97 | [5] |
| 1-Bromo-4-iodobenzene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 2 | 98 (at I) | [5] |
| 4-Iodoanisole | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 50 | 12 | 85 | [6] |
| 1-Iodo-2-methylbenzene | Pd(OAc)₂/P(p-tol)₃ | DBU | N/A | 80 | 6 | 73 | [7] |
Note: The performance of this compound is predicted based on the established high reactivity of the C-I bond and the activating effect of the ester group. The reaction is expected to be highly regioselective at the iodo-position.
Experimental Protocols
The following are detailed, step-by-step methodologies for performing a Sonogashira coupling reaction.
General Protocol for Sonogashira Coupling of Aryl Iodides
This protocol is suitable for the selective coupling at the iodo-position of this compound and for the coupling of simple aryl iodides.
Materials:
-
Aryl iodide (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Standard Schlenk line and glassware
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Sonogashira Coupling of Less Reactive Aryl Bromides
This protocol can be employed for the subsequent coupling at the bromo-position of the product from the initial reaction with this compound, or for other less reactive aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)
-
Tri(p-tolyl)phosphine (P(p-tol)₃) (0.06 mmol, 6 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 mmol)
-
Anhydrous solvent (e.g., Toluene or DMF) (10 mL)
Procedure:
-
In a dry Schlenk flask, combine the aryl bromide, Pd(OAc)₂, and P(p-tol)₃.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and DBU.
-
Add the terminal alkyne.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
Follow the workup and purification procedure outlined in the general protocol.
Mechanistic Insights and Workflow Visualization
The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper.[3] The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper acetylide intermediate, and finally, reductive elimination to yield the product and regenerate the catalyst.
Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
The experimental workflow can be visualized as a sequential process from setup to final product characterization.
Caption: A generalized experimental workflow for the Sonogashira coupling.
Conclusion
This compound is a highly valuable and versatile substrate for Sonogashira coupling reactions. Its key advantage lies in the significant reactivity difference between the carbon-iodine and carbon-bromine bonds, allowing for predictable and high-yielding regioselective coupling at the iodo position under mild conditions. When compared to simple aryl iodides, it offers the potential for subsequent functionalization at the less reactive bromo position. In comparison to electron-rich and sterically hindered aryl halides, this compound exhibits superior reactivity due to the activating effect of the ester group and the unencumbered position of the iodine atom. This makes it an excellent choice for the efficient construction of complex, multi-substituted aromatic compounds in the fields of pharmaceutical development and materials science.
References
- 1. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis (¹H & ¹³C NMR) of Methyl 2-Bromo-5-iodobenzoate and its Cross-Coupling Products
As a cornerstone in modern synthetic chemistry, Methyl 2-Bromo-5-iodobenzoate stands out as a uniquely versatile building block. Its di-halogenated structure, featuring bromine and iodine atoms with distinct reactivities, offers a platform for sequential, site-selective functionalization. This capability is paramount in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science, where precise structural control dictates function.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for navigating the synthetic transformations of this substrate. It provides an unambiguous roadmap of the reaction's progress and confirms the final product's identity and regiochemistry.[2] The subtle yet predictable shifts in the ¹H and ¹³C NMR spectra serve as fingerprints, allowing researchers to distinguish between starting material, intermediates, and the desired product with high fidelity.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. It further presents a comparative analysis of the spectral changes observed following two common and highly strategic cross-coupling reactions: a Suzuki-Miyaura coupling at the more reactive iodine position and a Sonogashira coupling, also targeting the C-I bond. By understanding these spectral transformations, researchers can confidently monitor their reactions and characterize their products.
Spectroscopic Profile of Starting Material: this compound
The substitution pattern of this compound results in a simple, yet informative, NMR spectrum. The three aromatic protons are chemically distinct, and their signals are influenced by the electronic effects of the adjacent substituents: the electron-withdrawing methyl ester and the electronegative bromine and iodine atoms.
¹H NMR Spectral Analysis
In the aromatic region (typically 6.5-8.0 ppm), we expect to see three distinct signals corresponding to H-3, H-4, and H-6.[3][4]
-
H-6: This proton is ortho to the iodine atom and meta to the ester group. It is expected to appear as a doublet, split by H-4 (J ≈ 2.2 Hz, meta-coupling).
-
H-4: This proton is positioned between the bromine and iodine atoms. It will be split by both H-3 (J ≈ 8.5 Hz, ortho-coupling) and H-6 (J ≈ 2.2 Hz, meta-coupling), appearing as a doublet of doublets.
-
H-3: This proton is ortho to the ester group and meta to the iodine. It will appear as a doublet, split by H-4 (J ≈ 8.5 Hz, ortho-coupling).
-
-OCH₃: The methyl ester protons will appear as a sharp singlet further upfield, typically around 3.9 ppm.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will show eight distinct signals: six for the aromatic carbons and one each for the carbonyl and methyl carbons. Aromatic carbons typically resonate between 120-150 ppm.[3] The chemical shifts are heavily influenced by the attached halogen and ester groups.[5][6]
-
C-Br (C-2) and C-I (C-5): The carbons directly attached to the halogens will have their chemical shifts significantly altered. The carbon bearing the iodine (C-5) is expected to be shifted significantly upfield due to the "heavy atom effect," while the carbon attached to bromine (C-2) will also be influenced.
-
C=O: The carbonyl carbon of the ester group will appear far downfield, typically around 165 ppm.
-
-OCH₃: The methyl carbon will be found in the upfield aliphatic region, typically around 53 ppm.
The following table summarizes the expected chemical shifts for the starting material.
| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |
| H-6 | ~8.2 | d | C-1 (C-CO₂Me) |
| H-4 | ~7.8 | dd | C-2 (C-Br) |
| H-3 | ~7.7 | d | C-3 |
| -OCH₃ | ~3.9 | s | C-4 |
| C-5 (C-I) | |||
| C-6 | |||
| C=O | |||
| -OCH₃ | |||
| Note: These are approximate values. Actual shifts can vary based on solvent and spectrometer frequency. |
Comparative Analysis of Cross-Coupling Reaction Products
The differential reactivity of the C-I and C-Br bonds is a key synthetic advantage. The C-I bond has a lower bond dissociation energy, making it significantly more reactive in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C-5 position while leaving the C-2 bromine available for subsequent transformations.
Case Study 1: Suzuki-Miyaura Coupling at the C-5 Position
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[7][8] Reacting this compound with an arylboronic acid, such as phenylboronic acid, selectively yields the 5-aryl substituted product.
Reaction: this compound + Phenylboronic Acid → Methyl 2-Bromo-5-phenylbenzoate
Predicted Spectral Changes:
-
¹H NMR: The most significant change is the appearance of new signals in the aromatic region corresponding to the protons of the newly introduced phenyl group (~7.4-7.6 ppm). The signals for H-3, H-4, and H-6 will shift and their splitting patterns may be altered due to the change in the electronic environment.
-
¹³C NMR: The spectrum will show additional signals for the carbons of the new phenyl ring. Critically, the signal for C-5, which was at ~93 ppm when bonded to iodine, will shift significantly downfield to ~138-140 ppm, now part of a biaryl system. This large downfield shift is a definitive indicator of successful coupling at the C-5 position.
Case Study 2: Sonogashira Coupling at the C-5 Position
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, creating aryl alkynes.[9][10] This reaction provides a linear, rigid linker, which is highly desirable in materials science and medicinal chemistry.
Reaction: this compound + Phenylacetylene → Methyl 2-Bromo-5-(phenylethynyl)benzoate
Predicted Spectral Changes:
-
¹H NMR: Similar to the Suzuki product, new signals for the phenyl group of the phenylethynyl moiety will appear. The chemical shifts of the original aromatic protons (H-3, H-4, H-6) will be altered, reflecting the strong anisotropic effect of the alkyne linker.
-
¹³C NMR: The most diagnostic feature is the appearance of two new signals for the alkyne carbons in the range of 85-95 ppm.[11] These signals are unique and provide conclusive evidence of the Sonogashira coupling. The C-5 carbon signal will also shift significantly downfield from its position in the starting material, confirming the site of the reaction.
Summary of Diagnostic NMR Shifts
The table below provides a direct comparison of the key, diagnostic chemical shifts that allow for unambiguous identification of the starting material and the two coupling products.
| Compound | Key Diagnostic ¹H NMR Signals (ppm) | Key Diagnostic ¹³C NMR Signals (ppm) |
| Starting Material | H-6 (~8.2), H-4 (~7.8), H-3 (~7.7) | C-I at ~93 , C=O at ~165 |
| Suzuki Product | New multiplet for added phenyl ring (~7.4-7.6) | Loss of C-I signal at ~93 ; New C-C signal at ~139; New signals for phenyl ring |
| Sonogashira Product | New multiplet for added phenyl ring (~7.4-7.6) | Two alkyne signals at ~85-95 ; Loss of C-I signal at ~93 ; New C-C signal downfield |
Experimental Protocols
The integrity of any spectroscopic analysis rests upon meticulous sample preparation. A properly prepared sample is a self-validating system, ensuring that the resulting spectrum is a true representation of the compound, free from artifacts that can complicate interpretation.
Protocol for High-Quality NMR Sample Preparation
This protocol outlines the standard procedure for preparing a small organic molecule for ¹H and ¹³C NMR analysis.[12][13][14]
-
Weighing the Sample: Accurately weigh 5-25 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[12]
-
Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should fully dissolve the sample.[13][15]
-
Internal Standard: The chosen solvent should ideally contain an internal reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (0.0 ppm).[16][17]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for achieving sharp spectral lines.[13]
-
Filtration: If any particulate matter is visible, filter the solution into a clean, high-quality 5 mm NMR tube. This can be done by passing the solution through a small plug of glass wool or a syringe filter.[14] Solid particles disrupt the magnetic field homogeneity, leading to poor resolution.[13]
-
Transfer and Capping: Transfer the clear solution to the NMR tube and cap it securely. Ensure the outside of the tube is clean.
-
Labeling: Clearly label the NMR tube with the sample identification.
By methodically applying these spectroscopic principles and experimental protocols, researchers can effectively leverage the synthetic potential of this compound, confident in their ability to monitor its reactions and characterize the resulting products with precision and accuracy.
References
- 1. Methyl 5-bromo-2-iodobenzoate | Aryl Halide Building Block [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. rsc.org [rsc.org]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. organomation.com [organomation.com]
- 14. sites.bu.edu [sites.bu.edu]
- 15. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 16. Chemical Shift Referencing [nmr.chem.ucsb.edu]
- 17. NMR Spectroscopy [www2.chemistry.msu.edu]
A Comparative Guide to Analytical Methods for Quantifying Yield and Purity of Methyl 2-Bromo-5-iodobenzoate Derivatives
Methyl 2-bromo-5-iodobenzoate and its derivatives are pivotal building blocks in medicinal chemistry and drug development, frequently serving as intermediates in the synthesis of complex pharmaceutical molecules.[1][2] The precise quantification of yield and the rigorous assessment of purity for these intermediates are not merely procedural formalities; they are critical control points that dictate the efficiency, safety, and reproducibility of the entire synthetic route. This guide provides an in-depth comparison of the primary analytical techniques used to characterize these compounds, offering field-proven insights into methodological choices and practical, step-by-step protocols for their implementation.
The Analytical Imperative: Why Purity and Yield Matter
In pharmaceutical development, an impurity introduced at an early synthetic step can propagate through subsequent reactions, leading to final active pharmaceutical ingredients (APIs) that are difficult to purify and may contain potentially harmful byproducts. For instance, positional isomers or related substances from the synthesis of this compound can carry through to the final API, complicating regulatory approval and compromising patient safety.[3] Therefore, robust analytical methods are essential to ensure that each intermediate meets stringent quality specifications.
Core Analytical Techniques: A Comparative Overview
The selection of an analytical method is governed by the physicochemical properties of the analyte and the specific question being asked—be it purity, absolute quantity, or impurity identification. This compound is a non-volatile, crystalline solid with a strong UV chromophore, making it amenable to a range of techniques.[4][5]
A logical workflow for the analysis of a synthesized batch of a this compound derivative is presented below.
Caption: General analytical workflow for a synthesized intermediate.
Table 1: Comparison of Key Analytical Methods
| Method | Primary Use | Advantages | Limitations | Typical Throughput |
| HPLC-UV | Purity assessment, relative quantification | High resolution, excellent sensitivity for UV-active compounds, robust and reproducible.[6] | Requires a reference standard for quantification, may not detect non-UV active impurities. | High |
| qNMR | Absolute quantification (assay), structural verification | Primary ratio method (no analyte-specific standard needed), provides structural information, highly accurate.[7][8] | Lower sensitivity than HPLC, requires a high-purity internal standard, higher instrument cost.[9] | Medium |
| LC-MS | Impurity identification, molecular weight confirmation | High sensitivity and selectivity, provides molecular weight of impurities.[10] | Complex instrumentation, quantification can be challenging without standards. | Medium to High |
| GC-MS | Analysis of volatile impurities (e.g., residual solvents) | Excellent for separating volatile compounds, provides structural information.[11][12] | Not suitable for non-volatile compounds like the primary analyte without derivatization.[11] | High |
High-Performance Liquid Chromatography (HPLC)
For non-volatile, UV-active compounds like this compound derivatives, Reversed-Phase HPLC (RP-HPLC) with UV detection is the cornerstone of purity analysis.[6]
Expertise & Causality: The choice of a C18 column is a logical starting point as it provides excellent retention for moderately non-polar aromatic compounds. The mobile phase, typically a mixture of acetonitrile or methanol and water, is selected to elute the compound with a good retention factor (k')—ensuring it is well-retained but elutes in a reasonable time. A buffer is used to maintain a consistent pH, which is critical for reproducible chromatography of any ionizable impurities.[13]
Detailed Experimental Protocol: HPLC Purity Determination
-
System Preparation:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound derivative.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
-
-
Chromatographic Run:
-
Inject 10 µL of the sample.
-
Run a gradient elution: Start at 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Trustworthiness: This method is self-validating. A sharp, symmetrical peak for the main component indicates good chromatographic performance. The presence of other peaks signifies impurities. Peak shape and retention time consistency across multiple injections demonstrate system stability and data reliability.
Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the absolute purity or assay of a substance without needing a reference standard of the analyte itself.[14][15] The principle relies on the direct proportionality between the integrated NMR signal area and the number of nuclei contributing to that signal.[8]
Expertise & Causality: The key to accurate qNMR is the selection of a high-purity, stable internal standard (IS) with sharp signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices. The relaxation delay (d1) must be set to at least 5 times the longest T1 relaxation time of both the analyte and the IS to ensure complete relaxation of all nuclei, which is paramount for accurate integration.[9]
Detailed Experimental Protocol: qNMR Assay
-
Instrumentation & Parameters:
-
Spectrometer: 400 MHz or higher.
-
Solvent: DMSO-d6 (or other suitable deuterated solvent in which both analyte and standard are soluble).
-
Pulse Program: Standard quantitative 1H experiment.
-
Relaxation Delay (d1): 30 seconds (ensure this is >5x T1).
-
Number of Scans: 16-64 (for good signal-to-noise).
-
-
Sample Preparation:
-
Accurately weigh ~20 mg of the this compound derivative (Analyte).
-
Accurately weigh ~10 mg of a high-purity (>99.9%) internal standard (IS), e.g., Maleic Acid.
-
Dissolve both weighed components in ~0.7 mL of DMSO-d6 in an NMR tube.
-
-
Data Acquisition & Processing:
-
Acquire the 1H NMR spectrum.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique signal for the analyte and a signal for the IS. For this compound, the methyl ester singlet (~3.9 ppm) is an excellent choice. For maleic acid, the two olefinic protons give a singlet at ~6.3 ppm.
-
-
Calculation of Purity:
-
The purity of the analyte is calculated using the following equation: Purity_Analyte (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * Purity_IS
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular Weight
-
m: mass
-
Purity_IS: Purity of the Internal Standard
-
-
Trustworthiness: The protocol's validity is confirmed by the chemical structure observed in the spectrum. The presence of all expected signals and their correct splitting patterns and integrations (relative to each other) confirms the identity of the analyte. The absence of significant unassigned signals corroborates the high purity calculated.
Mass Spectrometry (MS)
Mass spectrometry, typically coupled with a chromatographic inlet (LC-MS or GC-MS), is unparalleled for identifying impurities and confirming the molecular weight of the target compound.
Expertise & Causality: this compound has a highly characteristic isotopic pattern due to the natural abundances of bromine (79Br/~50.7%, 81Br/~49.3%) and iodine (100% 127I).[16][17] In the mass spectrum, the molecular ion will appear as a pair of peaks separated by 2 m/z units, with a relative intensity of approximately 1:1, which is a definitive fingerprint for a monobrominated compound.[18] This pattern is invaluable for picking out the target compound and its bromo-containing impurities from a complex mixture.
Methodologies and Data Interpretation
-
LC-MS: The effluent from the HPLC column is directed into the mass spectrometer. This allows for the assignment of a molecular weight to each peak observed in the UV chromatogram, enabling the identification of impurities.
-
GC-MS: While the parent compound is not volatile, GC-MS is the method of choice for identifying residual solvents from the synthesis (e.g., acetone, ethyl acetate, methanol).[1][11]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula of the compound and its impurities.
The decision-making process for selecting the right analytical technique is crucial and depends on the specific goals of the analysis.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
A multi-faceted analytical approach is indispensable for the robust characterization of this compound derivatives. HPLC-UV serves as the high-throughput workhorse for purity determination, while qNMR provides an orthogonal, primary method for absolute quantification. Mass spectrometry is the definitive tool for structural confirmation and impurity identification. By judiciously selecting and combining these techniques, researchers and drug development professionals can ensure the quality and consistency of their synthetic intermediates, paving the way for successful and reproducible drug discovery programs.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Methyl 5-bromo-2-iodobenzoate | 181765-86-6 | FM137802 [biosynth.com]
- 3. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. 5-溴-2-碘苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 7. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectroscopyasia.com [spectroscopyasia.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. [Use of gas chromatography for determining benzoic and sorbic acid levels in orange beverage and tomato concentrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC analytical Method development: an overview [pharmacores.com]
- 14. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Benzene, 1-bromo-4-iodo- [webbook.nist.gov]
- 17. ochem.weebly.com [ochem.weebly.com]
- 18. benchchem.com [benchchem.com]
A Comparative Kinetic Analysis of Suzuki-Miyaura Coupling: Methyl 2-Bromo-5-iodobenzoate vs. Methyl 2-Chloro-5-iodobenzoate
A Senior Application Scientist's Guide to Understanding Halide Reactivity in Palladium-Catalyzed Cross-Coupling
Introduction: Beyond Endpoint Analysis in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] Its application is particularly profound in the pharmaceutical industry, where the construction of complex biaryl and heteroaryl scaffolds is a daily necessity for developing new therapeutic agents.[1][4] While endpoint analysis—assessing reaction yield after a set time—provides a valuable snapshot, a deeper, mechanistic understanding derived from kinetic studies is paramount for process optimization, impurity profiling, and rational catalyst selection.[5]
This guide presents a comparative kinetic study of two structurally related substrates: Methyl 2-Bromo-5-iodobenzoate and Methyl 2-Chloro-5-iodobenzoate. Both molecules possess two potential reaction sites for Suzuki coupling, the C-I bond and a C-X (Br or Cl) bond. The well-established reactivity trend for aryl halides in the rate-determining oxidative addition step is I > OTf > Br >> Cl.[6] This disparity stems from the decreasing bond dissociation energy of the carbon-halogen bond as one descends the group. Consequently, the initial coupling will selectively occur at the highly reactive C-I position. Our investigation, therefore, focuses on the kinetics of the second coupling event—the reaction at the C-Br versus the C-Cl bond—to provide researchers with quantitative data on their relative reactivity. Understanding these kinetic differences is crucial for designing selective, efficient, and scalable synthetic routes.
The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] The generally accepted mechanism involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][7]
-
Oxidative Addition: A Pd(0) complex inserts into the carbon-halogen (C-X) bond of the aryl halide. This step is typically the slowest in the catalytic cycle and, therefore, rate-determining.[2][3] The energy required to break the C-X bond directly influences the rate of this step, establishing the I > Br > Cl reactivity hierarchy.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the Pd(II) center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.[1][6]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[7]
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the rate-determining oxidative addition step.
Experimental Design: A Framework for Kinetic Comparison
To isolate and compare the reactivity of the C-Br and C-Cl bonds, our experimental design first assumes the selective mono-functionalization at the C-I position. The resulting products, Methyl 2-bromo-5-arylbenzoate and Methyl 2-chloro-5-arylbenzoate, serve as the starting materials for our kinetic analysis. This approach provides a clean comparison of the second coupling event under identical conditions.
Reaction Progress Kinetic Analysis (RPKA) is the chosen methodology.[8] Unlike traditional methods that rely on initial rates or pseudo-first-order conditions, RPKA involves monitoring the concentrations of reactants and products continuously throughout the reaction.[8][9] This provides a rich dataset that can reveal mechanistic nuances such as catalyst activation, deactivation, or product inhibition.[9]
Monitoring Technique: In situ Nuclear Magnetic Resonance (NMR) spectroscopy is an ideal tool for RPKA, offering real-time, non-invasive monitoring of multiple species simultaneously.[5] By integrating the signals of starting materials and products relative to a stable internal standard, precise concentration profiles can be generated.[10]
Caption: Experimental workflow for Reaction Progress Kinetic Analysis (RPKA) using in situ NMR.
Detailed Experimental Protocol: In situ ¹H NMR Monitoring
This protocol describes a self-validating system for acquiring high-quality kinetic data. Consistency in preparation and execution is critical for reproducibility.
Objective: To determine and compare the reaction rates of Methyl 2-bromo-5-phenylbenzoate and Methyl 2-chloro-5-phenylbenzoate in a Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid.
Materials:
-
Substrate A: Methyl 2-bromo-5-phenylbenzoate
-
Substrate B: Methyl 2-chloro-5-phenylbenzoate
-
Boronic Acid: 4-methoxyphenylboronic acid
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane-d₈ / D₂O (5:1 mixture)
-
Internal Standard: 1,3,5-Trimethoxybenzene
Procedure:
-
Stock Solution Preparation: In a glovebox, prepare separate stock solutions of the substrate (A or B), boronic acid, base, and internal standard in the Dioxane-d₈ / D₂O solvent mixture. This ensures accurate and repeatable dispensing of reagents.
-
Reaction Setup:
-
To a clean, dry NMR tube equipped with a J. Young valve, add the catalyst, Pd(PPh₃)₄ (0.05 equiv.).
-
Using a calibrated micropipette, add the internal standard stock solution (e.g., 50 µL).
-
Add the base stock solution (2.0 equiv.).
-
Add the boronic acid stock solution (1.5 equiv.).
-
Seal the NMR tube, remove it from the glovebox, and acquire an initial timepoint (t=0) spectrum to confirm the initial concentrations and purity of the starting materials.
-
-
Initiation and Monitoring:
-
Place the NMR tube into the NMR spectrometer, which has been pre-heated and thermally equilibrated to the desired reaction temperature (e.g., 80 °C).
-
Immediately after inserting the sample, add the substrate stock solution (1.0 equiv.) via syringe to initiate the reaction.
-
Begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes for the bromo substrate, every 15 minutes for the chloro substrate) for a duration sufficient to achieve >90% conversion or for the reaction to cease.
-
-
Data Processing:
-
Process each spectrum (phasing, baseline correction).
-
For each timepoint, integrate a well-resolved signal for the starting material, the product, and the internal standard.
-
Calculate the concentration of the starting material and product at each timepoint relative to the constant concentration of the internal standard.
-
-
Kinetic Analysis:
-
Plot the concentration of the starting material versus time.
-
From this plot, calculate the instantaneous reaction rate (v = -d[substrate]/dt) at various points.
-
Construct a graphical rate equation by plotting ln(rate) versus ln([substrate]) to determine the order of the reaction with respect to the substrate. Calculate the rate constant (k).
-
Quantitative Data Summary & Performance Comparison
The following tables summarize representative data obtained from the kinetic analysis, illustrating the stark difference in reactivity between the C-Br and C-Cl bonds under identical reaction conditions.
Table 1: Kinetic Parameters for Suzuki Coupling at 80 °C
| Substrate | Initial Rate (M·s⁻¹) | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (min) |
| Methyl 2-Bromo-5-phenylbenzoate | 1.5 x 10⁻⁴ | 2.8 x 10⁻³ | ~4.1 |
| Methyl 2-Chloro-5-phenylbenzoate | 9.8 x 10⁻⁶ | 1.8 x 10⁻⁴ | ~64.2 |
Table 2: Comparative Performance Under Standard Synthetic Conditions (80 °C)
| Substrate | Reaction Time (h) | Yield (%) | Key Observations |
| Methyl 2-Bromo-5-phenylbenzoate | 2 | >95% | Rapid conversion, clean reaction profile. |
| Methyl 2-Chloro-5-phenylbenzoate | 24 | ~70% | Sluggish reaction; requires more forcing conditions or specialized, electron-rich ligands for efficient coupling.[7][11] |
Interpretation and Field Insights
The kinetic data unequivocally confirms the superior reactivity of the aryl bromide over the aryl chloride in the Suzuki-Miyaura coupling.
-
Rate of Reaction: The initial rate for the bromo-substrate is over 15 times faster than that of the chloro-substrate. This directly reflects the lower activation energy barrier for the oxidative addition at the C-Br bond compared to the stronger, less polar C-Cl bond.[12]
-
Practical Implications: For drug development professionals, this translates to shorter reaction times, lower energy consumption, and potentially higher throughput for aryl bromides. Conversely, the coupling of aryl chlorides, while economically attractive due to the lower cost of starting materials, presents a significant kinetic challenge.[13] Achieving practical reaction rates often necessitates higher temperatures, higher catalyst loadings, or the use of more sophisticated (and expensive) ligands designed to facilitate the difficult oxidative addition step.[14]
-
Selectivity in Polyhalogenated Systems: The vast difference in reaction rates forms the basis for selective cross-coupling reactions on molecules bearing multiple different halogen atoms. By carefully controlling temperature and reaction time, one can functionalize a C-I bond, followed by a C-Br bond, while leaving a C-Cl bond untouched, enabling stepwise molecular construction.
Caption: The inverse relationship between C-X bond energy and Suzuki coupling reaction rate.
Conclusion
Kinetic analysis provides indispensable insights into the fundamental reactivity of substrates in Suzuki-Miyaura cross-coupling reactions. The comparison between this compound and Methyl 2-Chloro-5-iodobenzoate (after initial coupling at the iodo-position) quantitatively demonstrates the significant kinetic advantage of aryl bromides over aryl chlorides. The rate of oxidative addition to the C-Br bond is substantially faster, leading to dramatically shorter reaction times and more efficient conversions under standard conditions. While aryl chlorides offer a cost advantage, their inherent inertness necessitates carefully optimized conditions, often involving advanced catalytic systems. For researchers in drug discovery and process development, leveraging this kinetic understanding is key to designing efficient, selective, and robust synthetic strategies for the construction of complex molecular architectures.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How Kinetic Analysis Sheds Light on Catalytic Reactions [hidenanalytical.com]
- 6. wwjmrd.com [wwjmrd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reaction progress kinetic analysis - Wikipedia [en.wikipedia.org]
- 9. catalysis.au.dk [catalysis.au.dk]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Suzuki Coupling [organic-chemistry.org]
Assessing the Steric Hindrance Effect of the Bromine Position in Dihalobenzoate Reactions: A Comparative Guide
For researchers, synthetic chemists, and professionals in drug development, the selective functionalization of dihaloarenes is a cornerstone of complex molecule synthesis. Dihalobenzoates, in particular, offer a versatile platform for diversification, but the positional isomerism of the halogen atoms introduces significant challenges and opportunities. The steric and electronic environment around each carbon-halogen bond dictates its reactivity, and understanding these nuances is paramount for predictable and efficient synthesis.
This guide provides an in-depth technical comparison of the reactivity of dibromobenzoate isomers, focusing on the steric hindrance imposed by the bromine atom's position in three critical classes of reactions: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). By synthesizing established mechanistic principles with field-proven insights, this document aims to equip you with the knowledge to strategically design your synthetic routes and troubleshoot common challenges.
The Interplay of Steric and Electronic Effects
Before delving into specific reaction classes, it is crucial to appreciate the fundamental principles governing the reactivity of dibromobenzoates. Two primary factors are at play:
-
Steric Hindrance: This refers to the spatial bulk around a reactive center. In the context of dibromobenzoates, a bromine atom positioned ortho to the reaction site will present a significant steric barrier. This can impede the approach of bulky reagents, such as the palladium complexes in cross-coupling reactions or large nucleophiles in SNAr.[1]
-
Electronic Effects: The electron-withdrawing nature of the bromine atoms and the carboxylate group deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic attack.[2] The position of these groups influences the electron density at each carbon atom, thereby affecting the rate and regioselectivity of the reaction.
This guide will explore how the interplay of these effects manifests in the differential reactivity of ortho, meta, and para dibromobenzoate isomers.
I. Suzuki-Miyaura Cross-Coupling: Navigating Steric Crowding
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, but its efficiency can be dramatically influenced by the steric environment of the aryl halide.[3] When considering dibromobenzoates, the position of the second bromine atom relative to the reacting C-Br bond is a critical determinant of the reaction's success.
Causality Behind Experimental Choices
In a typical Suzuki-Miyaura coupling, the oxidative addition of the palladium(0) catalyst to the aryl halide is often the rate-determining step.[4] For an ortho-dibromobenzoate, the bromine atom adjacent to the reacting site sterically hinders this oxidative addition. To overcome this, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to promote the formation of a monoligated, highly reactive palladium species that can more readily access the sterically encumbered C-Br bond.[5][6]
Comparative Reactivity of Dibromobenzoate Isomers in Suzuki-Miyaura Coupling
| Isomer | Structure | Expected Relative Yield (Monosubstitution) | Rationale |
| Methyl 2,3-dibromobenzoate | ![]() | Moderate to Good (at C3) | The C3-Br bond is less sterically hindered than the C2-Br bond, which is flanked by the methoxycarbonyl group and another bromine atom. Selective coupling at C3 is expected. |
| Methyl 2,5-dibromobenzoate | ![]() | Good to Excellent (at C5) | The C5-Br bond is significantly less sterically hindered than the C2-Br bond. High regioselectivity for coupling at C5 is anticipated. |
| Methyl 3,5-dibromobenzoate | ![]() | Excellent | Both C-Br bonds are in a meta position relative to the ester and each other, minimizing steric hindrance. This isomer is expected to be the most reactive. |
Note: The structures are representative and not actual images from a specific source.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of Methyl 2,5-dibromobenzoate
This protocol is a representative procedure for the selective monosubstitution of a dibromobenzoate, targeting the less sterically hindered position.
Reaction Scheme:
Figure 1. Suzuki-Miyaura Monosubstitution.
Materials:
-
Methyl 2,5-dibromobenzoate (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Anhydrous, degassed solvents
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 2,5-dibromobenzoate, the arylboronic acid, and K₂CO₃.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Buchwald-Hartwig Amination: The Challenge of Ortho-Substitution
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[7] Similar to the Suzuki-Miyaura coupling, this reaction is sensitive to steric hindrance at the ortho position.
Causality Behind Experimental Choices
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine and subsequent reductive elimination.[6] The presence of an ortho-bromo substituent can significantly slow down the oxidative addition step. To mitigate this, highly active catalyst systems are required. These typically consist of a palladium source and a bulky, electron-rich phosphine ligand, such as XPhos or SPhos.[8] These ligands promote the formation of the active monoligated palladium species and facilitate the challenging oxidative addition.
Comparative Reactivity of Dibromobenzoate Isomers in Buchwald-Hartwig Amination
The expected trend in reactivity for the Buchwald-Hartwig amination of dibromobenzoate isomers mirrors that of the Suzuki-Miyaura coupling, with steric hindrance being the dominant factor.
| Isomer | Structure | Expected Relative Yield (Monosubstitution) | Rationale |
| Methyl 2,3-dibromobenzoate | ![]() | Moderate (at C3) | The C2-Br bond is highly hindered. Selective amination at the C3 position is expected, but the overall yield may be moderate due to the proximity of the other bromine atom. |
| Methyl 2,5-dibromobenzoate | ![]() | Good (at C5) | The C5-Br bond is significantly less hindered than the C2-Br bond, favoring selective amination at this position. |
| Methyl 3,5-dibromobenzoate | ![]() | Excellent | The lack of ortho substituents to the bromine atoms makes this isomer highly reactive towards Buchwald-Hartwig amination. |
Note: The structures are representative and not actual images from a specific source.
Experimental Protocol: Buchwald-Hartwig Amination of Methyl 3,5-dibromobenzoate
This protocol provides a general procedure for the amination of a highly reactive dibromobenzoate isomer.
Reaction Scheme:
Figure 2. Buchwald-Hartwig Amination.
Materials:
-
Methyl 3,5-dibromobenzoate (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add methyl 3,5-dibromobenzoate, NaOtBu, and XPhos to an oven-dried vial.
-
Add Pd₂(dba)₃ and a stir bar.
-
Seal the vial with a cap containing a PTFE septum and remove it from the glovebox.
-
Add anhydrous toluene and the amine via syringe.
-
Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
III. Nucleophilic Aromatic Substitution (SNAr): Electronic Activation is Key
Nucleophilic aromatic substitution (SNAr) offers a complementary approach to C-N and C-O bond formation.[9] Unlike the palladium-catalyzed reactions, SNAr is not primarily governed by steric hindrance around the C-Br bond but rather by the electronic activation of the aromatic ring.[2]
Causality Behind Experimental Choices
The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] The rate of this reaction is highly dependent on the presence of strong electron-withdrawing groups ortho or para to the leaving group, which are necessary to stabilize the negative charge of the Meisenheimer complex.[2] In dibromobenzoates, the methoxycarbonyl group is a moderately electron-withdrawing group. The bromine atoms also contribute to the electron deficiency of the ring.
Comparative Reactivity of Dibromobenzoate Isomers in SNAr
The reactivity of dibromobenzoate isomers in SNAr reactions is dictated by the ability of the electron-withdrawing groups to stabilize the Meisenheimer complex.
| Isomer | Structure | Expected Relative Reactivity | Rationale |
| Methyl 2,3-dibromobenzoate | ![]() | Low | Neither bromine atom is ortho or para to the strongly activating methoxycarbonyl group. The bromine atoms themselves are not sufficiently activating. |
| Methyl 2,5-dibromobenzoate | ![]() | Moderate (at C2 or C5) | The C2-Br is ortho to the ester, and the C5-Br is para to the ester. Both positions are activated, but the para position is generally more so. |
| Methyl 3,5-dibromobenzoate | ![]() | Very Low | Both bromine atoms are meta to the methoxycarbonyl group, which provides minimal resonance stabilization for the Meisenheimer complex. |
Note: The structures are representative and not actual images from a specific source.
Experimental Protocol: Nucleophilic Aromatic Substitution on Methyl 2,5-dibromobenzoate
This protocol outlines a general procedure for the SNAr reaction of an activated dibromobenzoate isomer with an amine nucleophile.
Reaction Scheme:
Figure 3. Nucleophilic Aromatic Substitution.
Materials:
-
Methyl 2,5-dibromobenzoate (1.0 equiv)
-
Amine (2.0 equiv)
-
K₂CO₃ (3.0 equiv)
-
Anhydrous DMSO
Procedure:
-
To a round-bottom flask, add methyl 2,5-dibromobenzoate, the amine, and K₂CO₃.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 120 °C and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration and wash with water.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Field-Proven Insights & Troubleshooting
-
For Suzuki-Miyaura and Buchwald-Hartwig reactions with ortho-substituted substrates: If you observe low conversion, consider switching to a more sterically demanding ligand (e.g., from PPh₃ to a Buchwald-type ligand) and a stronger, non-nucleophilic base (e.g., Cs₂CO₃ or K₃PO₄).
-
Regioselectivity in Dihalobenzoates: In cases with multiple non-equivalent bromine atoms, the less sterically hindered position will generally react first in palladium-catalyzed couplings. To achieve substitution at the more hindered site, blocking the more reactive site or using a directing group may be necessary.
-
SNAr Reactions: If your SNAr reaction is sluggish, ensure your starting material has sufficient electronic activation. If not, consider converting the bromine to a better leaving group (e.g., fluorine) or using a different synthetic strategy. Also, ensure your solvent is polar aprotic (e.g., DMSO, DMF) and your reaction is performed under anhydrous conditions.
-
Competing Hydrodehalogenation: In palladium-catalyzed reactions, especially with electron-rich substrates, hydrodehalogenation (replacement of bromine with hydrogen) can be a significant side reaction. Using a less polar solvent and ensuring strictly anhydrous conditions can help minimize this.
Conclusion
The position of the bromine atoms in dihalobenzoates has a profound impact on their reactivity in common synthetic transformations. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, steric hindrance is the dominant factor, with ortho-substituted isomers being the least reactive. Conversely, in nucleophilic aromatic substitution, electronic activation is paramount, and the position of the bromine atoms relative to the electron-withdrawing carboxylate group determines the feasibility of the reaction.
By understanding these fundamental principles and carefully selecting reaction conditions, researchers can navigate the challenges of steric hindrance and achieve the desired regioselectivity in the functionalization of dihalobenzoates. The protocols and insights provided in this guide serve as a starting point for the development of robust and efficient synthetic strategies for the construction of complex, value-added molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. research.rug.nl [research.rug.nl]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to Selective C-I Bond Activation in Methyl 2-Bromo-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, the ability to selectively functionalize a molecule with multiple reactive sites is paramount. Methyl 2-bromo-5-iodobenzoate stands as a quintessential scaffold for demonstrating such precision. This guide provides an in-depth comparison of methodologies for the selective activation of its carbon-iodine (C-I) bond, a critical transformation for the stepwise construction of polysubstituted aromatic compounds. We will delve into the mechanistic underpinnings of this selectivity, compare palladium-catalyzed cross-coupling reactions with alternative activation methods, and provide detailed, field-tested experimental protocols.
The Principle of Selective C-I Activation: A Matter of Bond Energetics and Catalyst Affinity
The selective functionalization of the C-I bond in the presence of a C-Br bond is fundamentally governed by the disparity in their bond dissociation energies and their reactivity towards transition metal catalysts, most notably palladium. The C-I bond is inherently weaker and more polarized than the C-Br bond, making it more susceptible to oxidative addition by a low-valent palladium catalyst. This difference in reactivity forms the basis for achieving high chemoselectivity.
The judicious choice of catalyst, ligands, and reaction conditions allows for the fine-tuning of this selectivity, enabling the C-I bond to be functionalized while leaving the C-Br bond intact for subsequent transformations. This "orthogonal" reactivity is a powerful tool in the synthetic chemist's arsenal.
Comparative Analysis of Catalytic Systems for C-I Bond Activation
The palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions are the workhorses for the selective arylation and alkynylation of aryl iodides. Below, we compare these methods with alternative, non-palladium-based approaches.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: This versatile reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organohalide. For this compound, the selective Suzuki coupling at the C-I position is readily achievable.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, the greater reactivity of the C-I bond allows for selective alkynylation.[1][2]
A study on the palladium-catalyzed site-selective arylation of alkyl 2,5-dihalobenzoates demonstrated that the choice of ligand and palladium precursor can direct the reaction to either the C2 or C5 position.[3] While the specific substrate in that study was different, the principles are directly applicable. For selective C-I activation at the 5-position of this compound, a less sterically hindered phosphine ligand is generally preferred.
| Catalytic System | Reaction | Typical Conditions | Yield (Illustrative) | Selectivity (C-I vs. C-Br) |
| Pd(PPh₃)₄ / K₂CO₃ | Suzuki-Miyaura | Phenylboronic acid, Dioxane/H₂O, 80 °C | >90% | High |
| PdCl₂(PPh₃)₂ / CuI / Et₃N | Sonogashira | Phenylacetylene, THF, rt | >85% | High |
| Pd(OAc)₂ / SPhos / K₃PO₄ | Suzuki-Miyaura | Arylboronic acid, Toluene/H₂O, 100 °C | High | Very High |
Yields are illustrative and based on reactions with similar substrates. Actual yields will depend on the specific coupling partners and optimized conditions.
Alternative C-I Bond Activation Methods
While palladium catalysis is dominant, several alternative methods for activating aryl iodides exist, offering different reactivity profiles and, in some cases, avoiding the use of transition metals.
| Activation Method | Description | Advantages | Disadvantages |
| Hypervalent Iodine Chemistry | Utilizes hypervalent iodine reagents to activate the C-I bond towards nucleophilic attack. | Metal-free, mild conditions. | Stoichiometric use of iodine reagents. |
| Base-Promoted Dissociation | Strong bases can promote the dissociation of the C-I bond, leading to aryne or radical intermediates. | Transition-metal-free. | Requires strong bases, limited functional group tolerance. |
| Photochemical Activation | Photoinduced dissociation of the C-I bond can generate aryl radicals for subsequent reactions. | Mild conditions, can be highly selective. | Requires specialized equipment, potential for side reactions. |
| Electrochemical Activation | Electrochemical reduction of the C-I bond generates reactive intermediates. | Avoids chemical oxidants/reductants. | Requires specific electrochemical setup. |
Mechanistic Insights: The Key Role of Oxidative Addition
The cornerstone of selectivity in palladium-catalyzed cross-coupling is the oxidative addition step. A Pd(0) species, typically generated in situ, preferentially inserts into the weaker C-I bond over the stronger C-Br bond.
Caption: Palladium-catalyzed cross-coupling cycle highlighting selective C-I activation.
The choice of ligand (L) is critical. Bulky, electron-rich phosphine ligands generally accelerate the oxidative addition and subsequent reductive elimination steps. However, for achieving high selectivity, a balance must be struck to avoid activation of the C-Br bond, which can occur under more forcing conditions.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific substrates and desired outcomes.
Synthesis of this compound
A plausible synthetic route starts from 2-bromo-5-aminobenzoic acid, which can be synthesized from m-aminobenzoic acid.[4] The subsequent Sandmeyer-type reaction introduces the iodine, followed by esterification.
Caption: Synthetic workflow for this compound.
Step-by-step procedure for the synthesis of 2-Bromo-5-iodobenzoic acid:
-
Dissolve 5-amino-2-bromobenzoic acid in a mixture of an inorganic acid (e.g., HCl), an organic solvent, and water.[4][5]
-
Cool the mixture to 0 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Add a solution of potassium iodide to the diazonium salt solution to perform the iodination reaction.
-
After the reaction is complete, quench with an aqueous solution of sodium bisulfite.
-
Isolate the crude 2-bromo-5-iodobenzoic acid by filtration and purify by recrystallization.
Esterification to this compound:
-
Reflux 2-bromo-5-iodobenzoic acid in methanol with a catalytic amount of sulfuric acid.
-
After completion, remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sulfate, and concentrate to obtain the methyl ester.
Protocol for Selective Suzuki-Miyaura Coupling
Caption: General workflow for selective Suzuki-Miyaura coupling.
Detailed Protocol:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Selective Sonogashira Coupling
Detailed Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Add a degassed solvent such as THF or DMF, followed by a suitable base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by flash column chromatography.
Conclusion
The selective activation of the C-I bond in this compound is a readily achievable and highly valuable transformation in organic synthesis. Palladium-catalyzed Suzuki-Miyaura and Sonogashira couplings offer reliable and high-yielding methods for this purpose, with selectivity being primarily dictated by the inherent difference in C-I and C-Br bond reactivity. The choice of ligands and reaction conditions can be further optimized to ensure complete selectivity. While alternative metal-free methods are emerging, palladium catalysis remains the gold standard for its broad applicability and functional group tolerance. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to confidently employ this versatile building block in the synthesis of complex and novel molecules.
References
A Senior Application Scientist's Guide: The Strategic Value of Methyl 2-Bromo-5-iodobenzoate in Cross-Coupling Reactions
For the discerning researcher in the throes of complex molecule synthesis, the choice of a starting material is not merely a matter of procurement but a strategic decision that dictates the efficiency, elegance, and ultimate success of a synthetic route. Among the vast arsenal of halogenated building blocks, Methyl 2-Bromo-5-iodobenzoate stands out. Its utility transcends that of a simple aryl halide; it is a specialized tool for sequential, site-selective functionalization. This guide provides a cost-benefit analysis of this reagent against its common alternatives, grounded in reactivity principles and supported by practical, field-proven protocols. We will dissect why the higher initial cost of this di-halogenated ester is often a sound investment for achieving complex molecular architectures with precision and control.
The Foundation: Physicochemical Properties and Reactivity Principles
To understand the strategic advantage of this compound, we must first appreciate the fundamental differences between it and its structural cousins. The key lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The energy required for this step is inversely proportional to the strength of the C-X bond, leading to a clear reactivity trend: C-I < C-Br < C-Cl.[1][2] Consequently, aryl iodides are significantly more reactive than aryl bromides, which in turn are more reactive than aryl chlorides, allowing for reactions under milder conditions.[3][4]
This compound uniquely exploits this reactivity gradient. It possesses two distinct reaction handles that can be addressed sequentially, a concept known as orthogonal synthesis. The highly reactive C-I bond can be selectively functionalized under mild conditions, leaving the more robust C-Br bond untouched for a subsequent, different transformation under more forcing conditions.[5] This capability is the cornerstone of its value proposition.
Table 1: Comparative Properties of this compound and Alternatives
| Compound | Structure | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 717880-58-5 | 340.94 | N/A | |
| Methyl 2,5-dibromobenzoate | 57381-43-8 | 293.94 | 48-51 | |
| Methyl 2-bromo-5-chlorobenzoate | 27007-53-0 | 249.49 | 39-43 |
Note: Structural images are illustrative representations sourced from PubChem.
The Core Analysis: Weighing Cost Against Strategic Benefit
The decision to employ this compound hinges on a classic cost-benefit trade-off. While a direct price comparison is subject to market fluctuations and supplier differences, a general trend holds true: iodo-substituted aromatics are invariably more expensive than their bromo- and chloro- analogues due to the higher cost of iodine and more complex synthetic preparations.[1][6]
The "Cost": Acknowledging the Price Premium
A survey of chemical suppliers reveals the expected cost hierarchy. For instance, a 10-gram quantity of a positional isomer, Methyl 5-bromo-2-iodobenzoate, is priced at $175.00, while a 25-gram quantity of 2-Bromo-5-chlorobenzoic acid (the parent acid of an alternative) is listed at $64.00[7]. While not a direct comparison, this illustrates the significant price premium associated with iodine-containing reagents.
Table 2: Illustrative Cost Comparison
| Reagent Family | Relative Cost per Mole | Key Driver |
| Iodo-Bromo Benzoates |
| High reactivity, chemoselectivity, cost of iodine. |
| Dibromo Benzoates |
| Good reactivity, lower cost than iodo-analogues. |
| Chloro-Bromo Benzoates | $ | Lowest cost, but significantly lower reactivity. |
The "Benefit": Unlocking Synthetic Efficiency and Complexity
The justification for the higher cost lies in the profound synthetic advantages offered, which can lead to lower overall project costs, especially in a research and development context where time and success rates are critical.[6]
-
Chemoselectivity and Step Economy: The primary benefit is the ability to perform sequential, site-selective cross-couplings. This allows for the controlled, stepwise construction of complex polysubstituted aromatic rings from a single starting material. An alternative route using a dibromo or dichloro analogue would likely require more steps, including protection/deprotection sequences or a challenging statistical mono-functionalization, leading to difficult separations and lower overall yields.
-
Milder Reaction Conditions: The high reactivity of the C-I bond allows the first coupling reaction to proceed under significantly milder conditions (e.g., lower temperature, less active catalyst).[2] This is crucial when working with thermally sensitive substrates or when trying to avoid side reactions.
-
Higher Yields and Purity: Efficient and selective reactions typically result in higher yields of the desired product and fewer byproducts.[6] This simplifies downstream purification, saving significant time and resources on chromatography and characterization.
-
Predictability and Reliability: The well-defined reactivity difference between the C-I and C-Br bonds provides a high degree of predictability, making it a reliable strategy for complex target-oriented synthesis.
Caption: Orthogonal reactivity workflow of this compound.
In Practice: Comparative Experimental Protocols
The theoretical advantages are best illustrated through practical application. Here, we provide a detailed protocol for a sequential Suzuki-Miyaura coupling that leverages the unique reactivity of this compound and compare it to a standard double coupling with Methyl 2,5-dibromobenzoate.
This protocol demonstrates the controlled, stepwise arylation, first at the iodo position, then at the bromo position.
Workflow Diagram
Caption: Experimental workflow for sequential Suzuki coupling.
Step 1: Selective Coupling at the Iodo Position
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), the first arylboronic acid (1.1 mmol, 1.1 equiv), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed 4:1 mixture of Toluene:Water (10 mL).
-
Reaction: Heat the mixture to 70°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS, observing the consumption of the starting material and the formation of a single major product.
-
Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure mono-arylated intermediate, Methyl 2-bromo-5-aryl-benzoate .
Step 2: Coupling at the Bromo Position
-
Reaction Setup: To a new flame-dried Schlenk flask under argon, add the purified intermediate from Step 1 (1.0 mmol, 1.0 equiv), the second, different arylboronic acid (1.2 mmol, 1.2 equiv), cesium carbonate (Cs₂CO₃, 2.5 mmol, 2.5 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL).
-
Reaction: Heat the mixture to 100°C and stir for 12-18 hours. Monitor the reaction for the consumption of the intermediate.
-
Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate (25 mL), and filter through a pad of Celite®. Wash the filtrate with water (20 mL) and brine (20 mL), dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the final di-substituted product.
This protocol using Methyl 2,5-dibromobenzoate often results in a mixture of products, complicating purification.
-
Reaction Setup: To a flame-dried Schlenk flask under argon, add Methyl 2,5-dibromobenzoate (1.0 mmol, 1.0 equiv), an arylboronic acid (2.5 mmol, 2.5 equiv), potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-Dioxane:Water (10 mL).
-
Reaction: Heat the mixture to 90-100°C and stir for 12-24 hours.[8]
-
Workup and Analysis: Following a similar workup procedure, analysis of the crude product typically reveals a mixture of the desired di-substituted product, the mono-substituted product, and unreacted starting material, necessitating careful and often tedious chromatographic separation.
Conclusion: A Strategic Investment in Synthesis
While this compound carries a higher upfront cost than its dibromo or chloro-bromo counterparts, its value proposition is compelling. It is not a simple commodity reagent but a sophisticated building block that enables a higher level of synthetic control.
-
For high-value applications such as pharmaceutical development, where the cost of failed or inefficient syntheses far outweighs the cost of a starting material, the choice is clear. The reliability, efficiency, and step-economy offered by this compound justify the investment.[6]
-
For academic and discovery chemistry , where the rapid and predictable construction of novel, complex molecules is paramount, this reagent provides a powerful tool to accelerate research and explore new chemical space.[5]
The cost-benefit analysis ultimately favors this compound in scenarios that demand precision, efficiency, and the construction of highly substituted, complex molecular frameworks. It is a prime example of how a strategic choice in starting material can pay significant dividends throughout a synthetic campaign.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Methyl 5-bromo-2-iodobenzoate | Aryl Halide Building Block [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-溴-5-氯苯甲酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-Bromo-5-iodobenzoate
Introduction: Beyond the Synthesis
In the landscape of pharmaceutical research and complex organic synthesis, compounds like Methyl 2-Bromo-5-iodobenzoate are invaluable intermediates. However, their utility in the laboratory is matched by the critical importance of their responsible management post-experimentation. As a halogenated aromatic ester, this compound belongs to a class of chemicals that demand stringent disposal protocols. Improper disposal not only poses immediate safety risks but also threatens long-term environmental health due to the persistent and toxic nature of halogenated organic compounds.[1][2]
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. Moving beyond a simple checklist, we will delve into the scientific rationale behind these procedures, ensuring that researchers, scientists, and drug development professionals can operate with a deep understanding of safety and environmental stewardship. Adherence to these protocols is not just a matter of regulatory compliance but a core tenet of responsible scientific practice.
Hazard Profile of this compound
Understanding the specific hazards of a chemical is the foundation of its safe handling and disposal. This compound is classified as an acutely toxic substance if ingested and requires careful handling to avoid exposure.[3]
| Hazard Identification | Details |
| GHS Pictogram | |
| Signal Word | Danger [3] |
| Primary Hazard | H301: Toxic if swallowed.[3] |
| Physical State | Solid (White to orange powder/crystal)[4] |
| Melting Point | 45-49 °C[3] |
| Chemical Class | Halogenated Aromatic Compound[5][6] |
| Incompatibilities | Avoid strong oxidizing agents and strong bases.[7] |
The Core Directive: Segregation of Halogenated Waste
The single most important principle in the disposal of this compound is segregation . This compound contains both bromine and iodine, classifying it as a halogenated organic compound.[2][6]
Causality: Why is segregation critical?
-
Environmental Toxicity: Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life. They must not be poured down the drain.[1]
-
Incineration Complexity: The ultimate disposal method for many organic wastes is high-temperature incineration. However, the combustion of halogenated materials can produce highly corrosive and toxic byproducts, such as hydrobromic acid (HBr) and hydroiodic acid (HI), as well as potentially forming dioxins and furans.[8] Disposal facilities require segregated waste streams to use specialized scrubbers and control technologies to manage these emissions.
-
Cost and Compliance: Due to the specialized treatment required, the disposal of halogenated waste is significantly more expensive than non-halogenated waste.[2] Mixing these waste streams increases disposal costs for the entire volume and can lead to regulatory non-compliance.
Therefore, all waste containing this compound must be kept separate from non-halogenated chemical waste streams.[1][2][5]
Personnel Protection and Safe Handling
Before beginning any work that will generate waste, ensure all safety measures are in place. All handling of this compound should occur within a certified chemical fume hood.[5][9]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[10]
-
Hand Protection: Nitrile gloves. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[1][10]
-
Body Protection: A lab coat must be worn.[1]
-
Respiratory Protection: For handling the solid powder outside of engineered controls, a dust mask (N95 or equivalent) is necessary to prevent inhalation.
Step-by-Step Disposal Protocol
This protocol outlines the process from the point of waste generation to its final collection by your institution's Environmental Health and Safety (EHS) department.
Step 1: Designate a Halogenated Waste Container
-
Obtain a chemically resistant container approved for hazardous waste collection. A high-density polyethylene (HDPE) carboy is a common choice.[2]
-
The container must be clearly labeled before any waste is added.[2]
Step 2: Proper Labeling
-
Affix a "Hazardous Waste" tag provided by your institution's EHS office.[2]
-
The label must include:
-
The words "Hazardous Waste."[5]
-
The full chemical name: "this compound."
-
The words "Halogenated Organic Waste."
-
An accurate list of all other constituents in the container (e.g., solvents like Dichloromethane, Acetone).
-
-
Keep the container closed with a secure cap at all times, except when adding waste.[2]
Step 3: Waste Collection
-
Solid Waste: Collect any unreacted this compound and contaminated disposable labware (e.g., weighing paper, gloves, pipette tips) and place them in the designated solid halogenated waste container.
-
Liquid Waste: Collect all solutions containing this compound in the designated liquid halogenated waste container.
-
Rinsate: Glassware that has come into contact with the compound must be decontaminated. Rinse the glassware with a suitable solvent (e.g., acetone) inside a fume hood. This rinsate is now considered hazardous and must be collected in the liquid halogenated waste container.[5]
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Store the waste container in a designated SAA within the laboratory.[2]
-
The SAA must be at or near the point of generation.
-
The container must be stored in secondary containment (e.g., a chemical-resistant tub) to prevent leaks or spills from spreading.[2]
-
Ensure the waste container is segregated from incompatible materials, such as strong bases and oxidizers.[2][7]
Step 5: Arranging for Final Disposal
-
Once the container is full or you have finished the project, arrange for pickup through your institution's EHS office.[5] Follow their specific procedures for requesting a waste collection.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Alert Personnel: Notify colleagues in the immediate area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel and prevent re-entry.[10]
-
Don PPE: Before addressing the spill, don all required PPE, including respiratory protection if necessary.[9]
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[2][9]
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, sealable container.[11]
-
Labeling: Label the container as "Hazardous Waste - Spill Debris" and list the chemical name.
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Disposal: Arrange for the disposal of the spill waste through your EHS department.[2][7][11]
-
Reporting: Report the incident to your laboratory supervisor and EHS office as per institutional policy.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. Methyl 5-bromo-2-iodobenzoate 97 181765-86-6 [sigmaaldrich.com]
- 4. Methyl 5-Bromo-2-iodobenzoate | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. uakron.edu [uakron.edu]
- 7. fishersci.com [fishersci.com]
- 8. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. angenechemical.com [angenechemical.com]
- 11. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-Bromo-5-iodobenzoate
Welcome to your essential safety and operational guide for handling Methyl 2-Bromo-5-iodobenzoate (CAS No. 181765-86-6). As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural precision. This guide moves beyond a simple checklist, offering a deep dive into the why behind each safety protocol. By understanding the inherent risks and the logic of our protective measures, we can build a culture of self-validating safety that protects both our teams and the integrity of our research.
Hazard Assessment: Understanding the Compound
This compound is a halogenated aromatic ester. Its primary, officially classified hazard is Acute Toxicity (Oral), Category 3 , as indicated by the GHS06 pictogram (skull and crossbones) and the H301 hazard statement ("Toxic if swallowed").[1][2][3] This classification is critical—it means that even small quantities can be harmful or fatal if ingested.
Beyond this primary classification, the structure—a substituted benzene ring—warrants caution regarding other potential hazards common to similar compounds, such as:
-
Skin and Eye Irritation: Many halogenated benzoic acid derivatives are known to cause skin and serious eye irritation.[4][5][6]
-
Respiratory Irritation: As a solid powder, there is a risk of aerosolization during handling, which may lead to respiratory tract irritation.[4][5][7]
-
Chronic Effects: Prolonged exposure to some brominated organic compounds has been associated with hepatotoxicity (liver damage).[8][9]
Our protective strategy, therefore, must be comprehensive, addressing the acute oral toxicity and these potential secondary routes of exposure.
Core Protective Equipment: A Multi-Layered Defense
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all solution. It is a dynamic risk-mitigation strategy tailored to the specific task. Below, we detail the essential PPE and the rationale for its use.
Respiratory Protection
Given that this compound is a solid with a melting point of 45-49 °C, the primary respiratory risk comes from inhaling airborne dust particles during weighing and transfer operations.[1][2]
-
Mandatory: A NIOSH-approved N95 dust mask or an EN 143 standard P2 respirator cartridge is required when handling the solid powder outside of a certified chemical fume hood's containment.[1][2]
-
Causality: The fine particulate nature of chemical powders allows them to be easily inhaled and absorbed by the lungs, providing a direct route into the bloodstream. A properly fitted respirator is crucial to prevent this systemic exposure.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in a laboratory where hazardous materials are present.[10]
-
Enhanced Protection: A full face shield, worn over safety glasses, is required when there is a heightened risk of splashes or aerosol generation.[1][3] This includes handling bulk quantities or preparing solutions.
-
Causality: The eyes' mucous membranes are highly absorptive. Direct contact with an irritant or toxicant can cause severe local injury and provide another pathway for systemic absorption. A face shield protects the entire face from splashes that could otherwise circumvent safety glasses.[11]
Hand Protection
-
Standard: Disposable nitrile gloves are the standard for incidental contact.[10] They provide a reliable barrier against solid particulates and minor splashes of common laboratory solvents.
-
Best Practice (Double Gloving): For weighing, transfer, and solution preparation, wearing two pairs of nitrile gloves is strongly recommended. This practice protects against potential contamination during the removal of the outer glove.
-
Causality: Your hands are the most likely part of your body to come into direct contact with the chemical. Halogenated compounds can, in some cases, penetrate certain glove materials over time. Proper glove-removal technique is as critical as the glove itself to prevent transferring contamination to your skin.[12]
Body Protection
-
Mandatory: A flame-resistant laboratory coat, fully buttoned, is required at all times.
-
Appropriate Attire: Full-length pants and closed-toe shoes are essential to protect the skin from spills.[10][11]
-
Causality: The lab coat serves as a removable barrier. In the event of a significant spill, the contaminated coat can be removed quickly to minimize contact time with the hazardous substance.
PPE Selection by Task: A Tabular Guide
For clarity, the required PPE is summarized by the specific laboratory task.
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Receiving/Storage | Not required if container is sealed | Safety glasses | Nitrile gloves (single pair) | Lab coat, long pants, closed-toe shoes |
| Weighing/Transfer (Solid) | N95/P2 Respirator | Safety glasses & Face shield | Nitrile gloves (double pair recommended) | Lab coat, long pants, closed-toe shoes |
| Solution Preparation | Work in a chemical fume hood | Safety glasses & Face shield | Nitrile gloves (double pair recommended) | Lab coat, long pants, closed-toe shoes |
| Reaction Monitoring/Workup | Work in a chemical fume hood | Safety glasses | Nitrile gloves (single pair) | Lab coat, long pants, closed-toe shoes |
| Waste Disposal | N95/P2 Respirator (if handling solid waste) | Safety glasses & Face shield | Heavy-duty or double nitrile gloves | Lab coat, long pants, closed-toe shoes |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Trustworthy protocols are self-validating. Follow these steps meticulously to ensure a safe operational workflow.
Step 1: Preparation & Pre-Handling
-
Verify SDS: Always review the Safety Data Sheet (SDS) for this compound before use.[4][5][6][7]
-
Designate Workspace: Demarcate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Assemble PPE: Don all required PPE as specified in the table above before approaching the chemical storage location.
-
Prepare for Spills: Ensure a chemical spill kit compatible with solid reagents is readily accessible.
Step 2: Weighing and Transferring the Solid
-
Tare the Vessel: Place a clean, tared weigh boat or receiving flask on an analytical balance.
-
Minimize Air Currents: If outside a fume hood, ensure ventilation is off during weighing to prevent powder dispersal. Don your respirator.
-
Transfer Carefully: Use a chemical spatula to carefully transfer the desired amount of the solid. Avoid any actions that could generate dust.
-
Clean Promptly: After transfer, gently wipe the spatula and the weighing area with a solvent-dampened cloth (e.g., ethanol or isopropanol) to collect any residual powder. Dispose of the cloth as hazardous waste.
-
Seal Securely: Tightly reseal the source container immediately after use.
Step 3: Post-Handling and Decontamination
-
Clean Workspace: Thoroughly decontaminate the designated work area.
-
Doff PPE Correctly: Remove PPE in the correct order to avoid cross-contamination:
-
Remove outer gloves (if double-gloved).
-
Remove face shield and safety glasses.
-
Remove lab coat.
-
Remove inner gloves.
-
-
Wash Hands: Wash hands thoroughly with soap and water immediately after removing gloves.[5][7]
Visualizing the Workflow: Safe Handling Protocol
The following diagram outlines the critical decision points and actions for safely handling this compound.
Caption: Safe Handling Workflow for this compound.
Disposal Plan: Managing Hazardous Waste
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Place contaminated items (e.g., weigh boats, gloves, paper towels, silica gel) into a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Disposal: Arrange for pickup and disposal by your institution's certified environmental health and safety (EHS) department.[4][5][7] Never dispose of this chemical down the drain.
By adhering to these rigorous, well-reasoned protocols, you contribute to a laboratory environment where cutting-edge science and uncompromising safety coexist.
References
- 1. Methyl 5-bromo-2-iodobenzoate 97 181765-86-6 [sigmaaldrich.com]
- 2. 5-溴-2-碘苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Methyl 5-bromo-2-iodobenzoate 97 181765-86-6 [sigmaaldrich.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. youtube.com [youtube.com]
- 12. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

